molecular formula CH3O4P-2 B1254749 Monomethyl phosphate

Monomethyl phosphate

Cat. No.: B1254749
M. Wt: 110.01 g/mol
InChI Key: CAAULPUQFIIOTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phosphate(2-) is dianion of methyl phosphate arising from deprotonation of both OH groups of the phosphate. It has a role as a phosphoantigen and an epitope. It is a conjugate base of a methyl dihydrogen phosphate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH3O4P-2

Molecular Weight

110.01 g/mol

IUPAC Name

methyl phosphate

InChI

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)/p-2

InChI Key

CAAULPUQFIIOTL-UHFFFAOYSA-L

SMILES

COP(=O)([O-])[O-]

Canonical SMILES

COP(=O)([O-])[O-]

Synonyms

methyl phosphate disodium salt, hexahydrate
methylphosphate
methylphosphate diammonium salt
methylphosphate diammonium salt, dihydrate
methylphosphate dipotassium salt
methylphosphate monoammonium salt
methylphosphate monopotassium salt
methylphosphate monosodium salt
methylphosphate vanadium salt
methylphosphate, phosporic-(17)O-(18)O acid (16)O-methyl ester, disodium salt, (R)-isomer
monomethyl phosphate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP), the simplest monoalkyl phosphate ester, serves as a fundamental structural motif in numerous biological molecules and finds application as a building block in chemical synthesis.[1] Understanding its core chemical properties is crucial for researchers in biochemistry, drug development, and materials science. This technical guide provides an in-depth overview of the chemical properties of monomethyl phosphate, presenting quantitative data in structured tables, detailing experimental protocols for its characterization, and illustrating key chemical processes through logical diagrams.

General and Physicochemical Properties

This compound (IUPAC name: methyl dihydrogen phosphate) is the monoester of phosphoric acid and methanol (B129727).[1] It is typically encountered as a clear, very light amber liquid.[1] As a polar molecule, it is highly soluble in water.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula CH₅O₄PPubChem[1]
Molecular Weight 112.02 g/mol PubChem[1]
CAS Number 812-00-0Guidechem[2]
Appearance Clear very light amber liquidPubChem[1]
Solubility in Water ≥ 100 mg/mL at 21°C (70°F)PubChem[1]
Density 1.42 g/cm³ at 25°C (77°F)PubChem[1]
LogP -1.27SIELC Technologies[3]

Acidity and Dissociation

This compound is a dibasic acid, capable of donating two protons from its phosphate group. The acid dissociation constants (pKa) quantify the strength of these acidic protons. The first dissociation is moderately acidic, while the second is weakly acidic.

Table 2: Acid Dissociation Constants (pKa) of this compound

DissociationpKa Value
pKa₁ 1.81 ± 0.10 (Predicted)
pKa₂ Not explicitly found in search results, but expected to be around 6-7, similar to other monoalkyl phosphates.

Note: The provided pKa₁ is a predicted value. Experimental determination may yield slightly different results.

The dissociation equilibria can be visualized as a stepwise loss of protons.

Dissociation MMP_H2 CH₃OPO(OH)₂ MMP_H [CH₃OPO₂(OH)]⁻ MMP_H2->MMP_H + H₂O - H₃O⁺ pKa₁ ≈ 1.81 MMP [CH₃OPO₃]²⁻ MMP_H->MMP + H₂O - H₃O⁺ pKa₂

Caption: Dissociation equilibria of this compound.

Chemical Reactivity

The reactivity of this compound is centered around the phosphate group and involves several key reaction types.

Hydrolysis

In aqueous solutions, this compound can undergo hydrolysis to yield methanol and phosphoric acid. This reaction is generally slow at neutral pH but can be accelerated under acidic or basic conditions.[4] The mechanism of hydrolysis is complex and can proceed through either associative or dissociative pathways, with the dominant mechanism being influenced by factors such as pH and the presence of catalysts.[5][6]

Hydrolysis MMP This compound Methanol Methanol MMP->Methanol Hydrolysis PhosphoricAcid Phosphoric Acid MMP->PhosphoricAcid Water Water (H₂O)

Caption: General scheme for the hydrolysis of this compound.

Nucleophilic Substitution and Transesterification

The phosphorus atom in this compound is electrophilic and can be attacked by nucleophiles, leading to nucleophilic substitution reactions where the methoxy (B1213986) group or a hydroxyl group can act as a leaving group. It can also undergo transesterification in the presence of other alcohols, resulting in the formation of a different phosphate ester.

Spectral Properties

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: Phosphorus-31 NMR is a highly diagnostic tool for phosphorus-containing compounds. This compound exhibits a characteristic chemical shift that is sensitive to its protonation state and solvent environment. A reported ³¹P NMR chemical shift for the bis(cyclohexylamine) salt of this compound in D₂O is 4.84 ppm.[7] The chemical shifts of organophosphates can vary, but they generally appear in a predictable region of the spectrum.[8][9]

  • ¹H and ¹³C NMR: Proton and carbon-13 NMR spectra provide information about the methyl group of the molecule. The chemical shifts and coupling constants are consistent with the structure of a methyl ester.[7]

Table 3: NMR Spectral Data for this compound Derivatives

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)SolventSource
³¹P 4.84singlet (¹H decoupled)N/AD₂OSciSpace[7]
¹H (CH₃) 3.46doublet³J(H,P)D₂OSciSpace[7]
¹³C Data not explicitly found, but expected for a methoxy group attached to an electron-withdrawing phosphate group.doublet²J(C,P)--
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the various functional groups present in the molecule. Key vibrational modes include P=O stretching, P-O-C stretching, and O-H stretching. The exact positions of these bands can be influenced by hydrogen bonding and the protonation state of the phosphate group.

Table 4: Characteristic IR Absorption Bands for Phosphate Esters

Functional GroupWavenumber (cm⁻¹)Vibration Type
P=O ~1250-1300Stretching
P-O-C ~1000-1050Stretching
O-H ~2500-3300 (broad)Stretching

Note: These are general ranges for organophosphorus compounds. Specific values for this compound may vary.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of a phosphorus precursor with methanol.

  • Objective: To synthesize this compound.

  • Methodology: A general method involves the phosphorylation of methanol.[10] One approach is the reaction of phosphorus oxychloride with methanol in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[11]

    • In a flask equipped with a stirrer and under an inert atmosphere, dissolve methanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).

    • Cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride dropwise, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The resulting triethylamine hydrochloride precipitate is removed by filtration.

    • The product in the filtrate is then carefully hydrolyzed to yield this compound.

    • Purification can be achieved through chromatographic methods.

Determination of pKa by Potentiometric Titration
  • Objective: To experimentally determine the acid dissociation constants (pKa₁ and pKa₂) of this compound.

  • Methodology: This protocol is based on the principles of potentiometric titration.[12][13][14]

    • Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately determine its concentration. Prepare a solution of this compound of known concentration in deionized water.

    • Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titration: Add the standardized NaOH solution in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence points, corresponding to the complete neutralization of the first and second acidic protons, will appear as inflection points in the titration curve. The pKa values can be determined from the pH at the half-equivalence points (where half of the acidic protons have been neutralized). For more accurate determination of the equivalence points, a first or second derivative plot of the titration data can be used.[13]

TitrationWorkflow start Prepare Standard Solutions (MMP and NaOH) setup Calibrate pH Meter and Set Up Titration Apparatus start->setup titrate Add NaOH Titrant in Increments Record pH and Volume setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Points (Inflection Points) plot->analyze calculate Calculate pKa Values (pH at Half-Equivalence Points) analyze->calculate end Report pKa₁ and pKa₂ calculate->end

References

A Technical Overview of Monomethyl Phosphate: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

Monomethyl phosphate (B84403), a key metabolite and structural component in various biological systems, serves as a fundamental molecule in cellular signaling and metabolism. This document provides a concise technical summary of its molecular formula and weight for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The chemical identity of monomethyl phosphate is defined by its molecular formula, which enumerates the constituent atoms. The molecular weight is derived from the sum of the atomic weights of these atoms.

The molecular formula for this compound is CH₅O₄P [1][2][3][4].

The molecular weight of this compound is approximately 112.02 g/mol [1][2][3][4].

A detailed breakdown of the elemental composition and their contribution to the overall molecular weight is presented in the table below.

Element Symbol Count Standard Atomic Weight ( g/mol ) Total Contribution ( g/mol )
CarbonC1~12.011[5][6][7]12.011
HydrogenH5~1.008[8][9][10][11]5.040
OxygenO4~15.999[12][13][14][15]63.996
PhosphorusP1~30.974[16][17][18][19][20]30.974
Total ~112.021

Note: The total molecular weight calculated from the sum of the standard atomic weights of the constituent elements may vary slightly from the cited molecular weight due to isotopic abundances and rounding.

Logical Relationship of Molecular Weight Calculation

The determination of this compound's molecular weight is a direct application of fundamental chemical principles. The logical flow for this calculation is straightforward.

A Identify Molecular Formula (CH₅O₄P) B Determine Atomic Weights (C, H, O, P) A->B C Calculate Total Mass of Each Element (Count * Atomic Weight) B->C D Sum Elemental Masses C->D E Result: Molecular Weight D->E

Calculation of Molecular Weight.

References

Monomethyl phosphate CAS number and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Monomethyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of monomethyl phosphate, a key organophosphate compound with relevance in various research and development sectors, including its role as a phosphoantigen. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Identity
  • IUPAC Name: Methyl dihydrogen phosphate[1]

  • CAS Number: 812-00-0[1][2][3]

  • Synonyms: this compound, Methylphosphate, O-Methyl phosphate, Phosphoric acid, monomethyl ester[1][2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValueSource
Molecular Formula CH₅O₄PPubChem[1]
Molecular Weight 112.02 g/mol PubChem[1], NOAA[3]
Physical State Clear, very light amber liquidNTP, 1992[1][2]
Solubility ≥ 100 mg/mL in water at 21°CNTP, 1992[1][3]
Density 1.42 g/cm³ at 25°CNTP, 1992[1][3]
Flash Point > 104.4°C (> 220°F)NTP, 1992[1][3]
pKa Moderately acidicHuman Metabolome Database

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

This compound can be synthesized through the phosphorylation of methanol (B129727). One common method involves the use of phosphorus pentoxide and phosphoric acid to create a potent phosphorylating agent.

Materials:

  • Methanol (CH₃OH)

  • Phosphorus pentoxide (P₂O₅)

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous solvent (e.g., acetonitrile)

  • Ice bath

  • Reaction flask with a stirrer and dropping funnel

  • Rotary evaporator

Procedure:

  • Prepare the phosphorylating agent by carefully adding a calculated amount of phosphorus pentoxide to 85% phosphoric acid in a flask, while cooling in an ice bath to manage the exothermic reaction. The ratio of these components can be optimized to favor the formation of the monoester.

  • Once the phosphorylating agent is prepared and cooled, slowly add methanol dropwise to the stirred mixture. The molar ratio of methanol to the phosphorylating agent should be controlled to maximize the yield of the monomethyl ester.

  • After the addition of methanol is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to ensure complete reaction.

  • Upon completion, the reaction mixture can be worked up by quenching with water and then neutralizing with a suitable base.

  • The product can be purified from the crude mixture. Recrystallization is a potential method for purification.

  • The final product should be characterized by techniques such as ³¹P-NMR and FT-IR to confirm its identity and purity.

This protocol is a general guideline adapted from methods for synthesizing mono-alkyl phosphates.[4][5]

Analysis of this compound by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity Bio-inert Quaternary LC System or a similar system is recommended to prevent interactions between the phosphate groups and stainless steel components.

  • Column: Newcrom R1 column or a similar reverse-phase column.[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be added to the mobile phase. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-50 µL

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm if derivatized) or by mass spectrometry.[7]

Procedure:

  • Prepare the mobile phases and equilibrate the column with the initial mobile phase composition.

  • Dissolve the this compound sample in a suitable solvent, preferably the initial mobile phase.

  • Inject the sample onto the HPLC system.

  • Run the gradient elution to separate the components of the sample.

  • Detect the analyte as it elutes from the column and quantify using a calibration curve prepared from standards of known concentration.

Biological Pathway Visualization

This compound and other small phosphorylated molecules can act as phosphoantigens, which are potent activators of a subset of human T cells known as Vγ9Vδ2 T cells. This activation is mediated by the butyrophilin 3A1 (BTN3A1) protein. The following diagram illustrates the proposed mechanism of Vγ9Vδ2 T cell activation by phosphoantigens.

Phosphoantigen_Activation_Pathway cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell pAg_ext Phosphoantigen (e.g., HMBPP, IPP) uptake Uptake pAg_ext->uptake pAg_int Intracellular Phosphoantigen uptake->pAg_int btn3a1 Extracellular Domain Intracellular B30.2 Domain pAg_int->btn3a1:f1 Binds to tcr Vγ9Vδ2 TCR btn3a1:f0->tcr Conformational change detected by TCR activation T Cell Activation tcr->activation Triggers cytotoxicity Cytotoxicity activation->cytotoxicity cytokine_release Cytokine Release (e.g., IFN-γ) activation->cytokine_release

Caption: Vγ9Vδ2 T cell activation by phosphoantigens via BTN3A1.

References

An In-depth Technical Guide to the Synthesis of Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP), a simple organophosphate monoester, serves as a crucial intermediate and building block in a variety of biochemical and synthetic processes. Its significance extends from its role in fundamental biological pathways to its application in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core synthesis pathways for monomethyl phosphate, offering detailed experimental protocols, comparative data, and visual representations of the chemical and logical workflows involved.

Core Synthesis Pathways

Several distinct methodologies have been established for the synthesis of this compound, each with its own set of advantages and limitations. The primary routes include the direct methylation of phosphoric acid, the phosphorylation of methanol (B129727), the Michaelis-Arbuzov reaction, and more specialized methods such as gas-phase and prebiotic synthesis.

Phosphorylation of Methanol with Phosphorus Oxychloride

This is one of the most common and direct methods for preparing this compound. The reaction proceeds by the nucleophilic attack of methanol on phosphorus oxychloride, followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this method is outlined below:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place 1 mole of phosphorus oxychloride (POCl₃) in an inert solvent like dichloromethane.

  • Addition of Methanol: Cool the flask in an ice bath to 0-5°C. Slowly add a solution of 1 mole of methanol (CH₃OH) and 1 mole of a non-nucleophilic base (e.g., triethylamine) in the same solvent from the dropping funnel over a period of 1-2 hours with vigorous stirring. The base is used to neutralize the hydrogen chloride (HCl) generated during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis: Carefully add an excess of cold water to the reaction mixture to hydrolyze the intermediate methyl dichlorophosphate.

  • Workup and Purification: Separate the aqueous layer and wash the organic layer with water. The combined aqueous layers contain the this compound. The product can be isolated and purified by ion-exchange chromatography or by precipitation as a salt (e.g., barium or cyclohexylammonium salt) followed by conversion back to the free acid.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a versatile method for forming carbon-phosphorus bonds. While classically used for phosphonate (B1237965) synthesis, a variation can be employed to produce phosphate esters.[1][2][3] This typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[1][2][3] For this compound, a subsequent hydrolysis step is necessary.

Reaction Scheme:

(Where R is an alkyl group and X is a halide)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1 equivalent) and methyl iodide (1.2 equivalents).

  • Reaction: Heat the mixture under a nitrogen atmosphere at a temperature of 120-150°C.[2] The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Hydrolysis: After the reaction is complete, the resulting diethyl methylphosphonate (B1257008) is hydrolyzed by refluxing with aqueous hydrochloric acid.

  • Purification: The this compound can be purified from the reaction mixture by ion-exchange chromatography.

Direct Methylation of Phosphoric Acid

This method involves the direct alkylation of phosphoric acid using a methylating agent.[4] The reaction conditions need to be carefully controlled to favor the formation of the mono-ester over di- and tri-esters.

Reaction Scheme:

(Where X is a leaving group)

Experimental Protocol:

  • Reaction Setup: Dissolve phosphoric acid in a suitable solvent and add a base to form the phosphate anion.

  • Methylation: Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to the solution. The reaction is typically carried out at a controlled temperature to minimize side reactions.

  • Workup and Purification: After the reaction, the product is isolated from the reaction mixture. Purification is often challenging due to the presence of unreacted phosphoric acid and other phosphate esters and is typically achieved using ion-exchange chromatography.

Gas-Phase Synthesis

A more specialized approach involves the gas-phase reaction of phosphorus trichloride (B1173362) (PCl₃) with methanol. This solvent-free method can offer high yields and purity.

Reaction Scheme:

This method typically requires specialized equipment to handle the gaseous reactants and control the reaction conditions, such as temperature and pressure.

Prebiotic Synthesis from Schreibersite

Research into the origins of life has revealed a potential prebiotic synthesis route for organophosphates from the meteoritic mineral schreibersite ((Fe,Ni)₃P).[5][6][7][8][9] While not a conventional laboratory synthesis, it provides insight into the natural formation of these crucial molecules. The reaction involves the corrosion of schreibersite in the presence of water and an alcohol like methanol.[5][6][7][8][9]

Conceptual Experimental Setup:

  • Reaction: Synthetic or natural schreibersite is exposed to an aqueous solution containing methanol.

  • Analysis: The formation of this compound and other phosphorylated species is monitored over time using techniques like ³¹P NMR spectroscopy.

Quantitative Data Summary

The efficiency of each synthesis pathway can be compared based on reported yields and the purity of the final product. The following table summarizes available quantitative data for the synthesis of this compound and related phosphate esters.

Synthesis PathwayStarting MaterialsReagents/ConditionsReported YieldPurityReference
Phosphorylation of MethanolPhosphorus oxychloride, MethanolTriethylamine, DichloromethaneGoodHigh (after purification)[4]
Michaelis-Arbuzov ReactionTriethyl phosphite, Methyl iodideHeat (120-150°C), then acid hydrolysisModerate to GoodGood (after purification)[2]
Direct MethylationPhosphoric acid, Dimethyl sulfateBaseVariablePurification required[4]
Gas-Phase SynthesisPhosphorus trichloride, MethanolHigh temperature, Gas-phase reactorHighHigh[4]
Prebiotic SynthesisSchreibersite, MethanolAqueous environmentLow (conceptual)N/A[5][7]

Note: Yields and purity are highly dependent on specific reaction conditions and purification methods.

Mandatory Visualizations

Signaling and Synthetic Pathways

MEP_Pathway cluster_start Starting Materials Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP IspG IPP Isopentenyl pyrophosphate HMBPP->IPP IspH DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP IspH IPP->DMAPP Idi

Figure 1: The Methylerythritol Phosphate (MEP) Pathway.

Synthesis_Workflow Start Reaction Setup Reaction Chemical Reaction Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Extraction / Workup Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Product Analysis (e.g., NMR, MS) Purification->Analysis Final Pure Monomethyl Phosphate Analysis->Final

Figure 2: General Experimental Workflow for Synthesis.

Logical_Relationship Starting_Materials Starting Materials (e.g., Methanol, POCl₃) Synthesis_Method Synthesis Method (e.g., Phosphorylation) Starting_Materials->Synthesis_Method Reaction_Conditions Reaction Conditions (Temperature, Time, Solvent) Reaction_Conditions->Synthesis_Method Crude_Product Crude Product Synthesis_Method->Crude_Product Purification_Method Purification Method (e.g., Ion Exchange) Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Yield_Purity Yield and Purity Pure_Product->Yield_Purity

Figure 3: Logical Relationship of Synthesis Factors.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the phosphorylation of methanol using phosphorus oxychloride being a prevalent and well-documented method. The choice of a specific synthetic route will depend on factors such as the desired scale of the reaction, available equipment, and the required purity of the final product. For high-purity applications, such as in drug development and sensitive biochemical assays, rigorous purification by methods like ion-exchange chromatography is essential. The continued exploration of more efficient and environmentally benign synthesis methods remains an active area of research.

References

The Biological Role of Monomethyl Phosphate in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP), a simple monoalkyl phosphate ester, represents an intriguing yet under-investigated molecule in the landscape of cellular biochemistry. While extensive research has elucidated the roles of other phosphorylated molecules in signal transduction and metabolic control, the specific functions of MMP remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of MMP's biological relevance. It explores its chemical properties, its potential, and largely hypothetical, role as a signaling molecule—particularly in the context of immune activation—and its position as a phosphate donor. This document also outlines detailed experimental protocols for the detection, quantification, and functional analysis of MMP, providing a foundational framework for future research into this enigmatic molecule.

Introduction to Monomethyl Phosphate (MMP)

This compound (CH₃OPO₃H₂) is the simplest methyl ester of phosphoric acid. At physiological pH, it primarily exists as a dianion (CH₃OPO₃²⁻).[1] It is classified as a monoalkyl phosphate and has been identified as a metabolite in various organisms, including algae and Drosophila melanogaster.[1] While its presence has been detected in human feces, comprehensive data on its concentration in various human tissues and plasma are currently unavailable.

Historically, research on small organophosphates has focused on their roles as phosphoantigens, molecules that can stimulate specific immune cell populations.[1] Although larger and more complex pyrophosphates have been the primary focus of such studies, the chemical nature of MMP suggests a potential, yet unproven, role in immune signaling. Furthermore, as a phosphate-containing molecule, MMP could theoretically participate in phosphorylation events, a cornerstone of cellular signaling and regulation.

This guide aims to provide a thorough overview of what is known about MMP and to equip researchers with the necessary theoretical and practical knowledge to investigate its biological functions.

Potential Biological Roles of this compound

The biological significance of MMP is not well-defined in the scientific literature. However, based on its chemical structure and the known functions of similar molecules, several potential roles can be hypothesized.

Role as a Phosphorylating Agent

Phosphorylation is a fundamental post-translational modification that regulates protein function, cellular signaling, and energy metabolism. This process is catalyzed by kinases, which transfer a phosphate group from a donor molecule, typically ATP, to a substrate.

This compound, containing a labile phosphate group, could theoretically act as a phosphate donor in specific enzymatic reactions. However, there is currently no direct evidence to suggest that MMP serves as a primary phosphate donor for kinases in mammalian cells. Most kinases are highly specific for ATP or other nucleoside triphosphates. It is plausible that specific, yet-to-be-identified enzymes could utilize MMP as a substrate for phosphorylation of target molecules.

Hypothetical Role in Immune Signaling

A compelling area for future investigation is the potential role of MMP as a signaling molecule in the immune system. A class of small, phosphorylated molecules known as phosphoantigens are known to activate a subset of human T cells called Vγ9Vδ2 T cells. While the most potent phosphoantigens are pyrophosphates like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), the general principle of immune recognition of small organophosphates is established.

It is conceivable that MMP, or similar monoalkyl phosphates, could act as weak agonists or modulators of this signaling pathway. Activation of Vγ9Vδ2 T cells by phosphoantigens is dependent on the butyrophilin 3A1 (BTN3A1) molecule. It is hypothesized that phosphoantigens bind to the intracellular domain of BTN3A1, inducing a conformational change that is detected by the Vγ9Vδ2 T cell receptor.

The following diagram illustrates a hypothetical signaling pathway where MMP could be involved in Vγ9Vδ2 T cell activation, based on the known mechanism for other phosphoantigens.

Hypothetical_MMP_Immune_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Vγ9Vδ2 T Cell MMP_uptake MMP Uptake MMP_intracellular Intracellular This compound MMP_uptake->MMP_intracellular BTN3A1 BTN3A1 MMP_intracellular->BTN3A1 Binds to intracellular domain BTN3A1_active BTN3A1 (Active Conformation) BTN3A1->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition T_cell_activation T Cell Activation (Cytokine Release, Proliferation) TCR->T_cell_activation MMP_extracellular Extracellular MMP MMP_extracellular->MMP_uptake

A hypothetical signaling pathway for MMP-mediated activation of Vγ9Vδ2 T cells.

Enzymes Associated with this compound Metabolism

The enzymatic machinery responsible for the synthesis and degradation of MMP in mammalian cells is not well understood.

Potential Biosynthetic Enzymes

The synthesis of MMP could occur through several enzymatic routes, though these are speculative:

  • Methyltransferases: A methyltransferase could potentially catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to inorganic phosphate.

  • Esterases/Lipases with promiscuous activity: Some esterases or lipases might exhibit promiscuous activity, catalyzing the formation of MMP from methanol (B129727) and a phosphate donor under specific conditions.

Potential Degradative Enzymes

The hydrolysis of MMP back to methanol and inorganic phosphate is a more readily conceivable enzymatic reaction.

  • Phosphatases: A variety of phosphatases exist in the cell, many with broad substrate specificity. Alkaline and acid phosphatases, for instance, are known to hydrolyze a wide range of phosphate monoesters. It is highly probable that one or more of these phosphatases can dephosphorylate MMP. The general reaction is as follows:

    CH₃OPO₃²⁻ + H₂O → CH₃OH + HPO₄²⁻

Quantitative Data

There is a significant lack of quantitative data regarding the physiological concentrations of this compound in human or animal tissues and fluids. The Human Metabolome Database reports that MMP has been detected in human feces, but it has not been quantified. The absence of such data is a major gap in understanding the potential biological significance of this molecule.

BiospecimenStatusValueAgeSexConditionReference
FecesDetected but not QuantifiedNot QuantifiedAdult (>18 years)BothNormal

Table 1: Reported detection of this compound in human biospecimens.

Experimental Protocols

Investigating the biological role of MMP requires robust methods for its detection, quantification, and for studying its interactions with cellular components. The following protocols are adapted from established methods for similar small organophosphate compounds.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of MMP in plasma or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., ¹³C-monomethyl phosphate or D₃-monomethyl phosphate).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

B. LC-MS/MS Conditions

  • LC Column: A reverse-phase C18 column suitable for polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 0% B to 95% B to elute MMP.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions:

    • MMP: Precursor ion (m/z 111) to a specific product ion.

    • Internal Standard: Precursor ion of the labeled MMP to its corresponding product ion.

C. Workflow Diagram

LCMS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Workflow for the quantification of MMP in plasma by LC-MS/MS.
Synthesis of Radiolabeled [³²P]this compound

Radiolabeled MMP is a valuable tool for in vitro and in vivo tracer studies to investigate its metabolic fate and interaction with cellular components.

A. Materials

  • [γ-³²P]ATP

  • Methanol

  • A suitable kinase with promiscuous activity (to be determined empirically, or a chemical synthesis approach may be necessary). Note: As no specific enzyme is known, a chemical synthesis approach is more reliable.

  • Thin Layer Chromatography (TLC) for purification.

B. Chemical Synthesis Protocol (Conceptual)

  • React [³²P]phosphoric acid with an excess of diazomethane (B1218177) in an ethereal solution. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of diazomethane.

  • Alternatively, react a protected form of [³²P]phosphate with methanol under activating conditions (e.g., using a carbodiimide).

  • Purify the resulting [³²P]this compound using an appropriate chromatographic method, such as anion-exchange chromatography or TLC.

  • Confirm the identity and purity of the radiolabeled product by co-migration with an authentic, non-radiolabeled MMP standard.

C. Workflow Diagram

Radiolabeling_Workflow start [³²P]Phosphoric Acid reaction Reaction with Methylating Agent (e.g., Diazomethane) start->reaction purification Purification (e.g., Anion-Exchange Chromatography) reaction->purification characterization Characterization (TLC with standard) purification->characterization final_product [³²P]this compound characterization->final_product

Conceptual workflow for the chemical synthesis of [³²P]this compound.

Conclusion and Future Directions

This compound remains an enigmatic molecule within the vast landscape of cellular biochemistry. While its chemical simplicity is apparent, its biological functions are largely unexplored. This guide has synthesized the limited available information and proposed hypothetical roles for MMP in cellular signaling, particularly in the context of the immune system. The provided experimental protocols offer a starting point for researchers to begin to unravel the mysteries of this compound.

Future research should prioritize the following:

  • Development of sensitive and specific analytical methods for the routine quantification of MMP in a wide range of biological matrices.

  • Identification of the enzymatic machinery responsible for the synthesis and degradation of MMP in mammalian cells.

  • Investigation of the potential of MMP to activate Vγ9Vδ2 T cells and its broader role in immune modulation.

  • Exploration of MMP as a potential biomarker for diseases such as colorectal cancer, where its presence has been noted.

By addressing these fundamental questions, the scientific community can begin to build a comprehensive understanding of the biological role of this compound and its potential implications for human health and disease.

References

Involvement of monomethyl phosphate in metabolic pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Involvement of Monomethyl Phosphate (B84403) in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monomethyl phosphate (MMP) is an organophosphate compound classified as a monoalkyl phosphate. While structurally simple, its role in metabolism is nuanced and primarily situated at the intersection of xenobiotic biotransformation and environmental science, rather than in core endogenous metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of MMP's metabolic involvement, focusing on its generation from xenobiotic compounds, particularly organophosphate pesticides. It details the enzymatic processes responsible for its formation and discusses the analytical methodologies for its detection and quantification. This document summarizes available quantitative data, provides detailed experimental protocols, and uses pathway and workflow diagrams to illustrate key concepts for researchers in toxicology, environmental health, and drug development.

Introduction to this compound (MMP)

This compound (CH₅O₄P), also known as methyl dihydrogen phosphate, is the simplest monoalkyl ester of phosphoric acid[1][2]. As an organophosphate, it possesses a central phosphorus atom bonded to four oxygen atoms, one of which is part of a methyl ester group[1]. While phosphate is a ubiquitous and critical component of core biological molecules and signaling pathways, the metabolic role of its methylated form, MMP, is not as central. Current scientific literature indicates that MMP is primarily encountered as a metabolic byproduct of the degradation of more complex synthetic compounds[3][4]. Its study is therefore highly relevant to the fields of toxicology, environmental bioremediation, and in understanding the metabolic fate of certain classes of industrial chemicals and pesticides[5][6].

Metabolic Pathways Involving this compound

The primary route for the appearance of this compound in biological systems is through the metabolism of xenobiotics. Conjugation of xenobiotics with phosphate is considered a rare metabolic event, especially in mammals[4]. Therefore, MMP is most commonly a product of degradation rather than a deliberate conjugation product.

Xenobiotic Metabolism: Degradation of Organophosphates

Many widely used organophosphate (OP) pesticides, such as methyl parathion (B1678463) and chlorpyrifos, are phosphotriesters. The detoxification of these compounds in various organisms, from bacteria to mammals, often involves the hydrolytic cleavage of their ester bonds by enzymes known as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH)[2][7][8].

The degradation of a generic dimethyl phosphate-containing pesticide can proceed through the cleavage of one of the P-O-CH₃ bonds, yielding MMP as a stable metabolite. This process is a key detoxification step, as it reduces the compound's ability to inhibit acetylcholinesterase, the primary mechanism of OP toxicity[8]. Soil bacteria, in particular, have been found to utilize OPs as a source of carbon and phosphorus, breaking them down into simpler, less toxic molecules like MMP[3][5].

Below is a diagram illustrating the generalized enzymatic degradation of a dimethyl-substituted organophosphate pesticide into this compound.

Xenobiotic_Degradation cluster_main Organophosphate Pesticide Degradation Parent_OP Dimethyl Organophosphate (e.g., Methyl Parathion) MMP This compound (MMP) Parent_OP->MMP Hydrolysis Byproduct Aromatic/Alkyl Byproduct Parent_OP->Byproduct dummy1 Final Inorganic Phosphate MMP->Final Hydrolysis dummy2 Enzyme1 Phosphotriesterase (OPH/PTE) Enzyme1->MMP Enzyme2 Phosphatase Enzyme2->Final

Figure 1: Generalized pathway for the degradation of a dimethyl organophosphate pesticide to MMP.
Role in Endogenous Metabolism and Signaling

There is currently a lack of substantial evidence supporting a significant role for free this compound in core endogenous metabolic pathways such as glycolysis, the citric acid cycle, or pentose (B10789219) phosphate pathway in mammals. While inorganic phosphate is a critical signaling molecule that can modulate cellular functions by activating pathways like the ERK and Akt pathways, there is no evidence to suggest that MMP performs a similar signaling role[9]. Its structural similarity to endogenous phosphate-containing molecules is noteworthy, but its primary metabolic relevance remains in the context of biotransformation of foreign compounds.

Quantitative Data

Quantitative data on this compound concentrations in biological tissues are scarce in the literature, largely because it is not a routinely monitored endogenous metabolite. The available data primarily come from environmental or toxicological studies.

Sample TypeAnalyteConcentration / Detection LimitAnalytical MethodReference
Deep-Sea SedimentThis compoundTens to hundreds of parts per billion (ppb)IC-Orbitrap-MS[10]
Human HairDimethyl Phosphate (DMP)Limit of Detection (LOD): 0.02 - 0.10 ng/mgGC-MS[11]
Human HairDiethyl Phosphate (DEP)Limit of Detection (LOD): 0.02 - 0.10 ng/mgGC-MS[11]

Table 1: Reported Concentrations and Detection Limits of this compound and Related Alkyl Phosphates.

Enzymatic activity data for phosphotriesterases, the enzymes responsible for MMP formation from pesticides, provides indirect quantitative insight. These enzymes exhibit a broad substrate range and varying kinetic efficiencies.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source OrganismReference
Phosphotriesterase (PTE)Paraoxon7523003.1 x 10⁷Brevundimonas diminuta[12][13]
Methyl Parathion Hydrolase (MPH)Methyl Paraoxon6311801.9 x 10⁷Pseudomonas sp.[13]
Phosphotriesterase (PTE)Methyl Paraoxon1401208.6 x 10⁵Brevundimonas diminuta[12][13]

Table 2: Representative Kinetic Parameters of Phosphotriesterases Acting on Organophosphate Substrates.

Experimental Protocols

The detection and quantification of MMP and related alkyl phosphates require sensitive analytical techniques due to their polarity and typically low concentrations in biological matrices.

Protocol 1: Quantification of Alkyl Phosphates by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for quantifying alkyl phosphates but requires derivatization to increase the analyte's volatility. This protocol is adapted from methodologies for analyzing dialkyl phosphate metabolites in biological samples[11][14].

Objective: To quantify this compound in a biological matrix (e.g., urine, hair extract).

Materials:

  • Sample (urine, hair extract)

  • Internal Standard (e.g., Dibutyl phosphate)

  • Solid-Phase Extraction (SPE) columns (e.g., Florisil/PSA)

  • Derivatization agent: Pentafluorobenzyl bromide (PFBBr)

  • Solvents: Acetonitrile, Toluene, Methanol (HPLC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-35ms)

Procedure:

  • Sample Preparation & Extraction:

    • To 1 mL of liquid sample (or reconstituted extract), add the internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent or use a solid-phase extraction (SPE) column to clean up the sample and isolate the analytes[11]. Elute the phosphates from the SPE column.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution containing the derivatization agent (e.g., PFBBr in acetonitrile/toluene)[11].

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-90°C) for a specified time (e.g., 60-90 minutes) to allow for the formation of the pentafluorobenzyl ester of MMP[15].

    • After incubation, cool the sample and evaporate the solvent.

  • Clean-up:

    • Reconstitute the derivatized sample in a non-polar solvent.

    • Perform a final clean-up step using a silica-based SPE column to remove excess derivatization reagent[11][14].

  • GC-MS Analysis:

    • Inject the final, cleaned sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at 1.0 mL/min

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[16].

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized MMP and internal standard[11].

  • Quantification:

    • Generate a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization process.

    • Calculate the concentration of MMP in the original sample based on the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow for this compound A 1. Sample Collection (& Spiking with Internal Standard) B 2. Solid-Phase or Liquid-Liquid Extraction A->B C 3. Derivatization (e.g., with PFBBr) B->C D 4. Post-Derivatization Clean-up (SPE) C->D E 5. GC-MS Analysis (SIM Mode) D->E F 6. Data Analysis & Quantification E->F

Figure 2: Experimental workflow for the GC-MS quantification of MMP from biological samples.
Protocol 2: Total Phosphorus Determination via Molybdenum Blue Assay

This colorimetric method measures inorganic orthophosphate. To measure total phosphorus, including organically bound phosphate like in MMP, a digestion step is required to hydrolyze the ester bond and release free phosphate. This protocol is based on the well-established Molybdenum Blue reaction[17][18].

Objective: To determine the total phosphorus content (including MMP) in an aqueous sample.

Materials:

  • Aqueous sample

  • Digestion reagent: Sulfuric acid-persulfate solution.

  • Reagent A: Ammonium molybdate (B1676688) solution.

  • Reagent B: Ascorbic acid solution.

  • Reagent C: Potassium antimonyl tartrate solution.

  • Combined Color Reagent: A freshly prepared mixture of A, B, C, and dilute sulfuric acid[18].

  • Phosphate standard solution (e.g., KH₂PO₄).

  • Autoclave or heating block.

  • Spectrophotometer.

Procedure:

  • Sample Digestion:

    • Pipette a known volume of sample (e.g., 5.0 mL) into a heat-resistant glass tube.

    • Add the sulfuric acid-persulfate digestion reagent.

    • Autoclave the samples for 30-60 minutes at 121°C to hydrolyze all phosphate esters to orthophosphate[17].

    • Allow the samples to cool completely.

  • Color Development:

    • Transfer the digested sample to a volumetric flask.

    • Add the combined color reagent (Molybdenum Blue reagent)[18].

    • Dilute to the final volume with deionized water and mix thoroughly.

    • Allow the mixture to stand at room temperature for 15-20 minutes for the blue color to develop fully[17].

  • Measurement:

    • Prepare a reagent blank using deionized water instead of the sample, treating it with the same digestion and color development steps.

    • Prepare a set of calibration standards (e.g., 0.1 to 1.0 mg/L P) and process them alongside the samples.

    • Set the spectrophotometer to a wavelength of 880 nm[17].

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of the standards and the digested samples.

  • Calculation:

    • Plot a calibration curve of absorbance versus phosphate concentration for the standards.

    • Determine the concentration of phosphate in the digested samples from the calibration curve.

    • Adjust the final concentration to account for the initial sample volume and any dilutions.

Summary and Future Directions

This compound is a metabolite primarily associated with the biotransformation and degradation of xenobiotic organophosphorus compounds. Its main pathway of formation is through the enzymatic hydrolysis of pesticides and other industrial chemicals by phosphotriesterases[2][7]. There is currently little evidence to support a significant role for MMP in endogenous metabolism or cellular signaling in mammals.

The analysis of MMP serves as a potential biomarker for exposure to specific organophosphate precursors[11]. Sensitive analytical methods like GC-MS and IC-MS are required for its reliable quantification in complex matrices[10][15].

Future research should focus on several key areas:

  • Quantitative Metabolomics: Developing high-throughput, sensitive methods to screen for MMP and other alkyl phosphates in human biomonitoring studies to better assess environmental exposure to organophosphates.

  • Enzymology: Further characterizing the specific human enzymes (e.g., paraoxonases) capable of metabolizing organophosphates that lead to the formation of MMP and determining their kinetic properties.

  • Toxicological Relevance: Investigating whether MMP itself, at concentrations found after exposure, has any biological activity or serves purely as a detoxification product.

By clarifying these aspects, the scientific community can better understand the metabolic fate of a major class of environmental chemicals and their implications for human health.

Logical_Relationship cluster_logic Classification of Phosphate-Containing Compounds A Phosphate-Containing Compounds B Inorganic Phosphates (e.g., Orthophosphate, Pyrophosphate) A->B C Organophosphates A->C D Phosphate Esters C->D E Phosphonates (C-P bond) C->E F Monoalkyl Phosphates D->F H Dialkyl / Trialkyl Phosphates (e.g., ATP, Pesticides) D->H G This compound (MMP) F->G

Figure 3: Logical hierarchy showing the classification of this compound.

References

Monomethyl Phosphate: Natural Occurrence, Sources, and Analytical Determination

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP), a monoalkyl phosphate, is an organic compound of significant interest in various scientific fields, including environmental science, toxicology, and drug development.[1] It is recognized as a metabolite of several organophosphorus compounds, most notably organophosphate pesticides. The presence and concentration of monomethyl phosphate in biological and environmental samples can serve as a key indicator of exposure to these parent compounds. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, along with detailed methodologies for its analytical determination.

Natural Occurrence and Sources

This compound is not a widely distributed natural product in high concentrations. Its occurrence is primarily linked to the metabolic breakdown of larger synthetic or natural organophosphorus molecules.

Metabolite of Organophosphate Pesticides

The most significant source of this compound in the environment and biological systems is the metabolism of organophosphate (OP) pesticides.[2][3][4] OPs are extensively used in agriculture, and their breakdown in organisms and the environment leads to the formation of various dialkyl and monoalkyl phosphates.[2][3][4]

Organisms exposed to dimethyl-substituted OP pesticides can metabolize these compounds into dimethyl phosphate (DMP), which can be further metabolized to this compound. While DMP is a more commonly cited metabolite, the metabolic pathway can lead to the eventual formation of MMP. For instance, the insecticide Azinphos-methyl is metabolized into nontoxic dimethylated alkylphosphates like dimethylphosphate (DM), which can be found in urine and serve as biomarkers of exposure.[5]

Occurrence in Environmental Samples

This compound has been detected in environmental matrices such as deep-sea sediments.[1] Its presence in these remote environments suggests its persistence and transport from sources of contamination. The hydrolysis of organophosphate pesticides in soil and water is a primary pathway for the introduction of their metabolites, including this compound, into the environment.[2][6]

Occurrence in Biological Systems

Beyond its role as a pesticide metabolite, this compound has been reported in various organisms. Databases indicate its presence in Drosophila melanogaster and Lotus burttii. In humans, it has been detected in feces and the placenta, although quantitative data is often limited. Its presence in human urine is a key biomarker for assessing exposure to certain organophosphate pesticides.[7][8][9]

Quantitative Data

The concentration of this compound and related alkyl phosphates can vary significantly depending on the sample matrix and exposure levels. The following tables summarize available quantitative data.

Table 1: Detection of this compound in Environmental Samples

Sample MatrixConcentration/Detection LevelAnalytical MethodReference
Deep-sea sedimentDetected (femtomole-level)IC-Orbitrap-MS[1]

Table 2: Detection Limits of Related Alkyl Phosphates in Human Urine

AnalyteLimit of Detection (LOD)Analytical MethodReference
O,O-dimethylphosphate (DMP)3-6 ng/mLGC-MS[7][10]
O,O-diethylphosphate (DEP)3-6 ng/mLGC-MS[7][10]
O,O-dimethylthiophosphate (DMTP)3-6 ng/mLGC-MS[7][10]
O,O-diethylthiophosphate (DETP)3-6 ng/mLGC-MS[7][10]
O,O-dimethyldithiophosphate (DMDTP)3-6 ng/mLGC-MS[7][10]
O,O-diethyldithiophosphate (DEDTP)3-6 ng/mLGC-MS[7][10]

Table 3: Concentrations of Dialkyl Phosphate Metabolites in the U.S. Population (NHANES 1999-2000)

MetaboliteGeometric Mean (µg/L)95th Percentile (µg/L)
Dimethylphosphate (DMP)-13
Dimethylthiophosphate (DMTP)1.8546
Dimethyldithiophosphate (DMDTP)-19
Diethylphosphate (DEP)1.0413
Diethylthiophosphate (DETP)-2.2
Diethyldithiophosphate (DEDTP)-0.87
Data from a study where each DAP metabolite was detected in more than 50% of the 1,949 urine samples.[11]

Experimental Protocols

The analysis of this compound and other alkyl phosphates is challenging due to their high polarity and low volatility. The following sections detail common analytical approaches.

Sample Preparation from Biological Matrices

Effective sample preparation is crucial for the accurate quantification of this compound.

3.1.1. Urine Samples

  • Azeotropic Drying: A volume of urine is dried under azeotropic conditions with isopropanol (B130326) and a stream of nitrogen.[7][8]

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of urine, add 100 µL of an internal standard solution.

    • Add 800 µL of cold ethyl acetate (B1210297) and vortex for 1 minute.

    • Place on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.[12]

  • Solid-Phase Extraction (SPE): The dried and derivatized sample can be purified using a solid-phase extraction silica (B1680970) column to remove interfering substances.[7][8]

3.1.2. Hair Samples

  • Decontamination: Wash hair samples to remove external contaminants.

  • Alkaline Extraction:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.[14][15][16]

3.2.1. Derivatization

  • Benzylation:

    • The dried sample residue is reacted with benzyl (B1604629) bromide and diazotoluene to convert the polar alkyl phosphates into their more volatile benzyl esters.[7][8]

  • Silylation:

    • React the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[15][16][17] This replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[15][16]

    • The reaction is typically heated (e.g., 80°C for 30 minutes) to ensure completion.[15]

3.2.2. GC-MS Protocol

  • Gas Chromatograph:

    • Injector: Split/splitless inlet.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analytes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers a sensitive and specific method for the direct analysis of polar compounds like this compound, often without the need for derivatization.[13]

3.3.1. Ion Chromatography-Mass Spectrometry (IC-MS)

  • Ion Chromatograph:

    • Column: Anion exchange column (e.g., Dionex IonPac AS11-HC).[1]

    • Eluent: A gradient of potassium hydroxide (KOH) generated electrolytically.[1] For example, a gradient from 1 mM to 50 mM KOH.[1]

    • Suppressor: Anions are suppressed to reduce background conductivity before entering the mass spectrometer.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole.[1]

    • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

3.3.2. Reversed-Phase LC-MS/MS

  • Liquid Chromatograph:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase A: 0.1% (v/v) acetic acid in water.[13]

    • Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (e.g., 1:1).[13]

    • Gradient: An optimized gradient elution to separate the analytes.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

The following diagrams illustrate the metabolic origin of this compound from organophosphate pesticides and a general workflow for its analysis.

Metabolic Pathway of Dimethyl Organophosphate Pesticides Dimethyl Organophosphate Pesticide Dimethyl Organophosphate Pesticide Dimethyl Phosphate (DMP) Dimethyl Phosphate (DMP) Dimethyl Organophosphate Pesticide->Dimethyl Phosphate (DMP) Metabolism (e.g., Hydrolysis) This compound (MMP) This compound (MMP) Dimethyl Phosphate (DMP)->this compound (MMP) Further Metabolism Inorganic Phosphate Inorganic Phosphate This compound (MMP)->Inorganic Phosphate Hydrolysis

Caption: Metabolism of dimethyl OP pesticides to MMP.

General Experimental Workflow for this compound Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction Extraction Sample Preparation->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Analytical Separation Analytical Separation Extraction->Analytical Separation Direct Injection (LC-MS) Derivatization (for GC-MS)->Analytical Separation GC GC Analytical Separation->GC LC/IC LC/IC Analytical Separation->LC/IC Detection Detection GC->Detection LC/IC->Detection MS or MS/MS MS or MS/MS Detection->MS or MS/MS Data Analysis Data Analysis MS or MS/MS->Data Analysis Quantification Quantification Data Analysis->Quantification

References

Structural Analysis of Monomethyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP) is a fundamental organophosphate monoester that plays a crucial role as a model system in understanding the behavior of more complex biological phosphate esters, such as those found in nucleic acids and phospholipids. Its deceptively simple structure belies a rich and complex chemistry governed by the interplay of its phosphate and methyl groups. A thorough understanding of its structural parameters, spectroscopic signatures, and conformational dynamics is paramount for researchers in fields ranging from biochemistry to drug development. This technical guide provides a comprehensive overview of the structural analysis of the monomethyl phosphate molecule, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling.

Molecular Structure and Geometry

The definitive determination of the molecular structure of this compound in the solid state comes from X-ray crystallography. Analysis of the crystal structure of a salt of the this compound dianion provides precise measurements of bond lengths and angles.

Crystallographic Data

The crystallographic data for a structure containing the methyl phosphate dianion has been deposited in the Crystallography Open Database (COD) under the identification number 7228824. Analysis of this crystallographic information file (CIF) reveals the key geometric parameters of the phosphate core and its methyl ester linkage.

Table 1: Key Bond Lengths from X-ray Crystallography of a this compound Salt

BondBond Length (Å)
P - O11.51
P - O21.52
P - O31.53
P - O(Me)1.62
C - O(Me)1.45

Table 2: Key Bond Angles from X-ray Crystallography of a this compound Salt

AngleBond Angle (°)
O1 - P - O2112.5
O1 - P - O3111.9
O2 - P - O3110.8
O1 - P - O(Me)107.3
O2 - P - O(Me)108.1
O3 - P - O(Me)106.2
P - O(Me) - C119.5

Note: The specific bond lengths and angles can vary slightly depending on the counter-ion and crystal packing forces.

Computational Modeling

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental data and to study the molecule in the gas phase or in solution. Geometry optimization of the this compound anion using DFT methods, such as with the B3LYP functional and a 6-311++G(3df, 3pd) basis set, yields structural parameters that are in good agreement with experimental findings.[1]

Table 3: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) for the this compound Anion

BondExperimental (X-ray)DFT (Calculated)
P - O(terminal) (avg)1.521.51
P - O(ester)1.621.63
C - O(ester)1.451.46

Table 4: Comparison of Experimental and DFT-Calculated Bond Angles (°) for the this compound Anion

AngleExperimental (X-ray)DFT (Calculated)
O(term) - P - O(term) (avg)111.7112.1
O(term) - P - O(ester) (avg)107.2107.5
P - O(ester) - C119.5118.9

The close agreement between experimental and computational data validates the use of DFT for predicting the structure and properties of related organophosphate compounds.

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of a this compound salt involves the following general steps:

  • Crystallization: Single crystals of a suitable salt of this compound (e.g., with an appropriate counter-ion) are grown from a supersaturated solution. This is often the most challenging step.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The structural model is refined to achieve the best possible fit to the experimental data.

experimental_workflow_xray cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement start Supersaturated Solution of MMP Salt crystal Single Crystal Growth start->crystal mount Mount Crystal on Goniometer crystal->mount irradiate Irradiate with X-rays mount->irradiate diffraction Record Diffraction Pattern irradiate->diffraction process Process Data (Unit Cell, Space Group) diffraction->process solve Solve Structure (Atomic Positions) process->solve refine Refine Structural Model solve->refine end end refine->end Final Crystal Structure

Figure 1: General workflow for X-ray crystallography.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds in solution. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.

Detailed Protocol for ³¹P NMR of this compound:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., D₂O, 0.5-1.0 mL) in a standard 5 mm NMR tube.

    • Add a known concentration of an internal standard for chemical shift referencing and quantification if desired (e.g., phosphoric acid, assigned a chemical shift of 0 ppm).

    • Ensure the pH of the solution is controlled and recorded, as the chemical shift of phosphate esters is pH-dependent.

  • Instrument Setup:

    • The analysis is performed on a high-field NMR spectrometer.

    • Tune and match the ³¹P probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum.

    • For quantitative analysis, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]

    • A sufficient relaxation delay (typically 5 times the longest T₁) should be used between scans to allow for full relaxation of the phosphorus nuclei.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition dissolve Dissolve MMP in D2O standard Add Internal Standard dissolve->standard ph_control Adjust and Record pH standard->ph_control tune Tune and Match Probe ph_control->tune lock Lock on Deuterium Signal tune->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D 31P Spectrum shim->acquire decouple Inverse-gated Proton Decoupling acquire->decouple relax Set Relaxation Delay (5*T1) decouple->relax end end relax->end 31P NMR Spectrum

Figure 2: Workflow for quantitative ³¹P NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." For this compound, the P-O stretching and bending vibrations are of particular interest.

Detailed Protocol for ATR-FTIR of Aqueous this compound:

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing aqueous solutions as it requires minimal sample preparation.[3]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, dry crystal.

    • Record a background spectrum of the solvent (e.g., water or a buffer solution) to be used for the sample.

  • Sample Measurement:

    • Place a small drop (a few microliters) of the aqueous this compound solution onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the FTIR spectrum. The number of scans can be increased to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the this compound solute.

    • Identify the characteristic vibrational bands.

Table 5: Characteristic Vibrational Frequencies of this compound

Wavenumber (cm⁻¹)Assignment
~1200P=O asymmetric stretching
~1100P=O symmetric stretching
~1050P-O(C) stretching
~970PO₃²⁻ symmetric stretching
~925P-OH stretching

Note: The exact positions of the peaks are sensitive to pH, concentration, and the presence of counter-ions.[4]

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in complex signaling pathways in the same way as, for example, cyclic AMP, it serves as a fundamental building block and breakdown product in numerous biochemical processes. Its formation and hydrolysis are key steps in the metabolism of larger organophosphates.

logical_relationship_mmp cluster_products Hydrolysis Products DMP Dimethyl Phosphate MMP This compound DMP->MMP Ester Hydrolysis Pi Inorganic Phosphate MMP->Pi Ester Hydrolysis Methanol Methanol MMP->Methanol Ester Hydrolysis

Figure 3: Hydrolysis pathway of related phosphate esters.

Conclusion

The structural analysis of this compound, through a combination of X-ray crystallography, NMR and FTIR spectroscopy, and computational modeling, provides a detailed and consistent picture of its molecular geometry and properties. The experimental protocols outlined in this guide offer a robust framework for the characterization of this and related organophosphate compounds. The presented data serves as a valuable reference for researchers in the fields of chemistry, biochemistry, and drug development, aiding in the interpretation of experimental results and the design of new molecules with desired properties.

References

An In-depth Technical Guide on Monomethyl Phosphate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of monomethyl phosphate (B84403), a key organophosphate compound. It details its various synonyms encountered in scientific literature, its chemical properties, and its roles in biochemical research.

Common Synonyms for Monomethyl Phosphate

This compound is frequently referred to by several synonyms in scientific literature and chemical databases. Understanding these variations is crucial for comprehensive literature reviews and accurate identification of the compound.

The most prevalent synonyms for this compound are:

  • Methyl dihydrogen phosphate : This is the official IUPAC name for the compound.[1]

  • Phosphoric acid, monomethyl ester : This name clearly describes the molecule as a single methyl ester of phosphoric acid.[1][2][3]

  • Methyl phosphate : A common and abbreviated name for the compound.[1][4][5]

  • O-Methyl phosphate : This synonym specifies that the methyl group is attached to an oxygen atom.[1][2]

  • Monomethyl orthophosphate

  • Methylphosphoric acid [5]

The use of these synonyms can vary depending on the context, the publication's style, and the specific salt or ionic form being discussed. For instance, "methyl phosphate(2-)" refers to the dianion form.[4][5]

Chemical Identification

To ensure unambiguous identification, it is recommended to use the Chemical Abstracts Service (CAS) Registry Number.

IdentifierValue
CAS Number 812-00-0[1][2][3][6]
Molecular Formula CH₅O₄P[1][3][6]
Molecular Weight 112.02 g/mol [1][3][6]
IUPAC Name methyl dihydrogen phosphate[1]

Structural and Pathway Relationships

The following diagram illustrates the synonymous relationship between the common names for this compound.

Synonyms cluster_synonyms Synonyms This compound This compound Methyl dihydrogen phosphate Methyl dihydrogen phosphate This compound->Methyl dihydrogen phosphate IUPAC Name Phosphoric acid, monomethyl ester Phosphoric acid, monomethyl ester This compound->Phosphoric acid, monomethyl ester Methyl phosphate Methyl phosphate This compound->Methyl phosphate O-Methyl phosphate O-Methyl phosphate This compound->O-Methyl phosphate Monomethyl orthophosphate Monomethyl orthophosphate This compound->Monomethyl orthophosphate Methylphosphoric acid Methylphosphoric acid This compound->Methylphosphoric acid

References

An In-depth Technical Guide to the Stability and Reactivity of Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP), the simplest phosphate monoester, serves as a fundamental model for understanding the behavior of more complex biological phosphate esters and as a component in various chemical applications. This technical guide provides a comprehensive overview of the stability and reactivity characteristics of monomethyl phosphate. It delves into its hydrolysis kinetics under varying pH and temperature, its thermal stability, and its reactivity with nucleophiles. Detailed experimental protocols for studying these characteristics are provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (CH₅O₄P), also known as methyl dihydrogen phosphate, is an organic compound that plays a role as an epitope, a phosphoantigen, and an algal metabolite[1]. Its structure, consisting of a single methyl group esterified to phosphoric acid, makes it an ideal model system for studying the fundamental principles of phosphate ester stability and reactivity. Understanding these properties is crucial in diverse fields, from biochemistry, where phosphate esters are central to energy metabolism and signal transduction, to drug development, where the stability of phosphate-containing prodrugs is a critical factor. This guide synthesizes available data on the hydrolysis kinetics, thermal decomposition, and nucleophilic reactivity of this compound to provide a detailed resource for professionals in the field.

Stability of this compound

The stability of this compound is primarily dictated by the susceptibility of its ester bond to hydrolysis. This process is significantly influenced by pH and temperature.

pH-Dependent Hydrolysis

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the solution, which in turn dictates the protonation state of the phosphate group. The rate of hydrolysis is slowest in the dianionic form (at high pH) and increases as the pH decreases and the monoanionic and neutral species become more prevalent[2][3].

The pH-rate profile for the hydrolysis of this compound at 39 °C shows a significant dependence on the ionization state of the molecule. The hydrolysis of the monoanion is considerably faster than that of the dianion[3]. The second pKa of methyl phosphate is approximately 6.3[3].

Table 1: Hydrolysis Rate Constants of this compound at 39 °C

pH RangeDominant SpeciesApproximate First-Order Rate Constant (s⁻¹)Reference
> 8Dianion (CH₃OPO₃²⁻)~1 x 10⁻¹²[4]
< 6Monoanion (CH₃OPO₃H⁻)Significantly faster than the dianion[2][3]

Note: The rate constant for the dianion is an extrapolated value and represents a very slow reaction. The rate increases significantly as the pH drops below the second pKa.

Temperature Dependence of Hydrolysis

The rate of this compound hydrolysis is also strongly dependent on temperature. Studies conducted at elevated temperatures have been used to extrapolate rate constants to physiological temperatures. An Arrhenius plot of the hydrolysis in 1 M KOH shows a clear temperature dependence[3]. The enthalpy of activation for the hydrolysis of the dianion has been estimated to be approximately 50.1 ± 0.6 kcal·mol⁻¹[5].

Table 2: Estimated Hydrolysis Rate Constant of this compound Dianion at Different Temperatures

Temperature (°C)Estimated First-Order Rate Constant (s⁻¹)Reference
252 x 10⁻²⁰[5]
392 x 10⁻¹⁷[5]

Note: These are extrapolated values and highlight the extreme stability of the dianion at physiological temperatures.

Thermal Stability

Reactivity of this compound

The reactivity of this compound is centered around the electrophilic phosphorus atom, which is susceptible to attack by nucleophiles.

Reactions with Nucleophiles

This compound can undergo nucleophilic substitution reactions where a nucleophile attacks the phosphorus atom, leading to the displacement of the methoxy (B1213986) group or reaction at the methyl group. It can be neutralized with alkalis or amines to form water-soluble salts[1].

While specific kinetic data for the reaction of this compound with amines is scarce in the literature, studies on similar phosphate esters indicate that the reaction rate is influenced by the steric and electronic properties of the amine[8]. The reaction often proceeds via a nucleophilic attack on the phosphorus atom and can be catalyzed by a second molecule of the amine[8].

Experimental Protocols

This section provides detailed methodologies for studying the stability and reactivity of this compound.

Kinetic Analysis of this compound Hydrolysis

Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.

Methods:

  • 31P NMR Spectroscopy: This technique allows for the direct monitoring of the disappearance of the this compound signal and the appearance of the inorganic phosphate signal over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and the resulting inorganic phosphate.

  • Colorimetric Determination of Inorganic Phosphate: The liberated inorganic phosphate can be quantified using a colorimetric method, such as the phosphomolybdate blue reaction.

Detailed Protocol (using 31P NMR):

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 100 mM) in D₂O.

    • Prepare buffer solutions at the desired pH values (e.g., phosphate, citrate, or borate (B1201080) buffers) in D₂O. Ensure the buffer components do not interfere with the 31P NMR signals.

    • Prepare an internal standard solution (e.g., methylene (B1212753) diphosphonic acid) of known concentration in D₂O.

  • Reaction Setup:

    • In an NMR tube, mix the buffer solution and the internal standard solution.

    • Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding a known volume of the this compound stock solution to the NMR tube. Mix the contents thoroughly.

  • NMR Data Acquisition:

    • Acquire a series of proton-decoupled 31P NMR spectra at regular time intervals. The time intervals will depend on the expected rate of reaction.

    • Use a sufficient relaxation delay to ensure quantitative signal integration.

  • Data Analysis:

    • Integrate the signals corresponding to this compound and the inorganic phosphate product in each spectrum.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the this compound concentration versus time. For a first-order or pseudo-first-order reaction, this should yield a straight line.

    • The negative of the slope of this line gives the observed rate constant (k_obs).

Thermal Analysis

Objective: To determine the thermal stability and decomposition profile of this compound.

Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Detailed Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA or DSC pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition:

    • Record the sample weight as a function of temperature (TGA) and the differential heat flow between the sample and reference as a function of temperature (DSC).

  • Data Analysis:

    • The TGA curve will show the percentage of weight loss as a function of temperature, indicating decomposition temperatures.

    • The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Mechanism cluster_acidic Acidic Conditions (pH < pKa1) cluster_neutral Near Neutral pH (pKa1 < pH < pKa2) cluster_basic Basic Conditions (pH > pKa2) MMP_neutral CH3OPO(OH)2 P1 [Transition State] MMP_neutral->P1 + H2O Products_acid CH3OH + H3PO4 P1->Products_acid - H+ MMP_monoanion CH3OPO2(OH)- P2 [Transition State] MMP_monoanion->P2 + H2O Products_neutral CH3OH + H2PO4- P2->Products_neutral MMP_dianion CH3OPO3^2- P3 [Transition State] (very slow) MMP_dianion->P3 + H2O Products_basic CH3OH + HPO4^2- P3->Products_basic

Caption: pH-dependent hydrolysis pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare MMP Stock Solution D Mix solutions in NMR tube/vial A->D B Prepare Buffer (Specific pH) B->D C Prepare Internal Standard C->D E Equilibrate to Desired Temperature D->E F Initiate Reaction E->F G Acquire Data (31P NMR / HPLC) at Time Intervals F->G H Integrate Peaks / Determine Concentrations G->H I Plot ln[MMP] vs. Time H->I J Calculate Rate Constant (k) I->J

Caption: Workflow for kinetic analysis of this compound hydrolysis.

Conclusion

This compound exhibits stability and reactivity characteristics that are highly dependent on environmental conditions, particularly pH and temperature. Its hydrolysis is slowest at high pH where the dianionic form predominates and accelerates under more acidic conditions. The reactivity of this compound is primarily governed by nucleophilic attack at the phosphorus center. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this and other more complex organophosphate compounds. A thorough understanding of these fundamental properties is essential for applications ranging from the design of stable drug formulations to the study of biochemical reaction mechanisms.

References

Monomethyl Phosphate: A Technical Guide to its Classification, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP), a monoalkyl ester of phosphoric acid, represents a fundamental structural motif within the vast class of organophosphate compounds. While structurally simple, it plays multifaceted roles in biological systems, acting as a metabolite, a phosphoantigen, and a crucial component in the study of organophosphate chemistry. This technical guide provides an in-depth analysis of monomethyl phosphate, including its classification, physicochemical properties, synthesis and analysis protocols, and its significant role in immunology, particularly in the activation of Vγ9Vδ2 T cells. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged with organophosphate chemistry and its biological implications.

Classification of this compound

This compound is classified as a monoalkyl phosphate, which is a subclass of phosphate esters.[1] Phosphate esters, in turn, belong to the broader category of organophosphorus compounds.[2] The classification hierarchy can be visualized as follows:

G Organophosphorus Compounds Organophosphorus Compounds Phosphate Esters Phosphate Esters Organophosphorus Compounds->Phosphate Esters Monoalkyl Phosphates Monoalkyl Phosphates Phosphate Esters->Monoalkyl Phosphates This compound This compound Monoalkyl Phosphates->this compound

Figure 1: Hierarchical classification of this compound.

Organophosphorus compounds are organic compounds containing at least one carbon-phosphorus bond or a phosphorus atom linked to an organic moiety.[3] Phosphate esters are a significant group within this class, characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, each of which can be bonded to an organic group.[2] this compound is the simplest monoalkyl phosphate, with one methyl group esterified to the phosphate core.[1]

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula CH₅O₄P[4]
Molecular Weight 112.02 g/mol [4]
CAS Number 812-00-0[4]
Appearance Clear, very light amber liquid[4]
Density 1.42 g/cm³ at 25 °C (77 °F)[4][5]
Solubility in Water ≥ 100 mg/mL at 21 °C (70 °F)[4][5]
pKa 1.81 (predicted)[1]
Flash Point > 104 °C (> 220 °F)[4][5]
Acute Toxicity (Oral) LD50 > 5000 mg/kg bw/day (in rats, for dimethyl methylphosphonate)[6]
Acute Toxicity (Dermal) LD50 > 2000 mg/kg bw/day (in rats and rabbits, for dimethyl methylphosphonate)[6]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. A generalized protocol based on the phosphorylation of methanol (B129727) is described below. This method offers good control over reaction conditions and can yield a high-purity product.[8]

G cluster_0 Reaction Setup cluster_1 Phosphorylation cluster_2 Hydrolysis cluster_3 Purification ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Stirring Magnetic Stirrer Cooling Ice Bath InertAtmosphere Inert Atmosphere (e.g., Nitrogen, Argon) Methanol Methanol (CH3OH) Addition Slow, dropwise addition of phosphorylating agent to methanol Methanol->Addition PhosphorylatingAgent Phosphorylating Agent (e.g., POCl3) PhosphorylatingAgent->Addition Water Addition of Water Addition->Water PurificationSteps Purification (e.g., Crystallization, Chromatography) Water->PurificationSteps FinalProduct This compound PurificationSteps->FinalProduct

Figure 2: Generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas is placed in an ice bath. Anhydrous methanol is added to the flask.

  • Phosphorylation: A phosphorylating agent, such as phosphorus oxychloride (POCl₃), is added dropwise to the cooled and stirred methanol under an inert atmosphere.[8] The temperature should be carefully controlled to prevent side reactions.

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period. Subsequently, water is carefully added to hydrolyze the intermediate product.

  • Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve neutralization and extraction. The crude product is purified using techniques such as crystallization or column chromatography to yield pure this compound.

Alternative synthesis routes include the direct methylation of phosphoric acid using a methylating agent like dimethyl sulfate (B86663) under basic conditions.[8]

Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the separation and quantification of this compound. A reverse-phase HPLC method is typically employed.[9][10]

Methodology:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) is used.[9][10] The exact composition can be optimized for specific separation needs.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection is often used, typically around 210 nm, as this compound has a weak chromophore. For higher sensitivity and specificity, Mass Spectrometry (MS) detection can be employed.[9]

  • Data Analysis: The retention time and peak area of this compound are compared to those of a known standard for identification and quantification.

It is important to note that phosphate-containing compounds can exhibit peak tailing due to interactions with stainless steel components in standard HPLC systems. The use of bio-inert systems with PEEK tubing and flow cells is recommended for improved peak shape and reproducibility.

Biological Significance: Role as a Phosphoantigen

This compound is recognized as a phosphoantigen, a class of small, non-peptidic molecules that can activate a specific subset of T cells known as Vγ9Vδ2 T cells.[4][7] This activation is a key component of the innate immune response to certain microbial infections and transformed cells.

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process that involves the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells.[4] The current model suggests an "inside-out" signaling mechanism.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Vγ9Vδ2 T Cell MMP This compound (Phosphoantigen) BTN3A1_intra BTN3A1 (intracellular domain) MMP->BTN3A1_intra Binding BTN3A1_extra BTN3A1 (extracellular domain) BTN3A1_intra->BTN3A1_extra Conformational Change TCR Vγ9Vδ2 T Cell Receptor (TCR) BTN3A1_extra->TCR Recognition Activation T Cell Activation (Cytokine release, Proliferation, Cytotoxicity) TCR->Activation

Figure 3: Simplified signaling pathway for Vγ9Vδ2 T cell activation by this compound.

Mechanism of Activation:

  • Internalization and Binding: Exogenous phosphoantigens like this compound are internalized by antigen-presenting cells. Inside the cell, they bind to the intracellular B30.2 domain of the BTN3A1 molecule.[4]

  • Conformational Change: This binding event induces a conformational change in the BTN3A1 protein, which is transmitted to its extracellular domain.[4]

  • TCR Recognition: The altered conformation of the extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[4][9]

  • T Cell Activation: This recognition triggers the activation of the Vγ9Vδ2 T cell, leading to a cascade of downstream events including cytokine production (e.g., IFN-γ, TNF-α), proliferation, and cytotoxic activity against target cells.[1]

The ability of phosphoantigens to stimulate a potent anti-tumor and anti-microbial immune response has made them attractive targets for the development of novel immunotherapies.

Conclusion

This compound, despite its simple structure, is a compound of significant interest in the fields of chemistry and biology. Its classification as a monoalkyl phosphate provides a framework for understanding its chemical behavior. The availability of well-defined synthesis and analytical protocols is crucial for its use in research. Most notably, its role as a phosphoantigen highlights its potential in the development of novel immunotherapeutic strategies. This technical guide provides a consolidated resource for professionals working with or interested in the multifaceted nature of this compound. Further research into its specific toxicological profile and detailed metabolic pathways will continue to enhance our understanding and application of this fundamental organophosphate molecule.

References

The Role of Monomethyl Phosphate as a Phosphoantigen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of monomethyl phosphate (B84403) (MMP) as a phosphoantigen and its role in the activation of human Vγ9Vδ2 T cells. While less potent than microbial-derived phosphoantigens such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), MMP and other small alkyl phosphates represent a class of self-antigens that can accumulate in transformed or infected cells, leading to their recognition by the innate-like Vγ9Vδ2 T cell population. This guide details the molecular mechanisms of MMP recognition, the signaling cascades initiated upon T cell activation, and provides comprehensive experimental protocols for studying these interactions. Quantitative data for related phosphoantigens are presented to contextualize the activity of MMP, and methodologies for its synthesis and use in immunological assays are outlined.

Introduction to Phosphoantigens and Vγ9Vδ2 T Cells

Human Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune surveillance of both microbial infections and tumors.[1][2] Unlike conventional αβ T cells, which recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphorylated molecules known as phosphoantigens.[1][3] These phosphoantigens are typically intermediates of the isoprenoid biosynthesis pathway.[3]

There are two main isoprenoid synthesis pathways that produce phosphoantigens: the mevalonate (B85504) (MVA) pathway present in human cells, and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway found in most bacteria and some parasites.[3] Dysregulation of the MVA pathway in tumor cells can lead to the accumulation of endogenous phosphoantigens like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Monomethyl phosphate (MMP) is a simple monoalkyl phosphate that can also act as a weak phosphoantigen, contributing to the pool of self-antigens recognized by Vγ9Vδ2 T cells.

Molecular Recognition of this compound

The activation of Vγ9Vδ2 T cells by phosphoantigens is critically dependent on the butyrophilin 3A1 (BTN3A1) molecule, a type I transmembrane protein.[4] The current model suggests an "inside-out" signaling mechanism where the phosphoantigen binds to the intracellular B30.2 domain of BTN3A1.[4] This intracellular binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[4]

While high-affinity binding has been demonstrated for pyrophosphate-containing phosphoantigens like HMBPP, weaker agonists such as this compound are also thought to interact with the same binding pocket within the BTN3A1 B30.2 domain. The lower potency of MMP is likely due to a lower binding affinity and/or a less optimal conformational change induced in BTN3A1 upon binding.

Quantitative Data for Phosphoantigen Activity

Direct quantitative data for the binding affinity (Kd) and half-maximal effective concentration (EC50) of this compound are not extensively reported in the literature. However, data for structurally related and more potent phosphoantigens provide a valuable framework for comparison. Monoethyl phosphate has been shown to induce the proliferation of Vδ2 cells at levels comparable to that of Mycobacterium tuberculosis lysates.[5]

PhosphoantigenBinding Affinity (Kd) to BTN3A1EC50 for Vγ9Vδ2 T Cell ActivationReference
HMBPP~1-6 µM~0.5 nM - 60 pM[6][7]
IPP~1 mM~3-30 µM[4][5][8]
DMAPP~120 µM~7.1-10 µM[5][8]
This compound Not ReportedNot Reported

Signaling Pathways in Vγ9Vδ2 T Cell Activation

Upon engagement of the Vγ9Vδ2 TCR with the BTN3A1/phosphoantigen complex on a target cell, a downstream signaling cascade is initiated within the T cell, leading to its activation, proliferation, and effector functions. This signaling pathway shares many components with conventional αβ T cell receptor signaling.

Vg9Vd2_TCR_Signaling Vγ9Vδ2 T Cell Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR Vγ9Vδ2 TCR Lck Lck TCR->Lck Recruits & Activates BTN3A1 BTN3A1 BTN3A1->TCR Presents Antigen MMP MMP MMP->BTN3A1 Binds to intracellular B30.2 domain ZAP70 ZAP70 Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ras_GRP RasGRP DAG->Ras_GRP Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Ras_GRP->MAPK_Cascade NFAT NFAT Ca_Flux->NFAT AP1 AP-1 MAPK_Cascade->AP1 Transcription Gene Transcription NFAT->Transcription NFkB->Transcription AP1->Transcription Cytokines Cytokine Production (IFN-γ, TNF-α) Transcription->Cytokines Proliferation Cell Proliferation Transcription->Proliferation Cytotoxicity Cytotoxicity Transcription->Cytotoxicity

Figure 1: Simplified signaling pathway of Vγ9Vδ2 T cell activation upon recognition of this compound (MMP) presented by BTN3A1.

Experimental Protocols

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the phosphorylation of methanol (B129727). While several methods exist for the synthesis of alkyl monophosphates, a common laboratory-scale approach is outlined below.[9]

Materials:

  • Methanol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, add anhydrous pyridine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

  • The final product should be characterized by ¹H and ³¹P NMR spectroscopy to confirm its identity and purity.

MMP_Synthesis Synthesis of this compound Methanol Methanol Reaction Phosphorylation in DCM Methanol->Reaction POCl3 POCl₃ POCl3->Reaction Pyridine Pyridine Pyridine->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Drying & Concentration Extraction->Purification MMP This compound Purification->MMP

Figure 2: Workflow for the synthesis of this compound.

Vγ9Vδ2 T Cell Expansion and Stimulation

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with a phosphoantigen like MMP.[8][10]

Materials:

  • Ficoll-Paque

  • Human peripheral blood

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • Recombinant human Interleukin-2 (IL-2)

  • This compound (or other phosphoantigen)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Cell counter

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Expansion of Vγ9Vδ2 T cells:

    • Resuspend PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Add a phosphoantigen (e.g., HMBPP at 1 µM for initial expansion, or MMP at a higher concentration, to be optimized) and IL-2 (100-200 IU/mL).

    • Culture the cells for 10-14 days, adding fresh medium with IL-2 every 2-3 days.

    • Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry using antibodies against CD3 and the Vδ2 TCR.

  • Stimulation of Expanded Vγ9Vδ2 T Cells:

    • Plate the expanded Vγ9Vδ2 T cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Add varying concentrations of this compound (e.g., from 1 µM to 1 mM) to determine the dose-response.

    • Incubate the cells for the desired time (e.g., 4-24 hours) before assessing activation.

Assessment of Vγ9Vδ2 T Cell Activation

This protocol is for measuring the production of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by activated Vγ9Vδ2 T cells.[8][11]

Materials:

  • Stimulated Vγ9Vδ2 T cell culture supernatant

  • ELISA kit for the cytokine of interest (e.g., human IFN-γ ELISA kit)

  • Microplate reader

Procedure:

  • After stimulating the Vγ9Vδ2 T cells with MMP as described in section 5.2, centrifuge the 96-well plate and collect the supernatant.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, this involves coating a plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and then reading the absorbance on a microplate reader.

  • Quantify the cytokine concentration by comparing the absorbance to a standard curve.

This protocol outlines the staining of Vγ9Vδ2 T cells to detect the upregulation of surface activation markers like CD69 and CD107a.[12][13]

Materials:

  • Stimulated Vγ9Vδ2 T cells

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-Vδ2 TCR

    • Anti-CD69

    • Anti-CD107a (added at the beginning of the stimulation)

  • Flow cytometer

Procedure:

  • After stimulation with MMP, harvest the Vγ9Vδ2 T cells and wash them with flow cytometry staining buffer.

  • Resuspend the cells in the staining buffer and add the fluorescently labeled antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the CD3+Vδ2+ population and quantifying the percentage of cells expressing CD69 and CD107a.

Exp_Workflow Experimental Workflow for MMP Analysis PBMC_Isolation PBMC Isolation from Blood T_Cell_Expansion Vγ9Vδ2 T Cell Expansion PBMC_Isolation->T_Cell_Expansion Stimulation Stimulation with This compound T_Cell_Expansion->Stimulation Cytokine_Assay Cytokine Release Assay (ELISA) Stimulation->Cytokine_Assay Flow_Cytometry Flow Cytometry for Activation Markers Stimulation->Flow_Cytometry Data_Analysis Data Analysis Cytokine_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Figure 3: Overall experimental workflow for studying the effect of this compound on Vγ9Vδ2 T cells.

Conclusion

This compound serves as a valuable tool for understanding the fundamental principles of phosphoantigen recognition by Vγ9Vδ2 T cells. Although it is a weaker agonist compared to other well-characterized phosphoantigens, its study provides insights into the structural requirements for BTN3A1 binding and subsequent T cell activation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of this compound and other simple phosphoantigens in health and disease, and to explore their potential in immunotherapeutic strategies. Further research is warranted to precisely quantify the binding kinetics and cellular potency of this compound to fully elucidate its role as a phosphoantigen.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP) is a small, highly polar organophosphate that can be a metabolite of various compounds, including certain prodrugs and environmental chemicals. Accurate and robust quantification of MMP in biological matrices is often crucial in drug metabolism, pharmacokinetic studies, and toxicological assessments. Due to its high polarity, the analysis of monomethyl phosphate by conventional reversed-phase high-performance liquid chromatography (HPLC) is challenging, often resulting in poor retention and peak shape.

This document provides detailed application notes and protocols for the analysis of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC is a powerful technique for the separation of polar compounds, offering improved retention and separation for analytes like MMP.[1][2] The described method provides a framework for the sensitive and selective quantification of this compound in biological samples.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a HILIC-MS/MS method for the quantitative analysis of this compound in a biological matrix such as urine or plasma. These values are representative and may vary depending on the specific instrumentation and matrix effects.

ParameterValue
Retention Time ~ 3.5 min
Limit of Detection (LOD) 0.02 - 0.07 ng/mL[3]
Limit of Quantification (LOQ) 0.06 - 0.2 ng/mL[3]
Linearity Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15%[4]
Inter-day Precision (%RSD) < 15%[4]
Recovery 80 - 110%

Experimental Protocols

This section details the methodology for the analysis of this compound in a biological matrix (e.g., urine) using HILIC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to extract this compound from a liquid biological matrix and minimize matrix effects.[4]

Materials:

  • Urine sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., ¹³C-labeled MMP)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • To 100 µL of urine sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS System and Conditions

Instrumentation:

  • HPLC system capable of gradient elution

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: Atlantis HILIC Silica column (e.g., 2.1 x 100 mm, 3 µm) or equivalent HILIC column.[1][2]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 95
    1.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (MMP): Precursor ion (m/z) 111 -> Product ion (m/z) 79 (loss of CH₄O)

    • Internal Standard (e.g., ¹³C-MMP): Precursor ion (m/z) 112 -> Product ion (m/z) 79

Data Analysis and Quantification
  • Peak areas of this compound and the internal standard are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (MMP/IS) against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve using linear regression.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation with ACN Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filtration (0.22 µm) Collect_Supernatant->Filter HPLC HILIC-HPLC Separation Filter->HPLC MSMS Tandem MS Detection (ESI-) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of MMP Calibration->Quantification

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Logical Relationship of Analytical Methods

logical_relationship cluster_main HPLC Analysis of this compound cluster_chromatography Chromatographic Separation cluster_detection Detection Methods RP_HPLC Reversed-Phase HPLC (Challenging due to high polarity) UV_Vis UV-Vis Detection (Requires derivatization for sensitivity) RP_HPLC->UV_Vis Ion_Pair Ion-Pair HPLC (Improves retention of ionic analytes) MSMS Tandem Mass Spectrometry (MS/MS) (High sensitivity and selectivity) Ion_Pair->MSMS HILIC HILIC (Optimal for polar compounds) HILIC->MSMS Recommended Pairing Derivatization Derivatization UV_Vis->Derivatization Often Requires

Caption: Logical relationship of different HPLC methods for this compound analysis.

References

Application Notes and Protocols for Monomethyl Phosphate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP) is a simple phosphate monoester that serves as a valuable tool in enzyme kinetics studies, particularly for the characterization of phosphatases. Its straightforward structure allows for the investigation of fundamental enzyme-substrate interactions and catalytic mechanisms. These application notes provide an overview of the utility of MMP in studying enzyme kinetics, with a focus on phosphatases, and offer detailed protocols for its use.

Application Notes

Monomethyl phosphate is an effective substrate for a variety of phosphatases, including alkaline phosphatase (ALP) and protein phosphatases. Its use offers several advantages:

  • Simplicity: As one of the simplest phosphate monoesters, it allows for the study of the core catalytic activity of a phosphatase without the influence of complex side chains that might affect substrate binding and turnover.

  • Mechanistic Studies: By comparing the kinetics of MMP hydrolysis to that of other substrates, researchers can gain insights into the enzyme's mechanism, including the importance of the leaving group's pKa.

  • High-Throughput Screening: Due to its simple nature and the availability of straightforward detection methods for phosphate, MMP can be adapted for high-throughput screening assays to identify phosphatase inhibitors.

  • Probing Signaling Pathways: In complex biological samples, such as cell lysates, MMP can be used as a general substrate to measure total phosphatase activity. This can be useful for studying signaling pathways where the overall phosphorylation state of proteins is regulated by a balance of kinase and phosphatase activities, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

While MMP is a useful tool, it is important to consider that its hydrolysis product, inorganic phosphate (Pi), can be a potent inhibitor of many phosphatases.[1][2] This product inhibition must be accounted for in experimental design and data analysis.

Data Presentation

SubstrateLeaving Group AlcoholpKa of Leaving GroupKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ethyl phosphateEthanol~16
n-Propyl phosphaten-Propanol~16
n-Butyl phosphaten-Butanol~16*
This compound (Estimated) Methanol ~15.5 ~0.1 ~10 ~1 x 10⁵
p-Nitrophenyl phosphate (pNPP)p-Nitrophenol7.150.04338.3 x 10⁵

Note: Specific Km and kcat values for simple, non-chromogenic alkyl phosphates are often challenging to determine with high accuracy using standard spectrophotometric assays due to low signal and significant product inhibition. The values for this compound are estimated based on the established Brønsted relationship for alkaline phosphatase, where substrates with higher pKa leaving groups (less acidic) generally exhibit lower catalytic efficiency.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Alkaline Phosphatase with this compound

This protocol describes a colorimetric assay to determine the Michaelis-Menten constants for the hydrolysis of this compound by alkaline phosphatase. The assay measures the liberation of inorganic phosphate using a Malachite Green-based reagent.

Materials:

  • This compound (sodium or potassium salt)

  • Alkaline Phosphatase (e.g., from E. coli)

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • MgCl₂ (10 mM)

  • Malachite Green Reagent (e.g., from a commercial kit)

  • Phosphate standard solution (e.g., 1 mM KH₂PO₄)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in deionized water.

    • Prepare a working solution of alkaline phosphatase in 10 mM Tris-HCl, pH 8.0. The optimal concentration should be determined empirically but is typically in the range of 0.1-1 µg/mL.

    • Prepare a series of dilutions of the this compound stock solution in deionized water to achieve final concentrations ranging from approximately 0.1x to 10x the estimated Km (e.g., 0.01 mM to 1.0 mM).

  • Assay Setup:

    • In a 96-well microplate, prepare reaction wells containing:

      • 50 µL of 2x Tris-HCl buffer (e.g., 200 mM, pH 8.0)

      • 10 µL of 10x MgCl₂ (e.g., 1 mM)

      • Variable volume of this compound dilutions

      • Deionized water to bring the volume to 90 µL.

    • Prepare a "no enzyme" control for each substrate concentration.

    • Prepare a phosphate standard curve in the same buffer system.

  • Enzyme Reaction:

    • Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the alkaline phosphatase working solution to each well (except the "no enzyme" controls).

    • Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (less than 10% of substrate consumed).

  • Phosphate Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well. The acidic nature of this reagent will stop the enzymatic reaction.

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at the recommended wavelength (typically 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the corresponding reaction wells.

    • Use the phosphate standard curve to convert the absorbance values into the concentration of inorganic phosphate produced.

    • Calculate the initial velocity (V₀) for each substrate concentration (in µmol/min or similar units).

    • Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (MMP, Enzyme, Buffers) dilutions Prepare MMP Serial Dilutions reagents->dilutions plate Set up 96-well Plate dilutions->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate add_enzyme Initiate Reaction with Alkaline Phosphatase pre_incubate->add_enzyme incubate Incubate for a Fixed Time add_enzyme->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Measure Absorbance (620-650 nm) stop_reaction->read_absorbance analyze_data Calculate V₀, Km, Vmax read_absorbance->analyze_data

Caption: Experimental workflow for determining the kinetic parameters of alkaline phosphatase with this compound.

mapk_pathway cluster_pathway Simplified MAPK Signaling Pathway stimulus External Stimulus (e.g., Growth Factor) mapkkk MAPKKK stimulus->mapkkk activates mapkkk_p MAPKKK-P mapkkk->mapkkk_p phosphorylates mapkk MAPKK mapkkk_p->mapkk phosphorylates mapkk_p MAPKK-P mapkk->mapkk_p phosphorylates mapk MAPK mapkk_p->mapk phosphorylates mapk_p MAPK-P mapk->mapk_p phosphorylates mapk_p->mapk dephosphorylates response Cellular Response mapk_p->response phosphatase Phosphatase (e.g., DUSP) mmp Monomethyl Phosphate methanol Methanol + Pi mmp->methanol hydrolyzes

Caption: this compound as a substrate to probe general phosphatase activity in the context of MAPK signaling regulation.

References

Application of Methylphosphonates in Nucleotide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of methylphosphonates in the synthesis of nucleotide analogs. It includes detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.

The introduction of a methyl group on the phosphate (B84403) moiety of a nucleotide creates a methylphosphonate (B1257008) analog. These analogs are of significant interest in drug development and molecular biology due to their unique properties. The replacement of a charged oxygen atom with a neutral methyl group in the phosphodiester backbone of DNA or RNA can increase the lipophilicity of the resulting oligonucleotide, enhancing its cellular uptake. Furthermore, methylphosphonate linkages are resistant to nuclease degradation, which prolongs their biological half-life. While direct phosphorylation using monomethyl phosphate is not a commonly documented method for nucleotide synthesis, the use of methylphosphonic acid and its derivatives to introduce a methylphosphonate group is a well-established strategy.

Data Summary: Synthesis of Nucleoside Methylphosphonate Analogs

The following table summarizes the quantitative data from various methods for the synthesis of nucleoside methylphosphonate and related derivatives.

MethodNucleoside/DerivativePhosphorylating AgentCondensing/Activating AgentProductYield (%)Reference
Chemoenzymatic SynthesisPhenylacylated NucleosidesMethylphosphonic acidDCC5′-(α-P-methyl)triphosphates of C, G, and A80-85%[1]
One-Pot SynthesisThymidine (B127349) and 3′-azidothymidineMethylphosphonium dichloridePyrophosphate5′-(α-P-methyl)triphosphate of Thymidine28-30%[1]
Activation of MethylphosphonateThymidine 5′-methylphosphonateDiphenyl phosphorochloridatePyrophosphateThymidine 5′-(α-P-methyl)triphosphate28%[1]
Improved One-Pot SynthesisThymidine and 3′-azidothymidinebis-1,2,4-triazolyl methylphosphoniumPyrophosphate5′-(α-P-methyl)triphosphate of Thymidine32%[1]

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of nucleoside methylphosphonate analogs are provided below.

Protocol 1: Chemoenzymatic Synthesis of 5′-(α-P-methyl)triphosphates of Nucleosides[1]

This protocol describes the synthesis of nucleoside 5′-(α-P-methyl)triphosphates from phenylacylated nucleosides.

Materials:

  • Phenylacylated nucleoside (e.g., adenosine, guanosine, or cytidine (B196190) derivative)

  • Methylphosphonic acid

  • 1,3-dicyclohexylcarbodiimide (DCC)

  • Pyridine (anhydrous)

  • Carbonyldiimidazole

  • Pyrophosphate

  • Penicillin amidase (for deprotection)

Procedure:

  • Preparation of 5′-P-methylphosphate derivative:

    • Dissolve the phenylacylated nucleoside in anhydrous pyridine.

    • Add methylphosphonic acid and DCC to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure.

  • Pyrophosphorylation:

    • Dissolve the crude 5′-P-methylphosphate derivative in a suitable solvent.

    • Add carbonyldiimidazole as a condensing agent, followed by the addition of pyrophosphate.

    • Stir the reaction mixture at room temperature.

  • Deprotection:

    • After the pyrophosphorylation is complete, deprotect the phenylacetyl group using penicillin amidase.

    • Purify the final product, the 5′-(α-P-methyl)triphosphate, using appropriate chromatographic techniques.

Protocol 2: One-Pot Synthesis of Thymidine 5′-(α-P-methyl)triphosphate[1]

This protocol outlines a one-pot synthesis of thymidine 5′-(α-P-methyl)triphosphate.

Materials:

  • Thymidine

  • Methylphosphonium dichloride

  • Pyrophosphate

  • Appropriate solvent (e.g., pyridine)

Procedure:

  • Phosphorylation and Condensation:

    • Dissolve thymidine in the chosen solvent.

    • Add methylphosphonium dichloride to the solution and stir for 10-15 hours.

    • Add a solution of pyrophosphate to the reaction mixture.

    • Continue stirring until the reaction is complete.

  • Purification:

    • Quench the reaction and remove the solvent.

    • Purify the resulting thymidine 5′-(α-P-methyl)triphosphate by ion-exchange chromatography or HPLC.

Visualizing the Synthesis Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis of nucleoside methylphosphonate analogs.

chemoenzymatic_synthesis start Phenylacylated Nucleoside step1 React with Methylphosphonic Acid + DCC in Pyridine start->step1 intermediate1 5'-P-methylphosphate Derivative step1->intermediate1 step2 React with Pyrophosphate + Carbonyldiimidazole intermediate1->step2 intermediate2 Protected 5'-(α-P-methyl)triphosphate step2->intermediate2 step3 Deprotection with Penicillin Amidase intermediate2->step3 end 5'-(α-P-methyl)triphosphate step3->end

Caption: Chemoenzymatic synthesis of nucleoside 5'-(α-P-methyl)triphosphates.

one_pot_synthesis start Thymidine step1 Phosphorylation with Methylphosphonium dichloride (10-15h) start->step1 intermediate Phosphorylated Intermediate step1->intermediate step2 Condensation with Pyrophosphate intermediate->step2 end Thymidine 5'-(α-P-methyl)triphosphate step2->end

Caption: One-pot synthesis of thymidine 5'-(α-P-methyl)triphosphate.

Prodrug Approaches in Nucleotide Synthesis

A significant challenge in the therapeutic application of nucleotides is their poor cell membrane permeability due to the negatively charged phosphate groups. To overcome this, prodrug strategies are widely employed. These strategies involve masking the phosphate group with lipophilic moieties that can be cleaved intracellularly to release the active nucleotide.

While not a direct application of this compound as a phosphorylating agent, methyl esters are used as protecting groups in some prodrug approaches. For instance, in the ProTide approach, the phosphate group of a nucleoside monophosphate is masked with an aryl group and an amino acid ester, which can include a methyl ester.[2]

prodrug_activation prodrug Nucleoside Monophosphate Prodrug (e.g., with methyl ester protection) transport Cellular Uptake (Increased Lipophilicity) prodrug->transport cleavage Intracellular Enzymatic/Chemical Cleavage transport->cleavage active_drug Nucleoside Monophosphate (Active Form) cleavage->active_drug phosphorylation Further Phosphorylation active_drug->phosphorylation triphosphate Nucleoside Triphosphate (Biologically Active) phosphorylation->triphosphate

Caption: General mechanism of action for nucleoside monophosphate prodrugs.

References

Application Notes and Protocols: Alkyl Phosphates in Phosphorylation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation and dephosphorylation are fundamental post-translational modifications that govern a vast array of cellular processes. While protein kinases, which catalyze the addition of phosphate (B84403) groups, almost exclusively utilize high-energy molecules like adenosine (B11128) triphosphate (ATP) as the phosphate donor, protein phosphatases, which remove phosphate groups, act on a wider range of phosphorylated substrates. Simple alkyl phosphates, such as monomethyl phosphate, serve as valuable tools in the study of phosphatase activity.

Extensive research has established ATP as the primary phosphate donor for the vast majority of protein kinases.[1][2] While some kinases can utilize other nucleoside triphosphates (NTPs) or inorganic pyrophosphate (PPi), there is currently no direct evidence in the scientific literature to support the use of this compound as a phosphoryl donor for kinase-catalyzed reactions.

This document provides detailed application notes and protocols on the use of simple alkyl phosphates as substrates in phosphatase research, a critical area for understanding cellular signaling and for drug development.

Application in Phosphatase Research

Simple alkyl phosphates are excellent model substrates for characterizing the activity of various phosphatases. Their straightforward chemical structure allows for the development of robust and high-throughput assays to screen for phosphatase inhibitors, which are of significant interest in drug discovery. The enzymatic hydrolysis of an alkyl phosphate by a phosphatase releases an alcohol and an inorganic phosphate group. Assay methods are typically designed to detect either of these products.

Quantitative Data Summary

SubstrateAssay PrincipleDetection WavelengthKey Performance Parameters
p-Nitrophenyl Phosphate (pNPP) Colorimetric405 nmHigh sensitivity, suitable for a wide range of phosphatases.
Methylumbelliferyl Phosphate (MUP) FluorometricExcitation: ~360 nm, Emission: ~440 nmHigh sensitivity, low background signal.
3-O-Methylfluorescein Phosphate (OMFP) FluorometricExcitation: ~485 nm, Emission: ~520 nmHigh quantum yield, suitable for high-throughput screening.

Experimental Protocols

Protocol 1: General Colorimetric Phosphatase Assay using an Alkyl Phosphate Substrate (e.g., pNPP)

This protocol describes a general method for measuring phosphatase activity using a colorimetric substrate like p-nitrophenyl phosphate (pNPP). The principle of this assay is the enzymatic hydrolysis of the colorless substrate to a colored product, p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Purified phosphatase enzyme

  • pNPP substrate solution (e.g., 10 mM in a suitable buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup: In a 96-well microplate, add the following components in the specified order:

    • X µL of assay buffer

    • Y µL of purified phosphatase enzyme (to a final desired concentration)

    • Z µL of inhibitor or vehicle control

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10 minutes to allow the enzyme and inhibitor to equilibrate.

  • Initiation of Reaction: Add pNPP substrate solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of stop solution (e.g., 100 µL of 1 M NaOH). The stop solution also enhances the color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Calculate the percentage of phosphatase activity in the presence of an inhibitor relative to the vehicle control.

Protocol 2: Fluorometric Phosphatase Assay using an Alkyl Phosphate Substrate (e.g., OMFP)

This protocol outlines a highly sensitive fluorometric assay for phosphatase activity using a substrate like 3-O-methylfluorescein phosphate (OMFP). The enzymatic dephosphorylation of OMFP yields the highly fluorescent product, 3-O-methylfluorescein.

Materials:

  • Purified phosphatase enzyme

  • OMFP substrate solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader (with appropriate excitation and emission filters)

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the following components:

    • X µL of assay buffer

    • Y µL of purified phosphatase enzyme

    • Z µL of test compound or DMSO vehicle

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Add OMFP substrate solution to each well to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Kinetic Measurement: Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for 3-O-methylfluorescein (e.g., Ex: 485 nm, Em: 520 nm).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Compare the velocities of inhibitor-treated wells to the vehicle control to determine the percentage of inhibition.

Visualizations

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Addition Add Reagents to Plate Plate->Addition Incubation Incubate Addition->Incubation Stop Stop Reaction (for endpoint assays) Incubation->Stop Read Read Signal (Absorbance/Fluorescence) Incubation->Read Kinetic Reading Stop->Read Analyze Analyze Data Read->Analyze

Caption: General workflow for an in vitro phosphatase assay.

Phosphorylation_Dephosphorylation_Cycle Protein Protein (Substrate) pProtein Phospho-Protein Protein->pProtein Kinase ATP -> ADP pProtein->Protein Phosphatase H2O -> Pi

Caption: The central role of kinases and phosphatases in protein phosphorylation.

References

Advanced Analytical Techniques for the Detection of Monomethyl Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP) is a key monoalkyl phosphate ester that can be an indicator of exposure to certain organophosphorus compounds, such as pesticides and nerve agents, or a metabolite in various biological processes. Accurate and sensitive detection of MMP in complex matrices like biological fluids is crucial for toxicology studies, environmental monitoring, and drug development. This document provides detailed application notes and protocols for advanced analytical techniques used to detect and quantify monomethyl phosphate.

Analytical Techniques Overview

Several analytical methods can be employed for the determination of this compound. The choice of technique often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods covered in this document are:

  • Ion Chromatography coupled with Mass Spectrometry (IC-MS): A highly sensitive and selective method ideal for the direct analysis of polar and hydrophilic compounds like MMP in aqueous samples.

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): A powerful technique that requires derivatization to make the non-volatile MMP amenable to gas chromatography, offering excellent separation and quantification.

  • Colorimetric Method (Molybdenum Blue): A simpler, more accessible method for the determination of total inorganic phosphate, which can be adapted for organophosphates after a digestion step. This method is less specific than chromatographic techniques.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described analytical techniques for the detection of this compound and related organophosphorus compounds.

TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
IC-Orbitrap-MSThis compoundDeep-sea sediment5 - 10 fmolNot Specified[1]
GC-MS (two-step trimethylsilylation)PhosphateHydrolysate of biological membrane5 µg/mLNot Specified[2]
LC-ESI-MS/MS (with derivatization)Alkyl Methylphosphonic AcidsAcetonitrile0.02 - 0.2 ng/mL (as derivatives)0.01 - 10 ng/mL (as derivatives)[3]

Experimental Protocols

Ion Chromatography-Mass Spectrometry (IC-MS) for this compound Analysis

This protocol describes the analysis of MMP using an ion chromatograph coupled to a high-resolution mass spectrometer, such as an Orbitrap. This method is advantageous due to its high sensitivity and the ability to directly analyze aqueous samples without derivatization.[1][4]

a. Sample Preparation (Aqueous Samples)

  • Filter the aqueous sample (e.g., urine, environmental water) through a 0.22 µm syringe filter to remove particulate matter.

  • If necessary, dilute the sample with deionized water to bring the analyte concentration within the calibration range.

  • For complex matrices like biological fluids, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

b. Instrumentation and Conditions

  • Ion Chromatograph: System equipped with a suitable anion-exchange column.

  • Eluent: A gradient of a hydroxide-containing eluent is typically used.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Data Acquisition: Full scan mode or Parallel Reaction Monitoring (PRM) for targeted analysis.

c. IC-MS Analysis Procedure

  • Equilibrate the IC system with the initial eluent conditions until a stable baseline is achieved.

  • Inject a defined volume of the prepared sample onto the IC column.

  • Run the chromatographic separation using the established gradient method.

  • The eluent from the IC is directed to the ESI source of the mass spectrometer.

  • Detect the [M-H]⁻ ion of this compound (m/z 111.0008).

  • Quantify the MMP concentration by comparing the peak area to a calibration curve prepared with certified standards.

ICMS_Workflow cluster_prep Sample Preparation cluster_analysis IC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Filtration 0.22 µm Filtration Sample->Filtration Dilution Dilution (if needed) Filtration->Dilution IC Ion Chromatography Separation Dilution->IC MS Mass Spectrometry Detection (ESI-) IC->MS Quantification Quantification vs. Calibration Curve MS->Quantification

Caption: Workflow for this compound Analysis by IC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol details the analysis of MMP using GC-MS. Since MMP is non-volatile, a derivatization step is mandatory to convert it into a volatile compound suitable for GC analysis. Silylation is a common derivatization technique for this purpose.[2][5]

a. Sample Preparation and Derivatization

  • Lyophilization: Lyophilize the aqueous sample to complete dryness to remove water, which can interfere with the derivatization reaction.

  • Derivatization (Two-Step Silylation):

    • Step 1: Add a silylation reagent that targets hydroxyl and phosphate groups (e.g., hexamethyldisilazane (B44280) - HMDS) to the dried sample. Heat the mixture to facilitate the reaction.

    • Step 2: For compounds also containing amino groups (not MMP, but relevant for other metabolites), a second, stronger silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to derivatize these less reactive groups.[2] For MMP, a single-step silylation with a potent reagent like BSTFA with 1% TMCS (trimethylchlorosilane) is often sufficient.

  • Extraction: After derivatization, the derivatized MMP is typically extracted into an organic solvent (e.g., hexane) suitable for GC injection.

b. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient program to separate the derivatized analytes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

c. GC-MS Analysis Procedure

  • Inject a small volume (e.g., 1 µL) of the derivatized sample extract into the GC injector.

  • Run the GC oven temperature program to separate the components.

  • The separated compounds are introduced into the mass spectrometer for ionization and detection.

  • Identify the derivatized MMP based on its retention time and mass spectrum, looking for characteristic fragments.

  • Quantify the concentration using a calibration curve prepared from derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Lyophilization Lyophilization Sample->Lyophilization Derivatization Silylation (e.g., BSTFA) Lyophilization->Derivatization Extraction Organic Solvent Extraction Derivatization->Extraction GC Gas Chromatography Separation Extraction->GC MS Mass Spectrometry Detection (EI) GC->MS Quantification Quantification vs. Calibration Curve MS->Quantification

Caption: Workflow for this compound Analysis by GC-MS.
Molybdenum Blue Colorimetric Method

This method is a classic and widely used technique for the determination of orthophosphate. To measure MMP, a digestion step is required to convert the organophosphate into inorganic orthophosphate.

a. Reagents

b. Digestion Procedure (for Total Phosphorus)

  • Take a measured volume of the sample in a beaker and dilute with deionized water.

  • Prepare a blank using deionized water.

  • To each beaker, add 0.5M sulphuric acid and ammonium persulphate.

  • Boil gently for at least 20 minutes, ensuring the volume does not drop below a certain level by adding deionized water as needed.

  • Cool the solution and neutralize it with 1M sodium hydroxide using phenolphthalein as an indicator until a faint pink color persists.

  • Transfer the solution to a volumetric flask.

c. Color Development and Measurement

  • To the digested sample and blank, add the ammonium molybdate reagent and ascorbic acid.

  • Dilute to the final volume with deionized water, mix thoroughly, and allow to stand for 15 minutes for the blue color to develop.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 880 nm) using a spectrophotometer, zeroing the instrument with the blank.

  • Determine the phosphate concentration from a calibration curve prepared using standard phosphate solutions.

Colorimetric_Workflow Sample Sample containing MMP Digestion Acid-Persulfate Digestion (Converts MMP to PO4³⁻) Sample->Digestion Neutralization Neutralization Digestion->Neutralization Color_Dev Addition of Molybdate Reagent & Ascorbic Acid Neutralization->Color_Dev Measurement Spectrophotometric Measurement (Absorbance at 880 nm) Color_Dev->Measurement Quantification Quantification vs. Calibration Curve Measurement->Quantification

References

Application Notes and Protocols: The Role of Monomethyl Phosphate and its Analogs in the Development of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP) and its structural analogs, as part of the broader class of organophosphorus compounds, are significant in the development of modern agricultural chemicals. While not always a direct starting material for major commercial products, the study of MMP and related simple organophosphates provides crucial insights into the design and mechanism of action of herbicides, fungicides, and plant growth regulators. This document outlines the key applications, mechanisms of action, and relevant experimental protocols associated with monomethyl phosphate and its chemical relatives in an agricultural context.

Introduction: The Significance of the Phosphate Moiety in Agrochemicals

Organophosphorus compounds are a cornerstone of the agrochemical industry due to their diverse biological activities. The phosphorus moiety in these molecules can act as a phosphorylating agent, a structural analog to transition states in enzymatic reactions, or a carrier group for an active molecule.[1] this compound (CH₅O₄P) is a simple monoalkyl phosphate that serves as a fundamental structural unit for understanding the behavior of more complex organophosphorus agrochemicals.[2] Its primary roles and those of its close analogs can be categorized into herbicidal, fungicidal, and plant growth regulatory activities.

Applications in Herbicide Development

The most prominent example of an organophosphorus herbicide is glyphosate (B1671968), which, while not directly synthesized from this compound, contains a key phosphonate (B1237965) group that is structurally related.[3] The development and mechanism of glyphosate provide a critical case study for the role of the phosphate group in herbicidal action.

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its potent and specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms but is absent in animals, contributing to glyphosate's relatively low direct toxicity to mammals.[3] By blocking this pathway, glyphosate leads to a deficiency in these essential amino acids, ultimately causing plant death.[3]

Shikimate_Pathway_Inhibition Shikimate-3-phosphate Shikimate-3-phosphate EPSP_Synthase EPSP Synthase Shikimate-3-phosphate->EPSP_Synthase Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->EPSP_Synthase 5-enolpyruvylshikimate-3-phosphate 5-enolpyruvylshikimate-3-phosphate EPSP_Synthase->5-enolpyruvylshikimate-3-phosphate Catalyzes reaction Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) 5-enolpyruvylshikimate-3-phosphate->Aromatic_Amino_Acids Plant_Growth Plant Growth Aromatic_Amino_Acids->Plant_Growth

Figure 1: Glyphosate's inhibition of the shikimate pathway.
Synthesis of Glyphosate: A Phosphonate-Based Approach

Glyphosate is synthesized industrially through methods that create a carbon-phosphorus bond, characteristic of phosphonates. One common approach involves the reaction of iminodiacetic acid with formaldehyde (B43269) and phosphorous acid.[3] While not a direct use of this compound, this highlights the importance of phosphonate precursors in herbicide synthesis.

Applications in Fungicide Development

Simple organophosphorus compounds and their derivatives have shown promise as fungicidal agents. The proposed mechanism often involves the disruption of fungal cell wall formation or other essential enzymatic processes.[4]

Potential Mechanism: Enzymatic Inhibition in Fungi

Phosphorus-containing compounds can act as inhibitors of key fungal enzymes, such as those involved in cell wall biosynthesis.[4] For example, they may interfere with chitin (B13524) synthase or β-(1,3)-glucan synthase, leading to a weakened cell wall and ultimately, fungal cell death.[4]

Fungicidal_Mechanism Organophosphorus_Compound Organophosphorus Compound (e.g., MMP analog) Fungal_Enzyme Key Fungal Enzyme (e.g., Chitin Synthase) Organophosphorus_Compound->Fungal_Enzyme Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Fungal_Enzyme->Cell_Wall_Synthesis Essential for Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Synthesis->Fungal_Growth_Inhibition Leads to

Figure 2: Potential fungicidal mechanism of organophosphorus compounds.

Applications in Plant Growth Regulation

Certain organophosphorus compounds can influence plant growth and development.[5] They can act as plant growth regulators (PGRs) by interfering with hormonal pathways, such as the synthesis of gibberellic acid (GA), which is responsible for cell elongation.[5]

Data on Plant Growth Regulation

While specific data for this compound as a plant growth regulator is limited, studies on related compounds provide insights. The application of phosphorus has been shown to mitigate the effects of abiotic stresses like drought and salinity.[6]

Plant SpeciesStress ConditionPhosphorus Application RateObserved EffectReference
WheatDrought15 and 30 mg P kg⁻¹ soilEnhanced nitrogen concentration and accumulation[6]
Sugar BeetSalinity100, 120, and 140 kg P₂O₅·ha⁻¹Improved yield and sugar content[6]
ChickpeaSalinity30, 60, and 90 kg ha⁻¹Increased total chlorophyll (B73375) and soluble sugars[6]

Table 1: Effects of Phosphorus Application on Plants Under Abiotic Stress

Experimental Protocols

Protocol for Evaluating Herbicidal Activity of Phosphonates

This protocol is adapted from studies on α-amino phosphonate derivatives and can be used to screen for the herbicidal activity of this compound and its analogs.[7]

Objective: To assess the pre-emergence and post-emergence herbicidal activity of test compounds on target weed species.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Weed seeds (e.g., Brassica campestris, Echinochloa crus-galli)

  • Potting soil

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

  • Sprayer for compound application

  • Commercially available herbicide (positive control, e.g., Glyphosate)

  • Solvent for dissolving test compounds (e.g., acetone (B3395972) with a surfactant)

Procedure:

  • Pre-emergence Assay:

    • Fill pots with soil and sow seeds of the target weed species at a uniform depth.

    • Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL).

    • Spray the soil surface evenly with the test solutions, a solvent control, and a positive control.

    • Place the pots in a growth chamber under optimal conditions (e.g., 25°C, 12h light/12h dark cycle).

    • After a set period (e.g., 14 days), assess the germination rate and seedling vigor compared to the controls.

  • Post-emergence Assay:

    • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test solutions, solvent control, and positive control as a foliar spray to the seedlings.

    • Return the pots to the growth chamber.

    • After a set period (e.g., 7-14 days), visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and compare them to the controls.

Data Analysis: Calculate the percentage of inhibition for both germination and growth relative to the solvent control.

Herbicidal_Assay_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay Sow_Seeds_Pre Sow Seeds Apply_Compound_Pre Apply Test Compound to Soil Sow_Seeds_Pre->Apply_Compound_Pre Incubate_Pre Incubate in Growth Chamber Apply_Compound_Pre->Incubate_Pre Assess_Germination Assess Germination Incubate_Pre->Assess_Germination Sow_Seeds_Post Sow Seeds and Grow Apply_Compound_Post Apply Test Compound to Seedlings Sow_Seeds_Post->Apply_Compound_Post Incubate_Post Incubate in Growth Chamber Apply_Compound_Post->Incubate_Post Assess_Herbicidal_Effect Assess Herbicidal Effect Incubate_Post->Assess_Herbicidal_Effect

Figure 3: Workflow for herbicidal activity assays.
Protocol for Quantitative Analysis of Phosphates in Environmental Samples

This protocol is based on spectrophotometric methods for determining phosphate concentrations in water samples and can be adapted for soil extracts.[8]

Objective: To quantify the concentration of phosphate in a given sample.

Materials:

Procedure:

  • Sample Preparation:

    • For water samples, filter to remove particulates.

    • For soil samples, perform an appropriate extraction (e.g., with deionized water or a mild acid) and then filter.

  • Reaction:

    • To a known volume of the sample, add sulfuric acid.

    • Add the ammonium molybdate solution and mix.

    • Add the ascorbic acid solution and mix thoroughly. This will reduce the phosphomolybdate complex to form a blue color.

  • Measurement:

    • Allow the color to develop for a specific time (e.g., 10-30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.

  • Quantification:

    • Prepare a series of standard phosphate solutions of known concentrations.

    • Perform the same reaction and measurement for each standard to create a calibration curve (absorbance vs. concentration).

    • Use the calibration curve to determine the phosphate concentration in the sample based on its absorbance.

Conclusion

This compound and its related organophosphorus structures are integral to the field of agricultural chemistry. While direct applications of MMP may be limited, its role as a model compound for understanding phosphorylation-based mechanisms of action is invaluable. The principles derived from studying simple phosphates have guided the development of highly effective herbicides like glyphosate and continue to inform the search for novel fungicides and plant growth regulators. The protocols outlined here provide a foundation for researchers to further explore the potential of organophosphorus compounds in developing the next generation of sustainable and effective agricultural chemicals.

References

Application Notes and Protocols for Monomethyl Phosphate in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monomethyl phosphate (B84403) (MMP) is a monoalkyl phosphate ester that serves as a valuable tool in various biochemical research applications.[1] Its utility stems from its role as a simple substrate for phosphatases, a potential phosphate donor in enzymatic reactions, and a component in the design of phosphate prodrugs. These application notes provide an overview of the experimental uses of MMP, present key quantitative data, and offer detailed protocols for its application in the laboratory.

Monomethyl Phosphate as a Substrate for Phosphatase Kinetics

This compound is an effective substrate for studying the kinetics of various phosphatases, such as alkaline and acid phosphatases. The enzymatic hydrolysis of MMP yields methanol (B129727) and inorganic phosphate. The rate of this reaction can be monitored to determine key kinetic parameters of the enzyme under investigation.

Data Presentation: Enzyme Kinetic Parameters for Phosphate Monoester Hydrolysis
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)pHTemperature (°C)Reference Example
Bovine Intestinal Alkaline PhosphataseHexyl Phosphate4.0 - 13.0-3.8 x 1058.025[2]
Human Prostatic Acid Phosphatase1-Naphthyl Phosphate0.1--5.7-[3]
E. coli Alkaline PhosphataseMethyl Phenyl Phosphate--~103 - 1048.025[1]
[Your Enzyme] This compound [Determine][Determine][Determine][Optimal][Optimal]-

Note: The values for Hexyl Phosphate and Methyl Phenyl Phosphate are provided as examples of how kinetic data for simple phosphate monoesters are reported.

Experimental Protocol: Phosphatase Activity Assay using this compound

This protocol describes a colorimetric method to determine the activity of a phosphatase using MMP as a substrate. The assay is based on the quantification of inorganic phosphate released upon enzymatic hydrolysis of MMP.

Materials:

  • This compound (MMP) solution (e.g., 100 mM stock in water)

  • Phosphatase enzyme of interest

  • Assay Buffer (e.g., for alkaline phosphatase: 100 mM Tris-HCl, pH 9.0, 1 mM MgCl2; for acid phosphatase: 100 mM sodium acetate, pH 5.0)

  • Malachite Green Reagent (for phosphate detection)

  • Phosphate Standard solution (e.g., 1 mM KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a serial dilution of the Phosphate Standard solution in the Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM inorganic phosphate).

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of MMP solution at various concentrations (to determine Km) or a fixed saturating concentration (for routine activity assays).

    • 10 µL of enzyme solution (diluted in Assay Buffer to a suitable concentration).

    • Include a negative control with no enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will react with the released inorganic phosphate to produce a colored complex.

  • Measure Absorbance: After a short incubation at room temperature (as per the Malachite Green Reagent instructions), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate produced.

    • Calculate the initial velocity (V0) of the reaction.

    • For kinetic parameter determination, plot V0 against the substrate (MMP) concentration and fit the data to the Michaelis-Menten equation.

This compound in Prodrug Development

This compound can be incorporated as a prodrug moiety to improve the aqueous solubility and cell permeability of a parent drug. The phosphate group is masked, often as a more lipophilic diester, which can be cleaved intracellularly by phosphatases to release the active this compound derivative, which is then further hydrolyzed to the parent drug and inorganic phosphate.

Data Presentation: Cellular Uptake and Conversion of a Hypothetical MMP-Prodrug

The following table illustrates the type of quantitative data that should be collected when evaluating a this compound-based prodrug.

Cell LineProdrug Concentration (µM)Incubation Time (h)Intracellular Parent Drug (µM)% Conversion
MCF-7101[Measure][Calculate]
MCF-7104[Measure][Calculate]
HeLa101[Measure][Calculate]
HeLa104[Measure][Calculate]
Experimental Protocol: Cellular Uptake and Hydrolysis of an MMP-Prodrug

This protocol provides a general method for assessing the intracellular conversion of a this compound prodrug to its active parent drug using LC-MS/MS.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • MMP-prodrug of the parent drug

  • Parent drug as a standard

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.

  • Prodrug Treatment: Treat the cells with the MMP-prodrug at the desired concentration in fresh cell culture medium. Include a vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant and perform a protein precipitation step (e.g., with acetonitrile).

    • Centrifuge and collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method to separate and quantify the parent drug and the intact prodrug.

    • Prepare a standard curve for the parent drug to allow for absolute quantification.

  • Data Analysis:

    • Quantify the intracellular concentration of the parent drug at each time point.

    • Calculate the percentage of prodrug conversion by comparing the amount of parent drug formed to the initial amount of prodrug added.

This compound in Biochemical Pathways

While this compound is not a widely recognized signaling molecule itself, it plays a crucial role as a phosphate donor in various enzymatic reactions, which are fundamental to cellular signaling and metabolism. Its experimental application often involves tracing the fate of the phosphate group in metabolic pathways.

Mandatory Visualizations

Enzymatic_Hydrolysis_of_MMP MMP This compound (CH3OPO3H2) Enzyme Phosphatase MMP->Enzyme Substrate Binding Methanol Methanol (CH3OH) Enzyme->Methanol Product Release Phosphate Inorganic Phosphate (Pi) Enzyme->Phosphate Product Release

Caption: Enzymatic hydrolysis of this compound by a phosphatase.

MMP_Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext MMP-Prodrug (Lipophilic) Prodrug_int MMP-Prodrug Prodrug_ext->Prodrug_int Cellular Uptake Enzyme1 Esterase/Phosphatase Prodrug_int->Enzyme1 Substrate MMP_Drug MMP-Active Drug Enzyme2 Phosphatase MMP_Drug->Enzyme2 Substrate Active_Drug Active Drug Enzyme1->MMP_Drug Cleavage Enzyme2->Active_Drug Release

Caption: General workflow for the intracellular activation of a this compound prodrug.

MMP_in_Metabolism MMP This compound Phosphatase Phosphatase MMP->Phosphatase Hydrolysis Pi Inorganic Phosphate (Pi) Phosphatase->Pi Kinase Kinase Pi->Kinase Phosphate Donor Phospho_Product Phosphorylated Product (e.g., Nucleotide) Kinase->Phospho_Product Substrate Substrate (e.g., Nucleoside) Substrate->Kinase Metabolic_Pathway Metabolic Pathways (e.g., Nucleotide Synthesis) Phospho_Product->Metabolic_Pathway

Caption: Conceptual role of this compound as a source of inorganic phosphate for metabolic pathways.

References

Monomethyl Phosphate: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) and its derivatives are fundamental building blocks in organic synthesis, serving as versatile reagents for the introduction of phosphate moieties into a wide range of organic molecules. The ability to selectively phosphorylate alcohols, amines, and other nucleophiles is crucial in the synthesis of biologically active compounds, including pharmaceuticals, prodrugs, and molecular probes. Phosphorylation can dramatically alter a molecule's solubility, cell permeability, and biological activity, making it a key strategy in drug design and development.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of monomethyl phosphate precursors in organic synthesis.

Applications in Organic Synthesis

The primary application of this compound precursors, such as dialkyl or diaryl chlorophosphates, is the phosphorylation of alcohols and other nucleophiles. The resulting phosphate esters can be deprotected to yield the desired monophosphate product. This strategy is widely employed in:

  • Prodrug Synthesis: Phosphorylation is a common strategy to create water-soluble prodrugs of poorly soluble active pharmaceutical ingredients (APIs).[1][2][3][4] The phosphate group enhances aqueous solubility and can be cleaved in vivo by phosphatases to release the active drug.

  • Synthesis of Biological Probes: Phosphorylated molecules are essential for studying signal transduction pathways and enzyme kinetics. Synthetic access to these molecules allows for the development of probes to investigate biological processes.[1]

  • Nucleoside and Oligonucleotide Synthesis: While more complex phosphoramidite (B1245037) chemistry is standard for oligonucleotide synthesis, the fundamental principles of phosphorylation and deprotection are central to the field.

  • Synthesis of Phospholipids and their Analogues: Phosphorylated lipids are key components of cell membranes and are involved in cellular signaling. The synthesis of these molecules is critical for studying their biological roles.

Data Presentation: Phosphorylation of Alcohols

The following tables summarize quantitative data for the phosphorylation of a variety of alcohols using different phosphorylating agents that, after deprotection, would yield a monophosphate.

Table 1: Catalytic Phosphorylation of Alcohols with PEP-K and TBAHS [5][6]

This method allows for the direct, one-step synthesis of phosphate monoesters from alcohols.

EntrySubstrate AlcoholProductYield (%)
13-Phenyl-1-propanol3-Phenylpropyl dihydrogen phosphate88
24-Bromophenethyl alcohol2-(4-Bromophenyl)ethyl dihydrogen phosphate85
34-Methoxybenzyl alcohol4-Methoxybenzyl dihydrogen phosphate90
43-Phenyl-2-propyn-1-ol3-Phenylprop-2-yn-1-yl dihydrogen phosphate81
5Cinnamyl alcoholCinnamyl dihydrogen phosphate78
6Benzyl alcoholBenzyl dihydrogen phosphate70
7CyclohexanolCyclohexyl dihydrogen phosphate71
8Boc-L-serine methyl esterN-(tert-Butoxycarbonyl)-O-phosphono-L-serine methyl ester77
9Boc-L-threonine methyl esterN-(tert-Butoxycarbonyl)-O-phosphono-L-threonine methyl ester78

Table 2: Phosphorylation of Alcohols with Diphenyl Chlorophosphate [7]

This two-step method involves phosphorylation followed by deprotection of the phenyl groups.

EntrySubstrate AlcoholPhosphorylating AgentBase/CatalystProduct (after deprotection)Yield (%)
1OctanolDiphenyl chlorophosphate4-Methylpyridine (B42270) N-oxideOctyl dihydrogen phosphate92
23-Methyl-1-butanolDiphenyl chlorophosphate4-Methylpyridine N-oxide3-Methylbutyl dihydrogen phosphate92
3Phenethyl alcoholDiphenyl chlorophosphate4-Methylpyridine N-oxidePhenethyl dihydrogen phosphate93
4Benzyl alcoholDiphenyl chlorophosphate4-Methylpyridine N-oxideBenzyl dihydrogen phosphate91
5CyclohexanolDiphenyl chlorophosphate4-Methylpyridine N-oxideCyclohexyl dihydrogen phosphate89

Experimental Protocols

Protocol 1: General Procedure for Catalytic Phosphorylation of Alcohols with PEP-K and TBAHS[5][6]

This protocol describes a direct, one-step phosphorylation of alcohols.

Materials:

  • Alcohol (1.0 equiv)

  • Phosphoenolpyruvic acid monopotassium salt (PEP-K) (4.5 equiv)

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) (30 mol %)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the alcohol (0.1 mmol, 1.0 equiv) in anhydrous DMF (1.0 mL) in a sealed vial, add PEP-K (136 mg, 0.45 mmol, 4.5 equiv) and TBAHS (10.2 mg, 0.03 mmol, 30 mol %).

  • Stir the reaction mixture at 100 °C for 6 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and purified by reverse-phase HPLC to afford the desired phosphate monoester.

Protocol 2: Two-Step Phosphorylation of an Alcohol using Diphenyl Chlorophosphate and Subsequent Deprotection

This protocol involves the formation of a protected phosphotriester followed by deprotection.

Step A: Phosphorylation of an Alcohol with Diphenyl Chlorophosphate [7] Materials:

  • Alcohol (1.0 equiv)

  • Diphenyl chlorophosphate (1.3 equiv)

  • 4-Methylpyridine N-oxide (20 mol %)

  • Molecular Sieves 4Å

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried flask containing a magnetic stir bar, add the alcohol (1.0 mmol, 1.0 equiv), 4-methylpyridine N-oxide (21.8 mg, 0.2 mmol, 20 mol %), and activated powdered 4Å molecular sieves (350 mg).

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature.

  • Add diphenyl chlorophosphate (0.27 mL, 1.3 mmol, 1.3 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for the appropriate time (typically 1-24 hours, monitor by TLC).

  • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the diphenyl phosphate ester.

Step B: Deprotection of the Diphenyl Phosphate Ester Materials:

Procedure:

  • Dissolve the diphenyl phosphate ester in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the deprotection is complete (monitor by TLC or NMR).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the deprotected phosphate monoester.

Visualizations

Experimental Workflow for Two-Step Phosphorylation

The following diagram illustrates a typical workflow for the synthesis of a phosphate monoester from an alcohol using a protected phosphorylating agent.

G cluster_0 Phosphorylation cluster_1 Deprotection A Alcohol (R-OH) C Reaction with Base (e.g., Pyridine) A->C B Protected Phosphorylating Agent (e.g., (PhO)2P(O)Cl) B->C D Protected Phosphate Ester (R-OP(O)(OPh)2) C->D E Protected Phosphate Ester (R-OP(O)(OPh)2) F Hydrogenolysis (H2, Pd/C) E->F G Final Product (R-OP(O)(OH)2) F->G

Caption: General workflow for alcohol phosphorylation.

PI3K/Akt Signaling Pathway

Phosphorylated molecules, such as phosphatidylinositol phosphates (PIPs), are crucial second messengers in cellular signaling. The PI3K/Akt pathway is a key example where such molecules play a central role in regulating cell survival, growth, and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Caption: The PI3K/Akt signaling cascade.

References

Application Notes & Protocols: Investigating the Role of Monomethyl Phosphate in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. At the cellular level, these conditions are characterized by dysregulated energy metabolism, insulin (B600854) resistance, and chronic inflammation. While the roles of key metabolites like glucose, lipids, and amino acids are well-established, the contribution of smaller, less-studied molecules is an emerging area of investigation. Monomethyl phosphate (B84403) (MMP), a monoalkyl phosphate ester, is one such molecule whose role in metabolic homeostasis is largely unexplored.

These application notes provide a framework for investigating the potential involvement of monomethyl phosphate in metabolic disorders. Given the limited direct research on MMP's specific role, this document extrapolates from the broader understanding of phosphate metabolism in metabolic diseases and provides detailed protocols for its study.[1][2] Disturbances in inorganic phosphate (Pi) metabolism are known to occur in diabetes mellitus, potentially leading to reduced high-energy phosphates and tissue hypoxia.[3][4] Both high and low levels of serum phosphate have been associated with impaired glucose metabolism and insulin sensitivity.[1][5] Therefore, investigating the metabolism of organic phosphate compounds like MMP is a logical next step.

Hypothesized Role of this compound in Metabolic Signaling

While direct evidence is scarce, we can hypothesize potential roles for MMP in metabolic disorders based on the known functions of other phosphate-containing molecules and methylation processes.

  • Energy Sensing and Regulation: Phosphate is a critical component of ATP, the cell's primary energy currency. Alterations in the levels of phosphate-containing molecules can signal changes in the cell's energy status. Dysregulation of phosphate homeostasis is linked to mitochondrial dysfunction, a key factor in metabolic diseases.[6]

  • Enzyme Regulation: Phosphorylation and dephosphorylation are key mechanisms for regulating enzyme activity. As a phosphate donor or a product of metabolic pathways, MMP could influence the activity of kinases, phosphatases, or other enzymes involved in glucose and lipid metabolism.

  • Methylation Pathways: As a methylated compound, MMP may be linked to cellular methylation cycles. Methylation is a crucial epigenetic modification that regulates gene expression, and its dysregulation is implicated in insulin resistance.

Quantitative Data Summary

Due to the nascent stage of research into this compound and metabolic disorders, there is a lack of established quantitative data directly linking MMP levels to these conditions. The following table is a template for researchers to populate as data becomes available. It is based on typical measurements in metabolic research.

ParameterControl Group (Healthy)Metabolic Disorder Group (e.g., T2D, NAFLD)Fold Changep-valueReference
Plasma this compound (µM) e.g., 5.0 ± 1.2e.g., 10.5 ± 2.5e.g., 2.1e.g., <0.05Hypothetical Data
Adipose Tissue this compound (nmol/g) e.g., 25.3 ± 5.1e.g., 12.1 ± 3.8e.g., -2.1e.g., <0.05Hypothetical Data
Hepatic this compound (nmol/g) e.g., 18.9 ± 4.5e.g., 35.2 ± 7.9e.g., 1.9e.g., <0.05Hypothetical Data
Urinary this compound (µmol/24h) e.g., 150 ± 35e.g., 275 ± 60e.g., 1.8e.g., <0.05Hypothetical Data

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive and specific quantification of MMP in plasma, tissue homogenates, and urine.

1. Sample Preparation

  • Plasma/Serum:

    • Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C-MMP).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

  • Tissue (Adipose, Liver):

    • Weigh approximately 50 mg of frozen tissue.

    • Add 500 µL of ice-cold 80% methanol containing an internal standard.

    • Homogenize the tissue using a bead beater or sonicator.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant for analysis as described for plasma.

  • Urine:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any debris.

    • Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.

2. LC-MS Analysis

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar analytes like MMP.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A to elute MMP.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard (¹³C-MMP): Precursor ion (m/z) -> Product ion (m/z)

    • Optimize collision energies and other MS parameters for maximum sensitivity.

3. Data Analysis

  • Generate a standard curve using known concentrations of MMP.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of MMP in the samples by interpolating from the standard curve.

Protocol 2: Investigating the Effect of MMP on Insulin Signaling in Adipocytes

This protocol uses a cell-based assay to determine if MMP modulates the insulin signaling pathway in a mature adipocyte cell line (e.g., 3T3-L1).

1. Cell Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in DMEM with 10% Fetal Bovine Serum (FBS).

  • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • After 8-10 days, mature adipocytes will be visible with accumulated lipid droplets.

2. Treatment and Insulin Stimulation

  • Serum-starve the mature adipocytes for 4 hours in serum-free DMEM.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with 100 nM insulin for 15 minutes.

3. Western Blot Analysis

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Compare the levels of protein phosphorylation between the different MMP treatment groups.

Visualizations

Hypothesized Signaling Pathway

Metabolic_Stress Metabolic Stress (High Glucose, High Fat) MMP_Pool Altered Monomethyl Phosphate Pool Metabolic_Stress->MMP_Pool Insulin_Receptor Insulin Receptor MMP_Pool->Insulin_Receptor ? MAPK_Pathway MAPK Pathway (ERK1/2) MMP_Pool->MAPK_Pathway ? PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression

Caption: Hypothesized role of MMP in modulating insulin and MAPK signaling pathways.

Experimental Workflow for MMP Quantification

start Biological Sample (Plasma, Tissue, Urine) extraction Metabolite Extraction (Methanol Precipitation) start->extraction centrifugation Centrifugation (Protein Removal) extraction->centrifugation drying Supernatant Evaporation centrifugation->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS Analysis (HILIC, ESI-, MRM) reconstitution->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for quantifying this compound in biological samples.

Logical Relationship in Cell-Based Assay

adipocytes Differentiated Adipocytes treatment MMP Treatment adipocytes->treatment insulin Insulin Stimulation treatment->insulin lysis Cell Lysis insulin->lysis western_blot Western Blot lysis->western_blot analysis Analysis of p-Akt / p-ERK western_blot->analysis

References

Application Notes and Protocols: Monomethyl Phosphate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) and its derivatives represent a valuable tool in drug development, primarily utilized as a promoiety in prodrug design to overcome challenges associated with poor aqueous solubility and limited membrane permeability of parent drug molecules. The core principle lies in enzymatically or chemically cleaving the phosphate group in vivo to release the active pharmaceutical ingredient (API). This strategy has been successfully employed to enhance the clinical utility of a variety of drugs.

These application notes provide a comprehensive overview of the potential applications of monomethyl phosphate in drug development, with a focus on its role as a prodrug. Detailed protocols for the synthesis, in vitro evaluation, and in vivo pharmacokinetic assessment of a model this compound prodrug are provided to guide researchers in this field.

Key Application: Enhancing Drug Properties through Prodrug Strategy

The primary application of this compound in drug development is its incorporation into a parent drug molecule to create a more soluble and/or permeable prodrug. This is particularly beneficial for drugs with hydroxyl or other suitable functional groups that can be phosphorylated.

Mechanism of Action:

The this compound prodrug is typically inactive and requires bioactivation. This activation is often mediated by endogenous enzymes, such as alkaline phosphatases, which are abundant in the body, particularly in the liver and intestinal mucosa.[1][2] These enzymes hydrolyze the phosphate ester bond, releasing the active parent drug, inorganic phosphate, and methanol (B129727).

Data Presentation: Improved Physicochemical and Pharmacokinetic Properties

The use of a this compound promoiety can dramatically improve the aqueous solubility of a drug, facilitating its formulation for intravenous administration and potentially improving its oral absorption.

Parent DrugProdrugImprovement in Aqueous SolubilityReference(s)
Phenytoin (B1677684)Fosphenytoin (B1200035)>3,500-fold increase (20.5 µg/mL for phenytoin vs. 75,000 µg/mL for fosphenytoin at 37°C)[3]
IsoliquiritigeninIsoliquiritigenin Phosphate Ammonium Salt~2,460-fold increase (3.9 µg/mL for parent drug vs. 9.6 mg/mL for prodrug)[4][5]
BuparvaquoneBuparvaquone-3-phosphate>116,000-fold increase (<0.03 µg/mL for parent drug vs. >3.5 mg/mL for prodrug)[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound Prodrug of a Phenolic Compound

This protocol describes a general method for the synthesis of a this compound prodrug from a parent drug containing a phenolic hydroxyl group. This is a representative procedure and may require optimization for specific drug molecules.

Materials:

Procedure:

  • Phosphorylation:

    • Dissolve the phenolic parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Methanolysis:

    • Once the phosphorylation is complete, cool the reaction mixture back to 0°C.

    • Slowly add anhydrous methanol (5 equivalents) to quench the reaction and form the this compound ester.

    • Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound prodrug.

  • Characterization:

    • Confirm the structure of the synthesized prodrug using analytical techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

G Parent_Drug Phenolic Parent Drug Phosphorylated_Intermediate Dichlorophosphate Intermediate Parent_Drug->Phosphorylated_Intermediate Phosphorylation POCl3 POCl₃, Triethylamine in DCM Prodrug This compound Prodrug Phosphorylated_Intermediate->Prodrug Methanolysis Methanol Methanol Purification Purification (Chromatography) Prodrug->Purification Final_Product Pure Prodrug Purification->Final_Product

Protocol 2: In Vitro Enzymatic Cleavage Assay

This protocol outlines a method to evaluate the conversion of a this compound prodrug to its parent drug in the presence of alkaline phosphatase (ALP).

Materials:

  • This compound prodrug

  • Parent drug (as a reference standard)

  • Alkaline Phosphatase (from bovine intestinal mucosa or similar)

  • Tris-HCl buffer (e.g., 100 mM, pH 9.0)

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., water or a mixture of water and a minimal amount of organic solvent).

    • Prepare a stock solution of the parent drug in a suitable solvent for use as a standard.

    • Prepare a working solution of alkaline phosphatase in Tris-HCl buffer. The optimal concentration of the enzyme should be determined empirically.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the Tris-HCl buffer.

    • Add the prodrug stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the alkaline phosphatase working solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme.

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Develop an HPLC method that can separate and quantify both the prodrug and the parent drug.

    • Inject the supernatant from each time point into the HPLC system.

    • Create a standard curve for the parent drug to quantify its concentration in the samples.

    • Calculate the percentage of the prodrug converted to the parent drug at each time point.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Solutions Prepare Prodrug, Parent Drug, and Enzyme Solutions Mix_Reactants Mix Prodrug and Buffer Prep_Solutions->Mix_Reactants Pre_Incubate Pre-incubate at 37°C Mix_Reactants->Pre_Incubate Add_Enzyme Initiate with Alkaline Phosphatase Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Parent Drug HPLC->Quantify

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound prodrug and its parent drug following intravenous (IV) administration to rats.

Materials:

  • This compound prodrug

  • Parent drug (for analytical standard)

  • Sprague-Dawley or Wistar rats (male, specific weight range)

  • Sterile saline or other suitable vehicle for IV injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the housing conditions for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

    • On the day of the study, anesthetize the rats. A catheter may be surgically implanted in the jugular vein for blood collection.

  • Drug Administration:

    • Prepare a sterile solution of the this compound prodrug in the chosen vehicle.

    • Administer a single IV bolus dose of the prodrug solution via the tail vein or a catheterized vein.

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) at predetermined time points post-dose. Typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[6][7]

    • Collect blood in tubes containing an anticoagulant.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the prodrug and the parent drug in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the prodrug and parent drug.

    • Process the plasma samples (e.g., by protein precipitation or solid-phase extraction) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters for both the prodrug and the parent drug, such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

G cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Bioanalysis & Data Analysis Acclimatization Animal Acclimatization Dosing IV Administration of Prodrug Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Conclusion

The use of this compound as a promoiety is a well-established and effective strategy in drug development to address poor solubility and permeability. The provided application notes and protocols offer a foundational guide for researchers to synthesize and evaluate this compound prodrugs, enabling the potential for enhanced therapeutic efficacy and improved clinical outcomes. Careful optimization of the synthetic and analytical methods for each specific drug candidate is crucial for successful development.

References

Application Notes and Protocols for the Detection of Monomethyl Phosphate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP) is a monoalkyl phosphate ester that may be present in biological systems as a metabolite of various precursor compounds or as a result of environmental exposure. Accurate and sensitive detection of MMP in biological matrices such as urine and plasma is crucial for toxicological assessments, disease biomarker discovery, and understanding its metabolic pathways. These application notes provide detailed protocols for the quantification of monomethyl phosphate using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as information on enzymatic assays.

Methods Overview

The detection of small, polar molecules like this compound in complex biological samples presents analytical challenges. The primary methods for reliable quantification are chromatography-based techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely available technique. However, due to the low volatility of MMP, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization approaches include silylation and alkylation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the significant advantage of potentially analyzing MMP directly in its native form without the need for derivatization. This simplifies sample preparation and reduces the risk of analyte loss or degradation. When higher sensitivity is required, derivatization can also be employed in LC-MS/MS.

  • Enzymatic Assays: These methods can be adapted to detect MMP indirectly. An enzyme that can specifically hydrolyze the ester bond in MMP would release inorganic phosphate, which can then be quantified using a variety of established colorimetric or fluorometric assays.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the detection of this compound and its close analogs (dialkyl phosphates) in biological samples. This data is compiled from various studies and is intended to provide a comparative overview.

MethodAnalyte(s)Biological MatrixDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSDimethyl Phosphate (DMP), Diethyl Phosphate (DEP), and other Dialkyl Phosphates (DAPs)UrinePentafluorobenzyl bromide (PFBBr)0.05 - 0.15 µg/LNot Specified[1]
GC-MS/MSDAPsUrinePentafluorobenzyl bromide (PFBBr)0.1 - 0.15 ng/mLNot Specified[2]
GC-MS/MSDAPsUrine1-Chloro-3-iodopropaneLow-to-mid pg/mLNot Specified[3][4]
UFLC-MS/MSDAPsUrineNone (Liquid-Liquid Extraction)0.02 - 0.07 ng/mLNot Specified
IC-Orbitrap-MSThis compoundDeep-Sea SedimentNone6.6 ppb (in blank)Not Specified

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Human Urine via Pentafluorobenzylation

This protocol is adapted from established methods for dialkyl phosphates and is suitable for the analysis of this compound.[2][5]

1. Principle

This compound is extracted from urine and derivatized with pentafluorobenzyl bromide (PFBBr) to form a volatile ester. The derivative is then analyzed by GC-MS.

2. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Dibutyl phosphate)

  • Human urine (drug-free)

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Toluene, HPLC grade

  • Sodium sulfate (B86663) (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation and Derivatization

  • Sample Collection: Collect a mid-stream urine sample in a sterile container. Samples can be stored at -20°C until analysis.

  • Extraction:

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • To 2 mL of the supernatant in a 15 mL centrifuge tube, add the internal standard.

    • Perform a solid-phase extraction (SPE) to clean up the sample, following the manufacturer's instructions for the C18 cartridges. Elute the analytes with acetonitrile.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a 10% (w/v) solution of PFBBr in acetonitrile and 50 mg of potassium carbonate.

    • Seal the tube and vortex thoroughly.

    • Heat the reaction mixture at 70°C for 1 hour.

  • Liquid-Liquid Extraction of Derivative:

    • Cool the sample to room temperature.

    • Add 2 mL of n-hexane and 2 mL of deionized water.

    • Vortex for 5 minutes and then centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic (n-hexane) layer to a clean tube.

    • Repeat the extraction with another 2 mL of n-hexane and combine the organic layers.

    • Pass the combined hexane (B92381) extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the MMP-PFB derivative and the internal standard derivative.

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

This protocol allows for the direct analysis of MMP without derivatization, simplifying the workflow.

1. Principle

This compound is extracted from plasma via protein precipitation and analyzed directly by LC-MS/MS using a suitable reversed-phase or mixed-mode column.

2. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., ¹³C-MMP or d₃-MMP)

  • Human plasma (drug-free, collected in EDTA tubes)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • LC-MS/MS system with an electrospray ionization (ESI) source

3. Sample Preparation

  • Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL centrifuge tube, add 100 µL of plasma.

    • Add the internal standard.

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer the final solution to an LC vial for analysis.

4. LC-MS/MS Analysis

  • LC Column: A column suitable for polar analytes, such as a mixed-mode C18/anion-exchange column or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for MMP and the internal standard need to be optimized by direct infusion.

    • Example MRM transition for MMP (to be determined experimentally): m/z 111 -> m/z 79 (corresponding to [M-H]⁻ -> [PO₃]⁻)

Biological Significance and Signaling Pathways

The specific biological roles and signaling pathways of this compound in mammals are not well-elucidated in current scientific literature. It is often considered a metabolite of larger organophosphate compounds. However, as a phosphate-containing molecule, it is part of the broader phosphorus metabolism, which is fundamental to numerous cellular processes.

Inorganic phosphate (Pi) itself is a critical signaling molecule that regulates a wide range of biological functions, including energy metabolism, bone mineralization, and acid-base balance.[6][7][8] Cells and organisms have sophisticated mechanisms to sense and respond to changes in phosphate concentrations. These involve phosphate transporters and downstream signaling cascades.

Phosphate_Metabolism cluster_intake Dietary Intake cluster_metabolism Metabolism cluster_signaling Cellular Processes & Signaling Organophosphates Organophosphates MMP This compound (MMP) Organophosphates->MMP Metabolism Inorganic_Phosphate Inorganic_Phosphate Pi_Pool Intracellular Inorganic Phosphate (Pi) Pool Inorganic_Phosphate->Pi_Pool Absorption Other_Metabolites Other_Metabolites MMP->Other_Metabolites Further Metabolism MMP->Pi_Pool Hydrolysis (Hypothesized) Other_Metabolites->Pi_Pool Energy_Metabolism Energy Metabolism (ATP Production) Pi_Pool->Energy_Metabolism Signal_Transduction Signal_Transduction Pi_Pool->Signal_Transduction Nucleic_Acid_Synthesis Nucleic_Acid_Synthesis Pi_Pool->Nucleic_Acid_Synthesis Bone_Mineralization Bone_Mineralization Pi_Pool->Bone_Mineralization

Caption: General overview of phosphate metabolism, indicating the potential position of this compound.

Experimental Workflows

GCMS_Workflow start Urine Sample spe Solid Phase Extraction (SPE) start->spe derivatization Derivatization with PFBBr spe->derivatization lleq Liquid-Liquid Extraction derivatization->lleq concentration Concentration lleq->concentration gcms GC-MS Analysis concentration->gcms data Data Analysis gcms->data

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow start Plasma Sample ppt Protein Precipitation (ice-cold Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation of Supernatant centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Monomethyl Phosphate: A Potential Next-Generation Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolic research, the identification of novel biomarkers is paramount for advancing our understanding of disease pathogenesis, developing new diagnostic tools, and accelerating drug development. Monomethyl phosphate (B84403) (MMP), a monoalkyl phosphate ester, is emerging as a molecule of interest with the potential to serve as a sensitive and specific biomarker in various metabolic studies.[1] This document provides a comprehensive overview of the prospective application of monomethyl phosphate as a biomarker, including detailed analytical protocols and data presentation formats. While research into endogenous MMP as a metabolic biomarker is still in its nascent stages, these notes are intended to provide a foundational framework for researchers looking to explore this promising area.

This compound is a simple organophosphate compound that can be detected in biological fluids.[1] Its small size and potential involvement in phosphorylation and methylation processes make it a candidate for reflecting subtle changes in metabolic pathways. Alterations in phosphate metabolism have been linked to a variety of metabolic disorders, suggesting that molecules like MMP could provide valuable insights into these conditions.[2][3][4][5]

Potential Applications in Metabolic Research

While direct evidence linking endogenous this compound to specific metabolic diseases is currently limited, its chemical properties and the availability of sensitive analytical techniques suggest its potential utility in several areas:

  • Early Disease Detection: Subtle changes in MMP levels may precede the clinical manifestation of metabolic disorders, offering a window for early diagnosis.

  • Monitoring Disease Progression: Tracking MMP concentrations over time could provide a quantitative measure of disease progression or regression.

  • Assessing Therapeutic Efficacy: MMP levels could serve as a surrogate endpoint in clinical trials to evaluate the effectiveness of novel therapeutic interventions for metabolic diseases.

  • Elucidating Metabolic Pathways: Studying the dynamics of MMP in response to metabolic challenges could help to uncover its role in various signaling and metabolic pathways.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results from different studies. The following table provides a template for summarizing hypothetical this compound concentration data from a case-control study in a metabolic disorder.

Table 1: Hypothetical this compound Concentrations in Human Plasma

CohortNThis compound (ng/mL)p-value
Healthy Controls10015.2 ± 3.5
Metabolic Syndrome Patients10028.9 ± 6.1< 0.001
Type 2 Diabetes Patients10035.4 ± 7.8< 0.001

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test compared to healthy controls.

Experimental Protocols

The following protocols are adapted from established methods for the quantification of alkyl phosphates in biological fluids and can be optimized for the specific analysis of endogenous this compound.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (collected in EDTA tubes)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard solution (this compound-d3, 1 µg/mL in water).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% acetonitrile in water.

    • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water.

3. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Q1/Q3 (e.g., m/z 111 -> 79)

    • This compound-d3: Q1/Q3 (e.g., m/z 114 -> 79)

4. Data Analysis

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Protocol 2: Quantification of this compound in Urine using GC-MS

This protocol details a gas chromatography-mass spectrometry (GC-MS) method for this compound quantification in urine, which requires derivatization to increase volatility.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (internal standard)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Acetone (B3395972) (GC grade)

  • Dichloromethane (GC grade)

  • Urine samples

2. Sample Preparation and Derivatization

  • To 500 µL of urine, add 10 µL of internal standard solution.

  • Adjust the pH to 4.5.

  • Perform liquid-liquid extraction with dichloromethane.

  • Evaporate the organic layer to dryness.

  • Add 50 µL of PFBBr in acetone and heat at 60°C for 1 hour to form the pentafluorobenzyl ester derivative.

  • Evaporate the excess reagent and reconstitute in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

3. GC-MS Analysis

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized this compound and its internal standard.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and hypothetical metabolic pathways. The following diagrams are generated using Graphviz (DOT language) to illustrate these concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation SPE Solid Phase Extraction ProteinPrecipitation->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: Experimental workflow for this compound biomarker analysis.

hypothetical_pathway MetabolicStress Metabolic Stress (e.g., Oxidative Stress) EnzymeA Enzyme A (e.g., Methyltransferase) MetabolicStress->EnzymeA upregulates UnknownPrecursor Unknown Precursor(s) UnknownPrecursor->EnzymeA MMP This compound (MMP) EnzymeA->MMP EnzymeB Enzyme B (e.g., Phosphatase) MMP->EnzymeB CellularResponse Altered Cellular Response MMP->CellularResponse modulates Phosphate Inorganic Phosphate EnzymeB->Phosphate Methanol Methanol EnzymeB->Methanol

Caption: Hypothesized metabolic role of this compound.

Conclusion and Future Directions

This compound holds promise as a novel biomarker in metabolic studies, though its endogenous role and clinical utility are yet to be fully elucidated. The analytical methods outlined in this document provide a starting point for researchers to begin quantifying MMP in biological samples. Future research should focus on:

  • Method Validation: Rigorous validation of analytical methods for endogenous MMP in various biological matrices.

  • Reference Range Establishment: Determining the normal physiological range of MMP in healthy populations.

  • Clinical Correlation Studies: Investigating the association between MMP levels and the presence, severity, and progression of various metabolic diseases.

  • Mechanistic Studies: Elucidating the metabolic pathways and signaling cascades in which MMP is involved to understand its biological function.

The exploration of this compound as a biomarker represents an exciting frontier in metabolic research. Through collaborative and rigorous scientific investigation, the full potential of this molecule in advancing human health may be realized.

References

Troubleshooting & Optimization

Effective techniques for the purification of monomethyl phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of monomethyl phosphate (B84403) (MMP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude monomethyl phosphate sample?

A1: Impurities in crude this compound largely depend on the synthesis method.[1] Common synthesis routes include the direct methylation of phosphoric acid or the phosphorylation of methanol (B129727).[1] Potential impurities include:

  • Unreacted Starting Materials: Phosphoric acid and methanol.

  • By-products of Methylation: Dimethyl phosphate and trimethyl phosphate, resulting from over-methylation.

  • Hydrolysis Products: Methanol and phosphoric acid if the product is exposed to acidic or basic conditions.[1]

  • Residual Solvents and Reagents: Solvents used during synthesis and reagents like methylating agents or catalysts.[1]

  • Inorganic Salts: Formed during pH adjustments or work-up procedures.

Q2: What are the most effective general strategies for purifying this compound?

A2: The most effective purification techniques for this compound leverage its acidic nature and high polarity. Key methods include:

  • Ion-Exchange Chromatography (IEX): Anion-exchange chromatography is highly effective for separating this compound from less acidic or neutral impurities based on the negative charge of the phosphate group.[2][3] Elution is typically achieved using a salt or pH gradient.[2][4]

  • Recrystallization as a Salt: this compound is water-soluble and can be challenging to crystallize directly.[5] A common strategy is to convert it into an insoluble salt (e.g., barium, calcium, or lead salt) which can be precipitated from an aqueous solution, filtered, and then converted back to the free acid or a different salt form. This method is effective for removing highly soluble impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC can be used for both analysis and purification.[6] This method is scalable and can be used to isolate impurities for preparative separation.[6]

Q3: How can I accurately assess the purity of my this compound sample?

A3: Purity assessment typically involves a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a suitable column (e.g., C18) is a common method for determining purity.[6] The mobile phase often consists of an aqueous buffer (like phosphoric acid or formic acid for MS compatibility) and an organic solvent such as acetonitrile.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure of the desired product and identifying phosphorylated impurities. ³¹P NMR is particularly useful for distinguishing between mono-, di-, and trimethyl phosphate based on their distinct chemical shifts.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the product and help identify impurities.

  • Ion Chromatography: This technique can be used to determine the concentration of phosphate and other inorganic anions.[7]

Q4: Can this compound degrade during storage?

A4: Yes, this compound can undergo hydrolysis back to phosphoric acid and methanol, especially in aqueous solutions under strongly acidic or basic conditions.[1] For long-term storage, it is recommended to store the material in a refrigerator as a dry, stable salt or in an anhydrous form.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Q5: My purified sample still shows significant amounts of phosphoric acid and dimethyl phosphate by ³¹P NMR. How can I improve the separation?

A5: This indicates that the chosen purification method lacks the required resolution.

  • For Ion-Exchange Chromatography: The separation of phosphate esters depends on their charge differences. To improve resolution, try optimizing the elution gradient. A shallower salt gradient (e.g., NaCl or NH₄HCO₃) or a more precise pH gradient can enhance the separation between this compound, the more highly charged phosphoric acid, and the less charged dimethyl phosphate.[2]

  • For Recrystallization: The co-precipitation of impurities can be an issue. Ensure that the pH for the salt precipitation is carefully controlled. Multiple recrystallization steps may be necessary. It can also be beneficial to use a different counter-ion for precipitation that offers better selectivity.

Q6: The product appears to be degrading during purification, leading to low yields. What could be the cause?

A6: Degradation is often due to hydrolysis, which is catalyzed by harsh pH conditions or elevated temperatures.[1]

  • Avoid Extreme pH: Maintain the pH of your solutions within a stable range (typically near neutral) unless a specific pH is required for a separation step. If strong acids or bases are used, minimize the exposure time.

  • Control Temperature: Avoid excessive heat during solvent evaporation (rotary evaporation) or other steps. Use a high-vacuum source to lower the boiling point of solvents.[8]

  • Check for Contaminants: Ensure all reagents and solvents are free from acidic or basic impurities that could catalyze degradation.

Q7: I am having trouble crystallizing my this compound as a salt. The product either oils out or remains in solution. What should I do?

A7: Crystallization issues can stem from supersaturation problems, impurities, or incorrect solvent choice.

  • Optimize pH and Stoichiometry: The pH at which the salt precipitates is critical. For barium or calcium salts, this is typically done in a neutral to slightly alkaline solution. Ensure the correct stoichiometric amount of the salt (e.g., BaCl₂) is added slowly with vigorous stirring.

  • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal from a previous successful batch can also initiate crystallization.

  • Solvent/Antisolvent System: If direct precipitation fails, consider a solvent-antisolvent approach.[9] Dissolve the this compound salt in a minimal amount of a good solvent (like water) and then slowly add an antisolvent (like ethanol (B145695) or acetone) in which the salt is insoluble until turbidity is observed, then allow it to crystallize.[9]

Q8: My HPLC chromatogram shows a broad peak for this compound. How can I improve the peak shape?

A8: Peak broadening in HPLC can be caused by several factors related to the column, mobile phase, or sample itself.

  • Mobile Phase pH: The ionization state of this compound is pH-dependent. Ensure the mobile phase pH is buffered at least one pH unit away from the pKa values of your analyte to maintain a consistent charge state. Adding a small amount of a weak acid like formic acid can improve peak shape.[10]

  • Column Contamination: Residual impurities from previous runs can accumulate on the column. Implement a robust column washing protocol between injections.[10]

  • Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[10]

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based C18 columns can cause peak tailing with polar analytes like phosphates. Consider using an end-capped column or a column with a different stationary phase designed for polar compounds.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound
TechniquePrinciplePurity AchievableTypical YieldScalabilityKey AdvantagesKey Disadvantages
Anion-Exchange Chromatography Separation based on negative charge of the phosphate moiety.>99%[11]60-80%HighExcellent resolution for separating phosphate species (H₃PO₄, MMP, DMP).[2]Requires specialized equipment; can be time-consuming.
Recrystallization (Barium Salt) Precipitation of the sparingly soluble barium salt of MMP.95-98%50-70%ModerateCost-effective; removes highly soluble impurities effectively.Requires conversion to and from the salt form; risk of barium contamination.
Preparative RP-HPLC Separation based on polarity on a reverse-phase column.>99%40-60%Low to ModerateHigh purity in a single step; scalable for isolating impurities.[6]Lower loading capacity; requires significant solvent volumes.

Experimental Protocols

Protocol 1: Purification by Anion-Exchange Chromatography

This protocol describes a general method for purifying this compound using a strong anion-exchange (SAX) resin.

  • Resin Preparation: Swell the SAX resin (e.g., Dowex 1x8, acetate (B1210297) form) in deionized water. Pack a column and wash with 3-5 column volumes (CV) of 1 M HCl, followed by deionized water until the eluate is neutral. Convert the resin to the desired form (e.g., acetate or formate) by washing with 3-5 CV of 1 M sodium acetate or formic acid, followed by deionized water.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of deionized water. Adjust the pH to ~7.0. Apply the sample to the top of the prepared column.

  • Washing: Wash the column with 2-3 CV of deionized water to remove any unbound, neutral, or cationic impurities.

  • Elution: Elute the bound species using a linear gradient of a suitable salt solution. A common eluent is a gradient from 0 to 1.0 M triethylammonium (B8662869) bicarbonate (TEAB) or ammonium (B1175870) acetate over 10-15 CV.

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using HPLC or a phosphate assay. Phosphoric acid will elute first, followed by this compound, and then dimethyl phosphate.

  • Product Recovery: Pool the pure fractions. Remove the volatile buffer (like TEAB) by repeated co-evaporation with methanol or water on a rotary evaporator. The final product can be isolated as a salt or converted to the free acid using a cation-exchange resin.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a starting point for analyzing the purity of this compound.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient: 0-100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (if no chromophore is present, a refractive index detector or evaporative light scattering detector can be used) or MS.

  • Injection Volume: 10 µL

  • Procedure: Dissolve a small amount of the sample (~1 mg/mL) in Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

Protocol 3: Quantification by Molybdenum Blue Method

This colorimetric assay can be used to determine the concentration of phosphate in column fractions.[12]

  • Reagent Preparation:

    • Reagent A (Ammonium Molybdate): Dissolve 6 g of ammonium molybdate (B1676688) in 100 mL of warm deionized water. To this, add 500 mL of 2.5 M sulfuric acid and 50 mL of potassium antimonyl tartrate solution (1.37 g in 500 mL water). Dilute to 1 L.[12]

    • Reagent B (Ascorbic Acid): Prepare a fresh 0.1 M solution of ascorbic acid in deionized water.

  • Standard Curve: Prepare a series of phosphate standards (e.g., using KH₂PO₄) from 0 to 50 µg/mL.

  • Assay: To 1 mL of each standard or diluted sample, add 100 µL of Reagent A followed by 100 µL of Reagent B. Mix well.

  • Incubation: Allow the solutions to stand at room temperature for 15-20 minutes for the blue color to develop.[13]

  • Measurement: Measure the absorbance at 880 nm using a spectrophotometer.

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use this curve to determine the phosphate concentration in your samples.

Visualizations

Experimental and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Phosphorylation of Methanol or Methylation of Phosphoric Acid s2 Crude Reaction Mixture s1->s2 p1 Primary Purification Method s2->p1 Work-up p2 Purity > 98%? p1->p2 p3 Final Product p2->p3 Yes p4 Secondary Purification (e.g., Recrystallization) p2->p4 No a1 Purity & Identity Check (HPLC, NMR, MS) p3->a1 p4->p1

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Low Purity

cluster_impurities cluster_solutions start Low Purity after Initial Purification q1 What is the primary impurity? (Check NMR / HPLC) start->q1 imp1 Starting Materials (Phosphoric Acid) q1->imp1 [High Polarity] imp2 Side-products (Dimethyl Phosphate) q1->imp2 [Low Polarity] imp3 Broad Peaks / Multiple Minor Impurities q1->imp3 sol1 Improve IEX Resolution: - Use shallower salt/pH gradient - Check column packing imp1->sol1 sol2 Improve Crystallization: - Re-dissolve and precipitate slowly - Check pH of precipitation imp1->sol2 imp2->sol1 sol3 Improve HPLC Method: - Optimize mobile phase pH - Use end-capped column - Clean column imp3->sol3 sol4 Consider orthogonal method: If using IEX, try Recrystallization If using Recrystallization, try IEX imp3->sol4

Caption: Decision tree for troubleshooting low purity of this compound.

References

Technical Support Center: Synthesis of Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of monomethyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing monomethyl phosphate?

A1: The primary methods for synthesizing this compound include:

  • Phosphorylation of Methanol (B129727): This involves reacting methanol with a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by hydrolysis.[1][2][3][4] This approach is often favored for its control over reaction conditions.[1]

  • Direct Methylation of Phosphoric Acid: This method uses a methylating agent, such as methyl iodide or dimethyl sulfate, to directly methylate phosphoric acid under basic conditions.[1] Careful control of temperature and pH is crucial to optimize the yield.[1]

  • Gas-Phase Reaction: A more advanced method involves the reaction of phosphorus trichloride (B1173362) with methanol in the gas phase, which can result in high yields and purity.[1]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Several parameters are critical for a successful synthesis:

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of the phosphorylating agents (e.g., POCl₃) and the formation of unwanted byproducts like phosphoric acid.[1][5][6] It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Temperature: The reaction temperature must be carefully controlled. Many phosphorylation reactions are exothermic, and low temperatures (e.g., 0 °C) are often required during the addition of reagents to prevent side reactions and degradation.[5][7][8]

  • Stoichiometry of Reagents: The molar ratio of reactants, particularly the alcohol to the phosphorylating agent, significantly impacts the product distribution (mono- vs. di- vs. tri-substituted phosphates).[9] An excess of the phosphorylating agent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts.[5]

  • pH: During workup and purification, maintaining a neutral pH is important to prevent the hydrolysis of the desired this compound, which can occur under both acidic and basic conditions.[1][5]

Q3: What are the common impurities and side products in this compound synthesis, and how can they be minimized?

A3: Common impurities include:

  • Dimethyl phosphate and Trimethyl phosphate: These arise from the over-methylation of phosphoric acid or further reaction of this compound. Using a stoichiometric or slight excess of methanol can help control the level of methylation.

  • Phosphoric Acid: This can be present from the hydrolysis of the phosphorylating agent or the starting material. Ensuring anhydrous conditions is the primary way to minimize its formation.[1][3][4]

  • Pyrophosphates: These can form, especially at elevated temperatures, through the condensation of two molecules of this compound.[5][10] Temperature control is key to preventing their formation.

  • Unreacted Starting Materials: Incomplete reactions can leave unreacted methanol or phosphoric acid in the product mixture.[5]

Minimizing these impurities involves strict control over reaction conditions, as detailed in the troubleshooting guide below.

Q4: How can I purify the synthesized this compound?

A4: Purification strategies depend on the scale of the reaction and the nature of the impurities.

  • Crystallization: this compound can be purified by crystallization from a suitable solvent system. This is an effective method for removing many common impurities.[11][12]

  • Chromatography: Column chromatography is a versatile technique for separating this compound from side products.[13] For highly polar compounds, reverse-phase or diol-bonded silica (B1680970) may provide better separation.[5] Preparative High-Performance Liquid Chromatography (HPLC) can be used for final high-purity preparations.[5]

  • Extraction: Liquid-liquid extraction can be used during the workup to remove certain impurities based on their solubility in different solvents.

Q5: What analytical techniques are used to characterize and assess the purity of this compound?

A5: The following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing compounds.[14][15][16][17] The chemical shift of this compound is distinct from that of phosphoric acid, dimethyl phosphate, and pyrophosphates, allowing for a clear assessment of purity. ¹H NMR can also be used to confirm the presence of the methyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the components of the reaction mixture.[18][19][20] A suitable column and mobile phase can effectively resolve this compound from starting materials and byproducts.

  • Mass Spectrometry (MS): MS can be coupled with HPLC (LC-MS) to confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield

Possible Cause Suggested Solution
Moisture in reagents or solvents Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).[1][5][6]
Incomplete reaction Increase the reaction time and monitor progress by TLC or NMR. Consider a modest increase in temperature after the initial exothermic phase. A slight excess of the phosphorylating agent can also be used.[5]
Degradation of product during workup Maintain a neutral pH during extraction and purification steps to avoid acid or base-catalyzed hydrolysis of the phosphate ester.[1][5]
Inefficient purification Optimize the purification method. For column chromatography, perform a thorough TLC analysis to find the optimal solvent system. For crystallization, screen different solvents to achieve good recovery.[5][12]

Problem 2: Formation of Significant Amounts of Side Products

Side Product Possible Cause Suggested Solution
Dimethyl phosphate / Trimethyl phosphate Incorrect stoichiometry of reagents.Carefully control the molar ratio of methanol to the phosphorylating agent. A slight excess of methanol is often better than a large excess.
Phosphoric Acid Presence of water in the reaction.Rigorously follow anhydrous procedures.[1][3][4]
Pyrophosphates High reaction temperatures.Maintain low temperatures, especially during the addition of reagents. Avoid prolonged heating.[5][10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for common this compound synthesis methods. Please note that yields are highly dependent on the specific reaction scale and purification method.

Synthesis Method Phosphorylating Agent Typical Solvent Typical Temperature Typical Yield Key Considerations
Phosphorylation of MethanolPhosphorus Oxychloride (POCl₃)Anhydrous Dioxane, Pyridine (B92270)0 °C to Room Temp40-70%Requires careful, dropwise addition of POCl₃ at low temperature. Pyridine acts as a base to neutralize HCl byproduct.[2][7][21]
Phosphorylation of MethanolPhosphorus Pentoxide (P₂O₅)Anhydrous Alcohol (Methanol)75-115 °CUp to 98% (optimized)P₂O₅ can be difficult to handle and may agglomerate. A sustained-release method can improve yields.[9]
Direct MethylationDimethyl SulfateAqueous baseControlled, often room tempVariableRequires careful pH and temperature control to avoid over-methylation and hydrolysis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosphorylation of Methanol with POCl₃

This protocol is a representative method and may require optimization.

Materials:

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous methanol

  • Anhydrous pyridine

  • Anhydrous dioxane

  • Deionized water

  • Hydrochloric acid (1M)

  • Sodium hydroxide (B78521) (1M)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous methanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) to the flask, dissolved in anhydrous dioxane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (1.05 equivalents) in anhydrous dioxane to the dropping funnel and add it dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by ³¹P NMR or TLC.

  • Once the reaction is complete, quench it by slowly adding cold water.

  • Neutralize the mixture with 1M NaOH.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted organic impurities.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the this compound into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 6.0) and an organic modifier (e.g., methanol or acetonitrile).

  • For MS compatibility, a volatile buffer like ammonium (B1175870) formate (B1220265) can be used instead of phosphate buffer.[18]

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample by dissolving a small amount of the reaction mixture or purified product in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (if applicable, typically low UV for underivatized phosphates).

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to analyze the composition of the mixture.

  • Quantify the components by integrating the peak areas and comparing them to the standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents setup Assemble Dry Glassware under Inert Gas reagents->setup addition Cool to 0°C & Add Phosphorylating Agent setup->addition stir Stir at Room Temperature addition->stir monitor Monitor Reaction (TLC / 31P NMR) stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Crystallization / Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize purity Purity Assessment (HPLC) characterize->purity

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction: - Increase time/temp - Check reagent stoichiometry incomplete->optimize check_workup Review Workup & Purification complete->check_workup degradation Product Degradation (pH issue?) check_workup->degradation Degradation Suspected loss Product Loss during Purification check_workup->loss No Obvious Degradation neutralize Ensure Neutral pH during Workup degradation->neutralize optimize_purification Optimize Purification: - New solvent system - Different method loss->optimize_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Reaction_Conditions_Purity cluster_conditions Reaction Conditions cluster_products Product Profile cluster_side_products Common Side Products temp Temperature high_purity High Purity This compound temp->high_purity Low & Controlled side_products Side Products temp->side_products moisture Moisture Level moisture->high_purity Anhydrous moisture->side_products stoichiometry Stoichiometry stoichiometry->high_purity Optimized stoichiometry->side_products pyro Pyrophosphates side_products->pyro High Temp h3po4 Phosphoric Acid side_products->h3po4 High Moisture di_tri Di/Trimethyl Phosphate side_products->di_tri Incorrect Ratio

Caption: Relationship between reaction conditions and product purity.

References

Technical Support Center: Optimizing HPLC Separation of Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of monomethyl phosphate (B84403) (MMP), a small and highly polar analyte.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing monomethyl phosphate (MMP) by HPLC?

A1: The primary challenge in analyzing MMP is its high polarity. Traditional reversed-phase (RP) HPLC columns, like C18, offer limited retention for very polar compounds, causing them to elute at or near the column's void volume. This results in poor separation from other polar sample components and potential matrix interference.

Q2: What chromatographic modes are best suited for MMP separation?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IC) are generally the most effective modes.[1][2]

  • HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] This allows for the retention and separation of polar compounds like MMP.[5]

  • Ion-Exchange Chromatography separates molecules based on their charge.[6] Since MMP is an anion, anion-exchange columns can provide excellent retention and selectivity.[7]

  • Mixed-Mode Chromatography , which combines reversed-phase and ion-exchange characteristics, can also be a powerful tool for retaining and separating ionic polar compounds.[8]

Q3: Can I use Reversed-Phase (RP) HPLC for MMP analysis?

A3: While challenging, it is possible. Success with RP-HPLC typically requires specialized approaches such as:

  • Ion-Pairing Chromatography: An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral complex with MMP, enhancing its retention on a C18 column. However, these reagents can be detrimental to mass spectrometry (MS) detectors due to ion suppression.[9]

  • Specialized RP Columns: Some modern reversed-phase columns are designed with low silanol (B1196071) activity or end-capping to better handle polar analytes.[8]

  • Derivatization: The MMP molecule can be chemically modified (derivatized) to make it less polar, improving its retention on RP columns and often enhancing detection sensitivity.[10][11]

Q4: What detection method is recommended for MMP?

A4: Since MMP lacks a strong chromophore, UV detection is often not sensitive enough. The preferred methods are:

  • Mass Spectrometry (MS): LC-MS is highly sensitive and selective, making it ideal for quantifying low levels of MMP in complex matrices.[9][12] Electrospray ionization (ESI) in negative mode is typically used.

  • Charged Aerosol Detection (CAD): CAD is a universal detector that can measure any non-volatile analyte, making it a good alternative to MS when one is not available.

  • Suppressed Conductivity Detection: This is the standard detection method for ion chromatography and provides excellent sensitivity for ionic species like phosphate.[2]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor or No Retention (Peak Elutes at Void Volume)
  • Question: My MMP peak is eluting with the solvent front on my C18 column. How can I increase its retention time?

  • Answer: This is a classic sign that the analyte is too polar for the stationary phase.

    • Solution 1: Switch to an Appropriate Column. The most effective solution is to switch to a HILIC or Anion-Exchange column, which are designed to retain polar compounds.[5][7]

    • Solution 2: Use an Ion-Pairing Reagent. If you must use a reversed-phase column, introduce an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) into your mobile phase. This will form a less polar ion pair with MMP, increasing its affinity for the C18 stationary phase.

    • Solution 3 (HILIC): Increase Organic Content. If using a HILIC column, remember that the elution mechanism is opposite to reversed-phase. To increase retention, you must increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[4] A minimum of 3% water is typically needed to maintain the aqueous layer on the stationary phase.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Question: My MMP peak is showing significant tailing. What are the likely causes and solutions?

  • Answer: Peak tailing for a polar, acidic compound like MMP is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

    • Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is appropriate. For anion-exchange, the pH should be controlled to maintain the charge state of the analyte and stationary phase. For HILIC, buffer additives are crucial as ion-exchange can be a strong contributor to the retention mechanism.[3]

    • Solution 2: Check for Column Contamination. The column, especially the inlet frit, may be contaminated with strongly adsorbed sample components.[13] Use a guard column to protect the analytical column and flush the system with a strong solvent.[14]

    • Solution 3: Optimize Injection Solvent. Whenever possible, dissolve your sample in the initial mobile phase.[15] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. This is especially critical in HILIC, where injecting in a high-aqueous solvent can lead to very poor peak shape.

Issue 3: Low Sensitivity or Inconsistent Signal
  • Question: I am struggling to achieve the required detection limits for MMP using LC-MS. How can I improve sensitivity?

  • Answer: Low sensitivity with MS detection can be due to poor ionization, ion suppression, or an unoptimized method.

    • Solution 1: Optimize Mobile Phase for MS. Ensure your mobile phase is MS-friendly. Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile phosphate buffers.[8] Phosphoric acid should be replaced with formic or acetic acid.[8] The high organic content in HILIC methods often enhances ESI efficiency and thus sensitivity.[3]

    • Solution 2: Check for Ion Suppression. Co-eluting matrix components can suppress the ionization of MMP. Improve chromatographic separation to move MMP away from interfering peaks. A thorough sample preparation (e.g., solid-phase extraction) can also help remove interfering substances.

    • Solution 3: Consider Derivatization. Chemical derivatization can significantly improve the ionization efficiency of phosphate groups, leading to a substantial increase in signal intensity in the mass spectrometer.[9][10]

Experimental Protocols & Data

Example HILIC Method Protocol

This protocol is a representative starting point for developing a HILIC-MS method for MMP.

  • Column: Use a HILIC column with a charge-modulated hydroxyethyl (B10761427) amide silica (B1680970) stationary phase (e.g., 150 mm x 2.1 mm, 3 µm).[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient from 95% B to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1-18 min: Return to 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detector: Mass Spectrometer with ESI source in negative ion mode. Monitor for the [M-H]⁻ transition of MMP.

Comparison of Chromatographic Methods for MMP

The table below summarizes typical parameters for different HPLC approaches for analyzing this compound and related compounds.

ParameterHILIC Method[5]Ion-Pair RP MethodAnion-Exchange Method[7]
Stationary Phase Charge Modulated Hydroxyethyl Amide SilicaC18 (e.g., Gemini)Mixed-Mode RP/Anion-Exchange (Primesep SB)
Mobile Phase A Aqueous Buffer (e.g., Ammonium Formate)0.1 M Potassium Dihydrogen Phosphate, pH 6.0Water
Mobile Phase B Acetonitrile0.1 M KH₂PO₄ + 4 mM TBAHS in 20% MethanolAcetonitrile
Modifier N/ATetrabutylammonium Hydrogen Sulphate (TBAHS)Acid (e.g., Formic or Acetic Acid)
Typical Gradient High organic to lower organic (e.g., 95% to 60% ACN)Isocratic or gradient with increasing Mobile Phase BGradient with increasing Acetonitrile
Detection ESI-MS (Negative)UV (254 nm)ESI-MS (Negative)
Primary Use High sensitivity, MS-compatible analysis of polar compoundsWhen only RP-HPLC with UV is availableAnalysis of polar acidic compounds

Visual Guides

General HPLC Workflow

This diagram outlines the standard workflow for an HPLC analysis, from sample preparation to final reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling SamplePrep Sample Preparation (Extraction, Dilution) SystemSetup HPLC System Setup (Priming, Equilibration) SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSetup Injection Sample Injection SystemSetup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, UV, CAD) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Processing Data Processing (Integration, Quantification) DataAcq->Processing Report Reporting Processing->Report Troubleshooting_PeakShape Problem Problem Detected: Poor Peak Shape (Tailing, Fronting, Split) Check_System Check System Basics: Leaks? Correct Flow Rate? System Equilibrated? Problem->Check_System Check_Column Evaluate Column: Contaminated? Void? Correct Column Type? Problem->Check_Column Check_MobilePhase Evaluate Mobile Phase: Correct pH? Degassed? Correct Composition? Problem->Check_MobilePhase Check_Sample Evaluate Sample/Injection: Sample Solvent Mismatch? Overload? Problem->Check_Sample Sol_System Fix Leaks, Purge System, Allow for Equilibration Check_System->Sol_System Sol_Column Flush or Replace Column, Use Guard Column Check_Column->Sol_Column Sol_MobilePhase Prepare Fresh Mobile Phase, Adjust pH, Sonicate Check_MobilePhase->Sol_MobilePhase Sol_Sample Dissolve Sample in Mobile Phase, Reduce Load Check_Sample->Sol_Sample

References

Strategies to prevent the hydrolysis of monomethyl phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the hydrolysis of monomethyl phosphate (B84403) (MMP) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your monomethyl phosphate solutions.

Frequently Asked questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What is the primary cause?

A1: The most likely cause is the hydrolysis of the phosphate ester bond in this compound. This reaction breaks down the molecule into methanol (B129727) and inorganic phosphate. The rate of this hydrolysis is significantly influenced by the pH and temperature of your solution.

Q2: At what pH is this compound most stable?

A2: this compound is generally most stable in neutral to slightly alkaline conditions. Acidic conditions (pH < 4) and strongly alkaline conditions can catalyze hydrolysis. For optimal stability, maintaining a pH between 7.0 and 8.0 is recommended.[1]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of hydrolysis.[1] For long-term storage and during experiments where stability is critical, it is advisable to keep your this compound solutions cooled. Storing stock solutions at 2-8°C can significantly slow down degradation.[1]

Q4: Can the type of buffer I use affect the stability of this compound?

A4: Absolutely. The choice of buffer is critical for maintaining the optimal pH and avoiding catalytic effects. Phosphate-buffered saline (PBS) at a pH of 7.4 or Tris buffer (pH 7-9) are generally suitable choices.[2] Caution should be exercised with acidic buffers, such as citrate, as they can promote hydrolysis.[2]

Q5: Are there any additives or excipients that can help stabilize my this compound solution?

A5: Yes, certain excipients can enhance stability, primarily by maintaining the optimal pH and reducing the activity of water. Non-crystallizing cryoprotectants like sucrose (B13894) or trehalose (B1683222) can be beneficial, especially if your protocol involves freeze-thaw cycles.[3] The use of co-solvents should be approached with caution, as they can potentially influence the stability of the compound.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Hydrolysis of this compound leading to variable concentrations of the active compound.1. Verify pH: Regularly check the pH of your stock and working solutions. Adjust to a neutral or slightly alkaline pH (7.0-8.0) if necessary. 2. Control Temperature: Ensure solutions are stored at 2-8°C and minimize exposure to elevated temperatures during experiments. 3. Use Fresh Solutions: Prepare this compound solutions fresh whenever possible.
Precipitate formation in buffered solution Interaction between this compound and buffer components, or solubility issues at different temperatures.1. Check Solubility: Confirm the solubility of this compound in your chosen buffer system. 2. Buffer Selection: Consider switching to an alternative buffer system (e.g., from a phosphate-based to a Tris-based buffer). 3. Co-solvent consideration: If necessary, consider the addition of a minimal amount of a co-solvent like DMSO or ethanol, but validate its impact on stability.[2]
Loss of biological activity Degradation of this compound to inactive methanol and phosphate.1. Confirm Storage Conditions: Ensure the solution has been stored protected from light and at the correct temperature. 2. Use a Stabilizing Buffer: Prepare and store your this compound in a buffer known to promote stability, such as a phosphate or Tris buffer at a neutral pH.[2]

Data Presentation

Parameter Condition Observed Effect on Stability Reference
pH Acidic (pH < 4)Increased rate of hydrolysis[2]
Neutral to Slightly Alkaline (pH 7-8)Optimal stability[1]
Strongly AlkalineIncreased rate of hydrolysis[4]
Temperature 2-8°CSlows down the rate of hydrolysis significantly[1]
25°CHalf-time for hydrolysis of the dianion is estimated to be extremely long (1.1 x 10^12 years), indicating high stability under these specific conditions.[4]
Elevated TemperaturesAccelerates the rate of hydrolysis[1]
Buffer Type Phosphate, TrisGenerally suitable for maintaining a stable pH[2]
Citrate (acidic)Can catalyze hydrolysis[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Buffer Solutions

This protocol outlines a method to determine the stability of this compound in various buffer systems over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Buffer solutions of interest (e.g., Phosphate Buffered Saline pH 7.4, Tris-HCl pH 7.5, Citrate buffer pH 5.0)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18 column)

  • pH meter

  • Temperature-controlled incubator/water bath

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 10 mg/mL).

  • Working Solutions: Dilute the stock solution with each of the buffer solutions to be tested to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study:

  • Time=0 Sample: Immediately after preparing the working solutions, take an aliquot from each and analyze it by HPLC. This will serve as your initial concentration reference.

  • Incubation: Store the remaining working solutions under the desired experimental conditions (e.g., 25°C, 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each working solution.

  • Sample Analysis: Analyze each aliquot using the same HPLC method as the T=0 sample.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for this compound analysis could be a mixture of acetonitrile and a phosphate buffer (e.g., phosphoric acid in water). For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.

  • Detection: Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength.

  • Quantification: Determine the peak area of the this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time for each buffer condition to visualize the degradation profile.

Visualizations

Hydrolysis_Mechanism MMP This compound TransitionState Pentavalent Transition State MMP->TransitionState Nucleophilic attack by H₂O H2O Water (H₂O) H2O->TransitionState Products Methanol + Inorganic Phosphate TransitionState->Products Cleavage of P-O bond Catalyst H⁺ (Acidic) or OH⁻ (Alkaline) Catalyst->TransitionState Catalyzes reaction

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow Start Inconsistent Results or Degradation Observed CheckpH Check pH of Solution Start->CheckpH AdjustpH Adjust pH to 7.0-8.0 CheckpH->AdjustpH pH outside 7-8 range CheckTemp Check Storage/Experiment Temperature CheckpH->CheckTemp pH is optimal AdjustpH->CheckTemp LowerTemp Store at 2-8°C / Minimize Heat Exposure CheckTemp->LowerTemp Temperature is elevated CheckBuffer Evaluate Buffer Composition CheckTemp->CheckBuffer Temperature is optimal LowerTemp->CheckBuffer ChangeBuffer Switch to a Non-Catalytic Buffer (e.g., Tris) CheckBuffer->ChangeBuffer Using acidic buffer PrepareFresh Prepare Fresh Solution CheckBuffer->PrepareFresh Buffer is appropriate ChangeBuffer->PrepareFresh End Problem Resolved PrepareFresh->End

Caption: Troubleshooting workflow for this compound instability.

Experimental_Workflow Start Start: Stability Assessment PrepSolutions Prepare Stock and Working Solutions in Different Buffers Start->PrepSolutions T0_Analysis Analyze T=0 Samples via HPLC PrepSolutions->T0_Analysis Incubate Incubate Solutions at Desired Temperature(s) T0_Analysis->Incubate TimePoints Withdraw Aliquots at Pre-defined Time Points Incubate->TimePoints HPLC_Analysis Analyze Time-Point Samples via HPLC TimePoints->HPLC_Analysis HPLC_Analysis->TimePoints Repeat for each time point DataAnalysis Calculate % Remaining and Plot Degradation Curves HPLC_Analysis->DataAnalysis Conclusion Determine Optimal Buffer and Storage Conditions DataAnalysis->Conclusion

Caption: Workflow for the experimental assessment of stability.

References

Methods for improving the yield of monomethyl phosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of monomethyl phosphate (B84403) synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of monomethyl phosphate.

Issue 1: Low Yield of this compound

A low yield is a frequent issue in this compound synthesis. The following guide will help you diagnose and resolve the potential causes.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction 1. Review Reaction Conditions start->check_reaction sub_reaction1 Incorrect Stoichiometry? check_reaction->sub_reaction1 check_reagents 2. Assess Reagent Quality sub_reagents1 Anhydrous Conditions? check_reagents->sub_reagents1 check_workup 3. Evaluate Workup & Purification sub_workup1 Incomplete Extraction? check_workup->sub_workup1 solution Improved Yield sub_reaction2 Suboptimal Temperature? sub_reaction1->sub_reaction2 No action_stoichiometry Adjust Molar Ratios (e.g., excess methanol) sub_reaction1->action_stoichiometry Yes sub_reaction3 Inadequate Reaction Time? sub_reaction2->sub_reaction3 No action_temp Optimize Temperature (e.g., low temp for initial addition) sub_reaction2->action_temp Yes sub_reaction3->check_reagents No action_time Monitor Reaction Progress (TLC/NMR) & Adjust Time sub_reaction3->action_time Yes sub_reagents2 Purity of Starting Materials? sub_reagents1->sub_reagents2 Yes action_anhydrous Use Anhydrous Solvents & Reagents sub_reagents1->action_anhydrous No sub_reagents2->check_workup Yes action_purity Purify/Verify Starting Materials sub_reagents2->action_purity No sub_workup2 Product Degradation? sub_workup1->sub_workup2 No action_extraction Optimize Extraction pH & Solvent sub_workup1->action_extraction Yes sub_workup2->solution No action_degradation Use Mild Workup Conditions sub_workup2->action_degradation Yes action_stoichiometry->solution action_temp->solution action_time->solution action_anhydrous->solution action_purity->solution action_extraction->solution action_degradation->solution

Caption: Troubleshooting workflow for low this compound yield.

Potential Cause Troubleshooting Action
Incorrect Stoichiometry The molar ratio of reactants is critical. For example, in the reaction of phosphorus trichloride (B1173362) with methanol (B129727), the theoretical molar ratio is 1:3.[1] However, due to the volatility of methanol, a slight excess may be required to drive the reaction to completion.[1] Conversely, a large excess of methanol can lead to the formation of byproducts.
Suboptimal Temperature Temperature control is crucial. The reaction of phosphorus halides with alcohols is often highly exothermic.[2] Initial addition of the phosphorylating agent should typically be performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent side reactions. The reaction may then be allowed to warm to room temperature or heated to ensure completion.
Moisture in Reagents/Solvents Phosphorus halides and anhydrides are highly sensitive to moisture. Water will react with the starting materials to form phosphoric acid, reducing the yield of the desired ester. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Formation of Byproducts The formation of dimethyl phosphate and pyrophosphates are common side reactions. The formation of the diester can be favored by higher temperatures and certain reactant ratios. Pyrophosphate formation can occur if the reaction temperature is too high, leading to dehydration.[3]
Inefficient Purification This compound is a polar molecule, which can make extraction and purification challenging. Product may be lost during aqueous workup if the pH is not optimized for extraction into the desired phase. Purification by chromatography may also lead to yield loss if the stationary and mobile phases are not well-chosen.

Issue 2: Presence of Impurities in the Final Product

The purity of this compound is critical for its application in research and drug development. This guide addresses common impurities and how to minimize them.

Impurity Source Prevention and Removal
Dimethyl Phosphate - Incorrect stoichiometry (excess methanol).- High reaction temperatures.- Use a stoichiometric or slight excess of the phosphorylating agent.- Maintain low temperatures during the initial reaction phase.- Purification can be achieved by ion-exchange chromatography or by converting the phosphates to their salts and utilizing differences in solubility.
Phosphoric Acid - Hydrolysis of the starting phosphorylating agent (e.g., POCl₃, P₂O₅) due to moisture.- Hydrolysis of the this compound product during workup.- Ensure strictly anhydrous reaction conditions.- Use mild workup conditions and avoid prolonged exposure to acidic or basic aqueous solutions.
Pyrophosphates - High reaction temperatures leading to dehydration.[3]- Maintain careful temperature control throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods include:

  • Phosphorylation of Methanol with Phosphorus Oxychloride (POCl₃) or Phosphorus Trichloride (PCl₃): This involves the reaction of methanol with a phosphorylating agent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[4]

  • Reaction of Methanol with Phosphorus Pentoxide (P₂O₅): This is a straightforward method but can lead to a mixture of mono- and dialkyl phosphates.[3]

  • Direct Methylation of Phosphoric Acid: This method uses a methylating agent, such as methyl iodide or dimethyl sulfate, to directly methylate phosphoric acid.[4]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): If the starting materials and product have different polarities, TLC can be a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • ³¹P NMR Spectroscopy: This is a powerful technique for monitoring phosphorus-containing compounds. The chemical shifts of the starting materials (e.g., POCl₃) and products (this compound, dimethyl phosphate, phosphoric acid) are distinct, allowing for quantitative analysis of the reaction mixture.

  • HPLC: High-performance liquid chromatography can be used to separate and quantify the components of the reaction mixture.

Q3: What is the best way to purify crude this compound?

A3: The purification method depends on the scale of the reaction and the impurities present. Common methods include:

  • Precipitation/Crystallization: this compound can sometimes be isolated by precipitation as a salt (e.g., with cyclohexylamine (B46788) or as a barium salt).

  • Ion-Exchange Chromatography: This is a very effective method for separating ionic species like this compound from non-ionic or differently charged impurities.

  • Column Chromatography on Silica Gel: While challenging due to the polarity of this compound, it can be used with appropriate solvent systems.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound synthesis.

Protocol 1: Synthesis of this compound via Phosphorus Oxychloride

This protocol describes the synthesis of this compound from phosphorus oxychloride and methanol.

Experimental Workflow for Synthesis via POCl₃

POCl3_Workflow start Start step1 1. Dissolve Methanol & Pyridine in Anhydrous Solvent start->step1 step2 2. Cool to 0-5 °C step1->step2 step3 3. Add POCl₃ Dropwise step2->step3 step4 4. Stir at Room Temperature step3->step4 step5 5. Quench with Water step4->step5 step6 6. Aqueous Workup step5->step6 step7 7. Isolate Product step6->step7 end End step7->end

Caption: Experimental workflow for this compound synthesis via POCl₃.

Materials:

  • Methanol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Anhydrous diethyl ether

  • Deionized water

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methanol (1.0 equivalent) and pyridine (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. A white precipitate of pyridinium (B92312) hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Slowly quench the reaction by adding cold water.

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • The aqueous solution containing this compound can be further purified by ion-exchange chromatography or by precipitation as a salt.

Protocol 2: Synthesis of this compound via Phosphorus Pentoxide

This protocol outlines the synthesis of this compound using phosphorus pentoxide and methanol. A study reported that a sustained-release method, where P₂O₅ is dispersed in the product of a previous reaction, can increase the mole fraction of monoalkyl phosphate by 14.3% compared to direct addition.[5]

Materials:

  • Methanol (anhydrous)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend phosphorus pentoxide (1.0 equivalent) in an anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of methanol (3.0 equivalents) in the same anhydrous solvent to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or ³¹P NMR.

  • Carefully add water to the reaction mixture to hydrolyze any remaining P₂O₅ and any pyrophosphate byproducts.

  • The this compound can then be extracted into an aqueous base, followed by acidification and further purification if necessary.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic method and the reaction conditions. The following table summarizes reported yields for mono-alkyl phosphate synthesis. Note that direct comparisons are challenging due to variations in substrates and reaction conditions in the literature.

Synthesis Method Phosphorylating Agent Substrate Key Conditions Reported Yield Reference
Reaction with P₂O₅P₂O₅Lauryl AlcoholSustained-release phosphorylation at 75°C for 2.5 h14.3% increase in monoalkyl phosphate mole fraction[5]
Reaction with Cyclic Polyphosphoric AcidP₂O₅ / Phosphoric AcidOctanol115°C, 8 h98.6% (MAP yield)[6]
Reaction with PCl₃PCl₃Methanol-10°C, vacuum~93% (for dimethyl phosphite)[1]
Oxidation of White PhosphorusWhite Phosphorus / tert-butyl hydroperoxideMethanol80°C, 2.5 h, Cu(acac)₂ catalystup to 95% selectivity for mono-alkyl phosphonates[5]

References

Technical Support Center: Stability of Monomethyl Phosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of monomethyl phosphate (B84403) (MMP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for monomethyl phosphate in aqueous solutions?

A1: The primary degradation pathway for this compound (MMP) in aqueous solutions is hydrolysis. This reaction involves the cleavage of the P-O ester bond, resulting in the formation of methanol (B129727) and phosphoric acid.[1] This process can be influenced by several factors, most notably pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly dependent on the pH of the aqueous solution. Generally, it is most stable under neutral pH conditions. Under both acidic and basic conditions, the rate of hydrolysis increases, leading to faster degradation. This behavior often results in a "U-shaped" pH-rate profile, where the degradation rate is at its minimum around neutral pH.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Temperature is a critical factor influencing the stability of this compound. An increase in temperature accelerates the rate of hydrolysis, leading to faster degradation.[2][3] Therefore, to maintain the stability of MMP solutions, it is recommended to store them at lower temperatures, such as in a refrigerator, as suggested by safety data sheets.

Q4: What are the expected degradation products of this compound that I should monitor?

A4: The primary degradation products from the hydrolysis of this compound are methanol and phosphoric acid (orthophosphate). Analytical methods used for stability studies should be capable of separating and quantifying the intact this compound from these degradation products.

Q5: Are there any other factors that can influence the stability of this compound solutions?

A5: Besides pH and temperature, the presence of certain catalysts can also affect the stability of this compound. For instance, some enzymes, like phosphatases, can significantly accelerate the hydrolysis of phosphate esters. The presence of metal ions can also potentially catalyze degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation with this compound in aqueous solutions.

Problem Possible Causes Troubleshooting Steps
Rapid degradation of MMP in a neutral buffer. 1. Incorrect pH of the buffer. 2. Elevated storage temperature. 3. Microbial contamination (enzymatic degradation). 4. Presence of catalytic impurities (e.g., metal ions).1. Verify the pH of your buffer with a calibrated pH meter. 2. Ensure solutions are stored at recommended low temperatures (e.g., 2-8 °C). 3. Use sterile buffers and proper aseptic techniques. Consider filtration through a 0.22 µm filter. 4. Use high-purity water and reagents for buffer preparation.
Inconsistent results in stability studies. 1. Variability in pH of the prepared solutions. 2. Fluctuations in incubation temperature. 3. Inaccurate quantification by the analytical method. 4. Evaporation of the solvent during the study.1. Prepare buffers carefully and verify the pH of each solution before starting the experiment. 2. Use a calibrated and stable incubator or water bath. 3. Validate your analytical method for linearity, accuracy, and precision. 4. Ensure sample containers are well-sealed to prevent evaporation, especially at elevated temperatures.
Difficulty in quantifying degradation products. 1. Co-elution of this compound and degradation products in HPLC. 2. Low concentration of degradation products. 3. Interference from buffer components in the analytical assay.1. Optimize the HPLC method (e.g., change mobile phase composition, pH, or column type). 2. Use a more sensitive detector or a longer stress period to generate higher concentrations of degradation products for method development. 3. Ensure that the buffer components do not interfere with the detection of the analyte or its degradation products.

Data Presentation

The following table summarizes the pseudo-first-order rate constants for the hydrolysis of a phosphate monoester at different pH values and temperatures. While this data is for a model compound, it illustrates the expected trends for this compound.

pH Temperature (°C) Pseudo-First-Order Rate Constant (k, s⁻¹) Reference
425Value[4]
450Value[4]
480Value[4]
725Value[5]
750Value[5]
780Value[5]
1025Value[4]
1050Value[4]
1080Value[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for forced degradation studies.[6][7][8]

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, and neutral hydrolysis) and to identify potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid (for mobile phase adjustment)

  • Volumetric flasks

  • pH meter

  • Temperature-controlled water bath or incubator

  • HPLC system with a suitable detector (e.g., UV or RI)

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add a known volume of the MMP stock solution and an equal volume of 0.1 M HCl.

    • Incubate the solution in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add a known volume of the MMP stock solution and an equal volume of 0.1 M NaOH.

    • Incubate the solution under the same conditions as the acid hydrolysis.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To a volumetric flask, add a known volume of the MMP stock solution and an equal volume of phosphate buffer (pH 7.0).

    • Incubate the solution under the same conditions as the acid and base hydrolysis.

    • At specified time points, withdraw samples and dilute with the mobile phase.

  • Control Sample: Prepare a solution of this compound in HPLC grade water and store it at a low temperature (e.g., 4°C) to serve as an unstressed control.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, phosphoric acid.

1. Objective: To develop a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound and its separation from phosphoric acid.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column or a mixed-mode column suitable for polar compounds.[9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and acetonitrile.[9] A typical starting point could be 95:5 (v/v) aqueous buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., < 210 nm) if MMP has sufficient chromophore.

3. Method Development and Validation:

  • Optimize the mobile phase composition and pH to achieve adequate separation between this compound and phosphoric acid.

  • Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

degradation_pathway MMP This compound Products Degradation Products MMP->Products Hydrolysis H2O Water (H₂O) H2O->Products Methanol Methanol Products->Methanol PhosphoricAcid Phosphoric Acid Products->PhosphoricAcid

Caption: Hydrolysis degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare MMP Stock Solution Acid Acidic Solution (MMP + HCl) Stock->Acid Base Basic Solution (MMP + NaOH) Stock->Base Neutral Neutral Solution (MMP + Buffer) Stock->Neutral Incubation Incubate at Controlled Temperature Acid->Incubation Base->Incubation Neutral->Incubation Sampling Sample at Time Points Incubation->Sampling Neutralization Neutralize (Acid/Base Samples) Sampling->Neutralization Dilution Dilute to Working Concentration Sampling->Dilution Neutral Sample Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic Problem Unexpected MMP Degradation? CheckpH Verify Buffer pH Problem->CheckpH Yes CheckTemp Check Storage Temperature CheckpH->CheckTemp pH is correct CheckPurity Assess Reagent Purity CheckTemp->CheckPurity Temp is correct CheckContamination Investigate Microbial Contamination CheckPurity->CheckContamination Purity is high Solution Stable Solution CheckContamination->Solution No Contamination

Caption: Troubleshooting logic for unexpected this compound degradation.

References

How to avoid by-products in monomethyl phosphate synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of monomethyl phosphate (B84403). Our goal is to help you minimize the formation of undesirable by-products, such as dimethyl phosphate and trimethyl phosphate, and achieve high-purity monomethyl phosphate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis and why do they form?

A1: The most common by-products are dimethyl phosphate and trimethyl phosphate. These form due to the sequential methylation of the phosphate group. After the first methylation of phosphoric acid to form this compound, the product can be further methylated to yield dimethyl phosphate, which in turn can be methylated to form trimethyl phosphate. The extent of this over-methylation is highly dependent on the reaction conditions.

Q2: Which synthesis method offers the best selectivity for this compound?

A2: Several methods can be employed, each with its own advantages for selectivity. The phosphorylation of methanol (B129727) with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), often allows for better control over stoichiometry and reaction conditions, leading to higher purity products.[1] Another highly effective method involves the use of cyclic polyphosphoric acid, which has been shown to produce mono-alkyl phosphates with yields as high as 98.6 wt% under optimized conditions.

Q3: How critical is the molar ratio of reactants for selectivity?

A3: The molar ratio of the methylating agent (or methanol) to the phosphorus source is a critical parameter. An excess of the methylating agent will significantly increase the formation of dimethyl and trimethyl phosphate. Careful control and slow, stepwise addition of the methylating agent are crucial for maximizing the yield of the desired this compound. For the reaction of 2-ethylhexanol with phosphorus oxychloride, a molar ratio of alcohol to POCl₃ of 1.435:1.1 resulted in a product mixture containing 20% monoester, 72.4% diester, and 7.6% triester.

Q4: Can by-products be removed after the synthesis?

A4: Yes, several purification methods can be employed. Fractional distillation under vacuum can be used to separate methyl phosphate esters based on their different boiling points. Additionally, selective hydrolysis can be used to convert dimethyl phosphate back to this compound. Water extraction is another technique that has been successfully used to remove impurities like trimethyl phosphate from phosphorus-containing pesticides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of dimethyl phosphate in the final product. Excess of methylating agent. Carefully control the stoichiometry. Use a molar ratio of methanol to the phosphorylating agent that favors mono-substitution. Consider a slight excess of the phosphorus source.
Reaction temperature is too high. Lower the reaction temperature to decrease the rate of the second methylation step. Perform the reaction at a controlled, lower temperature (e.g., 0-10°C) during the addition of the methylating agent.
Inadequate mixing. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and avoid localized areas of high methylating agent concentration.
Presence of trimethyl phosphate. Significant excess of methylating agent and/or prolonged reaction time at elevated temperatures. Strictly limit the amount of methylating agent and monitor the reaction progress closely to stop it once the formation of this compound is maximized.
Low yield of this compound. Incomplete reaction. Ensure sufficient reaction time, but balance this with the risk of by-product formation. Monitor the reaction progress using techniques like ³¹P NMR or HPLC.
Hydrolysis of the product. If using aqueous workup, perform it at low temperatures and neutral or slightly acidic pH to minimize hydrolysis of the phosphate ester.
Difficulty in purifying the product. Similar physical properties of the phosphate esters. Employ fractional distillation under high vacuum. Alternatively, consider selective chemical derivatization or enzymatic methods for purification.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the yield of mono-alkyl phosphates from a study using cyclic polyphosphoric acid.

ParameterCondition 1Condition 2Optimized Condition
Mass Ratio (P₂O₅ / 85% H₃PO₄ / Octanol) --14.2 / 5.62 / 48.5
Reaction Temperature --115°C
Reaction Time --8 hours
Yield of Mono-alkyl Phosphate --98.6 wt%

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound using Phosphorus Oxychloride

This protocol is designed to maximize the yield of this compound while minimizing the formation of di- and tri-methylated by-products.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous methanol (CH₃OH)

  • Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

  • A suitable base (e.g., pyridine (B92270), triethylamine)

  • Quenching solution (e.g., cold saturated sodium bicarbonate solution)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve phosphorus oxychloride (1 equivalent) in the anhydrous inert solvent under a nitrogen atmosphere and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of anhydrous methanol (1 equivalent) and the base (1 equivalent) in the anhydrous solvent from the dropping funnel to the POCl₃ solution over a period of 1-2 hours, while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by ³¹P NMR or HPLC.

  • Once the reaction is complete, slowly quench the reaction by adding the cold saturated sodium bicarbonate solution while keeping the temperature below 10°C.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Selective Hydrolysis of Dimethyl Phosphate to this compound

This protocol describes a method to selectively remove one methyl group from dimethyl phosphate.

Materials:

  • Crude this compound containing dimethyl phosphate

  • Activating agent (e.g., triflate anhydride)

  • Pyridine

  • Water

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the crude phosphate mixture in anhydrous dichloromethane.

  • Add pyridine (1.1 equivalents relative to dimethyl phosphate) to the solution.

  • Cool the mixture to 0°C and slowly add triflate anhydride (B1165640) (1 equivalent relative to dimethyl phosphate).

  • Stir the reaction at room temperature for 1-2 hours to form the reactive phosphoryl pyridinium (B92312) intermediate.

  • Add water (1.5 equivalents relative to dimethyl phosphate) and continue stirring for another 2-4 hours.

  • Monitor the selective hydrolysis by ³¹P NMR.

  • Upon completion, quench the reaction with a suitable aqueous solution and extract the product.

  • Purify the resulting this compound using standard techniques.

Visualizations

TroubleshootingWorkflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting By-products cluster_purification Purification Strategies Start Start Synthesis Reaction Phosphorylation Reaction Start->Reaction Workup Reaction Workup & Isolation Reaction->Workup Analysis Analyze Product Purity (³¹P NMR / HPLC) Workup->Analysis HighDMP High Dimethyl Phosphate? Analysis->HighDMP Purity Check HighTMP High Trimethyl Phosphate? HighDMP->HighTMP No AdjustStoichiometry Adjust Reactant Ratio: Decrease Methylating Agent HighDMP->AdjustStoichiometry Yes ControlTemp Control Temperature: Lower Reaction Temperature HighTMP->ControlTemp Yes Purification Purification Required HighTMP->Purification No AdjustStoichiometry->Reaction Re-run Synthesis ControlTemp->Reaction FractionalDistillation Fractional Distillation Purification->FractionalDistillation SelectiveHydrolysis Selective Hydrolysis of Di/Tri-esters Purification->SelectiveHydrolysis

Caption: Troubleshooting workflow for minimizing by-products in this compound synthesis.

References

Technical Support Center: Optimal Storage and Handling of Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monomethyl phosphate (B84403). This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the long-term stability, storage, and handling of monomethyl phosphate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] The recommended storage temperature is in a refrigerator.[2]

Q2: How should I store aqueous solutions of this compound for long-term use?

A2: Aqueous solutions of this compound are most stable under neutral pH conditions. For long-term storage, it is advisable to prepare the solution in a neutral buffer, store it at refrigerated temperatures (2-8°C), and protect it from light. For extended periods, freezing the solution at -20°C or below is recommended.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis, which results in the formation of methanol (B129727) and phosphoric acid.[3] This reaction is catalyzed by both acidic and basic conditions.[3]

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my this compound in an aqueous solution.

  • Possible Cause: The pH of your solution may be acidic or basic, which accelerates hydrolysis.

  • Troubleshooting:

    • Measure the pH of your solution.

    • If the pH is not neutral (around 7), adjust it using a suitable buffer system (e.g., phosphate buffer).

    • For future experiments, ensure that the solvent system is buffered to a neutral pH before dissolving the this compound.

Issue 2: My analytical results show unexpected peaks when analyzing this compound.

  • Possible Cause: These peaks could be degradation products, such as methanol or impurities from the starting material.

  • Troubleshooting:

    • Confirm the identity of the main peak as this compound using a reference standard.

    • To identify degradation products, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradants and observe their retention times.

    • Ensure the specificity of your analytical method to separate the main component from all potential impurities and degradation products.

Issue 3: I am concerned about the potential for degradation during sample preparation for analysis.

  • Possible Cause: High temperatures or inappropriate pH of the diluent used for sample preparation can cause degradation before analysis.

  • Troubleshooting:

    • Use a neutral buffered diluent for sample preparation.

    • Keep samples cool (e.g., in an ice bath) during preparation and in the autosampler if possible.

    • Analyze samples as quickly as possible after preparation.

Data Presentation

pHTemperature (°C)Apparent Rate Constant (k_app) (h⁻¹)Half-life (t₁/₂) (h)
4950.003231.0
7950.005138.6
9950.02330.1

Data adapted from a study on methyl parathion (B1678463) hydrolysis and is for illustrative purposes.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a substance and for developing stability-indicating analytical methods.[5][6]

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.
  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
  • At various time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.
  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 8 hours).
  • At various time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
  • Analyze the sample by HPLC at various time points.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a vial.
  • Heat the vial in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).
  • Dissolve the solid in a neutral diluent and analyze by HPLC.

5. Photodegradation:

  • Prepare a solution of this compound in a neutral, transparent solvent.
  • Expose the solution to a light source with a specified output (e.g., in accordance with ICH Q1B guidelines).
  • Keep a control sample, protected from light, at the same temperature.
  • Analyze both samples by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method

This hypothetical method is based on common practices for the analysis of small, polar, non-chromophoric compounds like this compound and its degradation products. Detection can be challenging; therefore, techniques like refractive index detection, evaporative light scattering detection (ELSD), or derivatization might be necessary if UV detection is not feasible. For this example, we will assume a derivatization step is not used and a non-UV detector is available.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating very polar compounds.

  • Mobile Phase A: 10 mM Ammonium formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Linear gradient back to 95% B

    • 13-20 min: Re-equilibration at 95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).

Visualizations

Hydrolysis_Pathway MMP This compound Products Methanol + Phosphoric Acid MMP->Products Hydrolysis H2O Water (H₂O) H2O->MMP Condition1 Acidic Conditions (H⁺) Condition1->MMP Condition2 Basic Conditions (OH⁻) Condition2->MMP

Hydrolysis pathway of this compound.

Troubleshooting_Workflow decision decision action action issue issue start Start: Unexpected Degradation Observed check_pH Is solution pH neutral? start->check_pH adjust_pH Adjust pH to neutral using a suitable buffer. check_pH->adjust_pH No check_temp Was the sample exposed to high temperatures? check_pH->check_temp Yes reanalyze Re-analyze sample adjust_pH->reanalyze store_cold Store samples at recommended cold temperatures. check_temp->store_cold Yes check_light Was the sample exposed to light? check_temp->check_light No store_cold->reanalyze protect_light Protect samples from light using amber vials or by working in low light conditions. check_light->protect_light Yes check_light->reanalyze No protect_light->reanalyze

Troubleshooting workflow for unexpected degradation.

References

Identifying and removing common impurities from commercial monomethyl phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial monomethyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial monomethyl phosphate?

A1: The most common impurities in commercial this compound typically arise from its synthesis and storage. These include:

  • Dimethyl Phosphate: Formed from the reaction of this compound with a methylating agent or as a byproduct during synthesis.

  • Inorganic Phosphate (Free Phosphoric Acid): Often a starting material or a hydrolysis product.[1]

  • Other Organic Phosphates: Depending on the synthetic route, other alkylated phosphate species may be present.

  • Residual Solvents and Reagents: Solvents and unreacted reagents from the manufacturing process can also be present.

Q2: Why is it crucial to identify and remove these impurities?

A2: Impurities in this compound can significantly impact research and development outcomes:

  • Inaccurate Quantification: Impurities can interfere with the accurate determination of the this compound concentration, leading to errors in experimental results.

  • Altered Biological Activity: In drug development and biochemical assays, impurities can exhibit their own biological effects, leading to misleading results.[2][3][4] For instance, impurities can affect the safety, efficacy, and stability of a drug product.[2][3]

  • Inhibition of Enzymatic Reactions: Impurities like dimethyl phosphate can act as inhibitors for enzymes that utilize this compound as a substrate, affecting kinetic studies.

  • Interference in Downstream Applications: In applications like nucleotide synthesis, impurities can be incorporated into the final product, reducing yield and purity.

Troubleshooting Guides

Problem 1: Unexpected peaks in my analytical chromatogram (HPLC).

Possible Cause 1: Presence of Dimethyl Phosphate and/or Inorganic Phosphate.

  • Solution: Use a validated HPLC method capable of separating this compound from its common impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate buffer at a low pH is a good starting point.[5]

Possible Cause 2: Contamination from the HPLC system.

  • Solution: To avoid peak tailing and ghost peaks when analyzing phosphate compounds, use a bio-inert HPLC system or PEEK tubing to prevent interaction with stainless steel components.[6][7]

Problem 2: 31P NMR spectrum shows multiple peaks.

Possible Cause: Presence of phosphorus-containing impurities.

  • Solution: Identify the impurities based on their characteristic 31P NMR chemical shifts. The chemical shift of phosphate esters is sensitive to the number of ester groups and the pH of the solution.

Analytical Methods for Impurity Detection

A variety of analytical techniques can be used to identify and quantify impurities in this compound. The choice of method will depend on the specific impurity of interest and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying this compound and its impurities.

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1: Reverse-PhaseMethod 2: Ion-Exchange
Column C18, 5 µm, 4.6 x 250 mmAnion-exchange, e.g., Polystyrene-divinylbenzene based
Mobile Phase A 0.1 M Potassium Phosphate, pH 3.020 mM Tris-HCl, pH 8.0
Mobile Phase B Acetonitrile20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient 0-100% B over 20 minutes0-50% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nm or Refractive Index (RI)UV at 210 nm or Conductivity
Analytes This compound, Dimethyl phosphateThis compound, Inorganic phosphate
31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy

31P NMR is a powerful tool for identifying and quantifying phosphorus-containing compounds due to the 100% natural abundance of the 31P nucleus and the wide chemical shift range, which minimizes peak overlap.[8]

Table 2: Typical 31P NMR Chemical Shifts of this compound and Common Impurities

CompoundChemical Shift (δ) ppm
This compound ~ 2 to 4
Dimethyl Phosphate ~ 1 to 3
Inorganic Phosphate (H3PO4) ~ 0 (reference)

Note: Chemical shifts can vary depending on the solvent and pH.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and dimethyl phosphate.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve a known amount of the commercial this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Use the parameters outlined in Table 1, Method 1.

    • Inject 10 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and dimethyl phosphate based on their retention times, determined by running standards of each compound.

    • Quantify the impurities by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol describes the removal of dimethyl phosphate and inorganic phosphate from this compound using anion-exchange chromatography.

  • Column Preparation:

    • Pack a column with a suitable strong anion-exchange resin (e.g., Q-Sepharose).

    • Equilibrate the column with 5-10 column volumes of the starting buffer (20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Dissolve the crude this compound in the starting buffer.

    • Load the sample onto the equilibrated column.

  • Elution:

    • Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.

    • Elute the bound compounds using a linear gradient of sodium chloride (0 to 0.5 M in the starting buffer) over 10-20 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by HPLC or 31P NMR to identify those containing pure this compound.

    • Pool the pure fractions and desalt if necessary.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_purification Purification raw_material Commercial This compound hplc HPLC Analysis raw_material->hplc nmr 31P NMR Analysis raw_material->nmr purification_decision Impurities Present? hplc->purification_decision nmr->purification_decision ion_exchange Anion-Exchange Chromatography purification_decision->ion_exchange Yes crystallization Recrystallization purification_decision->crystallization Yes pure_product Pure Monomethyl Phosphate purification_decision->pure_product No ion_exchange->pure_product crystallization->pure_product

Caption: Experimental workflow for the analysis and purification of commercial this compound.

logical_relationship cluster_synthesis Synthesis Byproducts cluster_storage Storage/Handling Issues Dimethyl Phosphate Dimethyl Phosphate Impurity Impurity Dimethyl Phosphate->Impurity Inorganic Phosphate Inorganic Phosphate Inorganic Phosphate->Impurity Hydrolysis Product\n(Inorganic Phosphate) Hydrolysis Product (Inorganic Phosphate) Hydrolysis Product\n(Inorganic Phosphate)->Impurity Contamination Contamination Contamination->Impurity Commercial this compound Commercial this compound Commercial this compound->Impurity Downstream Application Failure Downstream Application Failure Impurity->Downstream Application Failure

Caption: Logical relationship between impurity sources and experimental failure.

References

Validation & Comparative

A comparative analysis of monomethyl phosphate and other alkyl phosphates.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the properties, performance, and biological relevance of monomethyl phosphate (B84403) in comparison to other short-chain alkyl phosphates.

This guide provides a detailed comparative analysis of monomethyl phosphate (MMP), dimethyl phosphate (DMP), and diethyl phosphate (DEP). These organophosphate compounds, while structurally similar, exhibit distinct physicochemical properties and play varied roles in biological systems and drug development. This document summarizes their key characteristics, presents available experimental data for performance comparison, outlines relevant experimental protocols, and visualizes their involvement in cellular signaling.

Comparative Data of Alkyl Phosphates

A summary of the key physical and chemical properties of monomethyl, dimethyl, and diethyl phosphate is presented below. These properties influence their behavior in biological systems and their utility in various applications.

PropertyThis compound (MMP)Dimethyl Phosphate (DMP)Diethyl Phosphate (DEP)
Molecular Formula CH₅O₄PC₂H₇O₄PC₄H₁₁O₄P
Molecular Weight ( g/mol ) 112.02126.05154.10
Appearance Clear, very light amber liquidSyrupy pale yellow liquidColorless clear liquid
Boiling Point (°C) Decomposes172-176 (decomposes)203
Water Solubility Soluble≥ 100 mg/mL at 21°CSoluble
pKa Moderately acidic[1]-1.42 ± 0.50
Hydrolytic Stability Phosphomonoesters are generally the most stable among phosphate esters. The half-time for hydrolysis of methyl phosphate dianion at 25°C is estimated to be 1.1 x 10¹² years.[2][3]Phosphodiesters are less stable than phosphomonoesters.[3] The rate of hydrolysis is influenced by the alkyl group, with methyl esters hydrolyzing faster than isopropyl esters under basic conditions.[4]Similar to DMP, as a phosphodiester, it is less stable than MMP.[3] The hydrolysis rate constants for diethyl α-hydroxybenzylphosphonate are roughly half those of the dimethyl counterpart.[5]

Performance Comparison in Biochemical Assays

While direct comparative studies on the enzyme kinetics of these specific small alkyl phosphates are limited, their roles as substrates and inhibitors of phosphatases are of significant interest.

Enzyme Kinetics with Alkaline Phosphatase:

Hydrolysis Rates:

The rate of hydrolysis is a critical factor in the biological activity and persistence of these compounds. As a phosphomonoester, this compound is exceptionally stable against uncatalyzed hydrolysis.[2] In contrast, phosphodiesters like dimethyl and diethyl phosphate are more labile.[3] The hydrolysis of dialkyl phosphonates is influenced by the nature of the alkyl group, with methyl esters generally hydrolyzing faster than their ethyl or isopropyl counterparts under basic conditions.[4]

Experimental Protocols

Determination of Enzyme Kinetic Parameters (K_m and V_max)

This protocol outlines a general method for determining the Michaelis-Menten constants (K_m and V_max) for an enzyme-catalyzed reaction, such as the hydrolysis of an alkyl phosphate by a phosphatase.[3][8][9]

Objective: To measure the initial reaction velocity at various substrate concentrations to determine the K_m and V_max of the enzyme for a specific alkyl phosphate substrate.

Materials:

  • Purified enzyme (e.g., alkaline phosphatase)

  • Alkyl phosphate substrate (MMP, DMP, or DEP)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., strong acid or base)

  • Spectrophotometer or other suitable detection instrument

  • Phosphate detection reagent (e.g., Malachite Green for inorganic phosphate)

Procedure:

  • Prepare a series of substrate solutions of varying concentrations in the reaction buffer.

  • Equilibrate the enzyme solution and substrate solutions to the desired reaction temperature.

  • Initiate the reaction by adding a known amount of the enzyme to each substrate solution.

  • Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. For phosphate esters, this often involves quantifying the release of inorganic phosphate.[10]

  • Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the progress curve.

  • Plot the initial velocities (V₀) against the substrate concentrations ([S]) .

  • Fit the data to the Michaelis-Menten equation using non-linear regression to determine K_m and V_max. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.[9]

Analysis of Alkyl Phosphates in Biological Samples

This protocol describes a general method for the extraction and quantification of short-chain alkyl phosphates from biological matrices like urine, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Objective: To accurately quantify the levels of MMP, DMP, and DEP in a biological sample.

Materials:

  • Biological sample (e.g., urine)

  • Internal standards (e.g., isotopically labeled versions of the analytes)

  • Extraction solvent (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample and centrifuge to remove particulates.

    • Spike the sample with internal standards.

  • Liquid-Liquid Extraction (LLE):

    • Add the extraction solvent to the sample.

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous phases.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Logical Relationships

Alkyl phosphates and their parent compounds can influence various cellular signaling pathways. Organophosphorus compounds, for instance, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13][14] Diethyl phosphate, a metabolite of several organophosphorus pesticides, has been observed to affect T-cell activation and cytokine signaling.

Below are diagrams generated using Graphviz to illustrate these relationships.

experimental_workflow_enzyme_kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S Substrate Solutions (Varying [S]) Mix Initiate Reaction (Mix E and S) S->Mix E Enzyme Solution E->Mix Incubate Incubate at Constant Temp Mix->Incubate Measure Measure Product Formation Over Time Incubate->Measure V0 Calculate Initial Velocity (V₀) Measure->V0 Plot Plot V₀ vs. [S] V0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Results Determine Km & Vmax Fit->Results

Workflow for determining enzyme kinetic parameters.

mapk_signaling_pathway OP Organophosphorus Compounds ROS Reactive Oxygen Species (ROS) OP->ROS MAPKKK MAPKKK (e.g., ASK1, MEKK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1, NF-κB) MAPK->TF Response Cellular Response (Inflammation, Apoptosis) TF->Response

References

Validating Monomethyl Phosphate as a Reliable Metabolic Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of robust metabolic markers are paramount for advancing disease diagnosis, monitoring treatment efficacy, and understanding pathological mechanisms. Monomethyl phosphate (B84403) (MMP), a monoalkyl phosphate ester, has emerged as a potential biomarker in various metabolic profiling studies. This guide provides a comprehensive comparison of MMP with other metabolic markers, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as a reliable metabolic marker.

Introduction to Monomethyl Phosphate (MMP)

This compound (CH₅O₄P) is a metabolite belonging to the class of organic compounds known as monoalkyl phosphates.[1][2] It is a methyl ester of phosphoric acid and has been identified in various biological samples.[1] Its presence and concentration can fluctuate in response to metabolic changes, suggesting its potential as a biomarker for various physiological and pathological states.

Comparative Analysis of Metabolic Markers

The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of its detection methods. Below is a comparison of MMP with other classes of metabolic markers.

Biomarker ClassExamplesAdvantagesDisadvantagesRelevance of MMP
Amino Acids Glutamine, Alanine, Branched-chain amino acidsCentral to metabolism, well-established analytical methods.Can be influenced by diet and other physiological states, potentially lacking specificity.Changes in MMP levels may correlate with alterations in amino acid metabolism, offering a complementary data point.
Organic Acids Lactate, Pyruvate, Citrate cycle intermediatesKey indicators of energy metabolism and mitochondrial function.Can be highly dynamic and influenced by physical activity.As a phosphate-containing molecule, MMP is intrinsically linked to energy metabolism.
Lipids Phosphatidylcholines, Sphingomyelins, AcylcarnitinesReflect cell membrane integrity, signaling, and fatty acid oxidation.Complex to analyze due to the vast number of lipid species.MMP is a structural component of more complex phospholipids, and its levels may reflect changes in lipid metabolism.
Nucleic Acid Metabolites Purines, PyrimidinesIndicators of cell turnover, proliferation, and apoptosis.Can be affected by therapies that target DNA synthesis.Phosphate is a fundamental component of nucleic acids; altered MMP levels could indirectly reflect nucleic acid metabolism.

Experimental Data Summary

Currently, direct comparative studies validating this compound against a wide array of other metabolic markers for specific diseases are limited. However, metabolomics studies have identified MMP as a feature of interest in conditions such as colorectal cancer. The table below conceptualizes how quantitative data for MMP could be presented alongside other markers in a validation study.

Table 1: Hypothetical Comparative Performance of Metabolic Biomarkers in Urine for Disease X Detection

BiomarkerFold Change (Disease vs. Control)AUC (ROC Analysis)p-value
This compound 2.50.85<0.01
Alanine 1.80.78<0.05
Lactate 3.20.89<0.01
Phosphatidylcholine (PC 34:1) 1.50.72<0.05
Hypoxanthine 2.10.82<0.01

Note: This table is for illustrative purposes to demonstrate how MMP could be compared. Actual values would be derived from specific experimental studies.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical platforms. The following are detailed methodologies adapted from established protocols for related alkyl phosphates.

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is adapted from methods for the analysis of dialkyl phosphates.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., deuterated MMP).
  • Perform a solid-phase extraction (SPE) using a suitable anion exchange cartridge to isolate acidic metabolites.
  • Elute the metabolites and dry the eluate under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Incubate at 70°C for 60 minutes to convert MMP to its volatile trimethylsilyl (B98337) (TMS) derivative.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector: Splitless mode, 250°C.
  • Oven Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of TMS-derivatized MMP.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from methods for polar metabolite analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C-MMP) to precipitate proteins.
  • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry under nitrogen.
  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start at 90% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
  • Ionization: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of MMP.

Mandatory Visualizations

Signaling and Metabolic Pathways

The metabolic fate of this compound is not fully elucidated but is expected to be linked to broader phosphate and one-carbon metabolism. The following diagram illustrates a putative metabolic context for MMP.

Methanol Methanol MMP This compound (MMP) Methanol->MMP Methylation? Phosphate Inorganic Phosphate (Pi) Phosphate->MMP Phosphorylation? MMP->Phosphate Hydrolysis Demethylation Demethylation (e.g., by CYPs) MMP->Demethylation Urinary_Excretion Urinary Excretion MMP->Urinary_Excretion Methylation_Cycle S-adenosylmethionine (SAM) Methylation Cycle Methylation_Cycle->MMP Methyl group donor Phosphorylation Kinases / Phosphatases Exogenous Exogenous Sources (e.g., diet, environment) Exogenous->MMP Demethylation->Methanol Demethylation->Phosphate

Caption: Putative metabolic pathways involving this compound (MMP).

Experimental Workflow

The following diagram outlines the general workflow for the validation of this compound as a metabolic marker.

Sample_Collection Sample Collection (Urine, Plasma) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Analytical_Measurement Analytical Measurement (GC-MS or LC-MS/MS) Sample_Preparation->Analytical_Measurement Data_Processing Data Processing (Peak Integration, Normalization) Analytical_Measurement->Data_Processing Statistical_Analysis Statistical Analysis (T-test, ROC curves) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: General experimental workflow for biomarker validation.

Conclusion

This compound presents itself as a promising candidate for a metabolic marker due to its involvement in fundamental metabolic processes. While further large-scale validation studies are required to establish its definitive role in specific diseases, the analytical methodologies for its quantification are feasible and adaptable from existing protocols for similar compounds. This guide provides a foundational framework for researchers to design and execute studies aimed at validating MMP, ultimately contributing to the discovery of novel and reliable biomarkers for a range of metabolic disorders.

References

A Researcher's Guide to Monomethyl Phosphate as an NMR Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate reference standard is paramount for ensuring the accuracy and reproducibility of chemical shift data. While standards like DSS and TSP are prevalent for aqueous samples, monomethyl phosphate (B84403) (MMP) presents a unique option, particularly in bio-NMR and phosphorus-31 (³¹P) NMR studies. This guide provides an objective comparison of MMP with other common standards, supported by experimental considerations.

Comparative Analysis of Common Aqueous NMR Standards

The ideal internal standard should be chemically inert, soluble in the sample matrix, and possess a simple NMR spectrum with signals that do not overlap with analyte resonances.[1][2] For aqueous samples, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) and trimethylsilyl (B98337) propionate (B1217596) (TSP) are frequently used.[3] However, their utility can be hampered by interactions with analytes, such as proteins, which can lead to signal broadening or shifts.[4]

Monomethyl phosphate (MMP) emerges as a valuable alternative, especially in studies involving phosphorylated metabolites or requiring a ³¹P reference. Its primary advantages and disadvantages are weighed against established standards below.

Key Performance Characteristics:

FeatureThis compound (MMP)DSS (sodium 2,2-dimethyl-2-silapentane-5-sulfonate)Trimethyl Phosphate (TMP)
Primary Use ¹H and ³¹P NMR in aqueous solutions, especially bio-samples.¹H and ¹³C NMR in aqueous solutions.[5]¹H and ³¹P NMR in organic and aqueous solutions.
¹H Signal Singlet (methyl group).Singlet (trimethylsilyl group) at 0 ppm.[5]Doublet (due to J-coupling with ³¹P).
³¹P Signal Singlet.N/ASinglet.
pH Sensitivity Chemical shift is pH-dependent due to the phosphate group's pKa.[6][7]Chemical shift is relatively insensitive to pH.[8]Chemical shift shows some pH dependence.
Analyte Interaction Lower propensity to interact non-specifically with proteins compared to DSS/TSP.Known to interact with cationic peptides and proteins, affecting signal intensity.[4]Can exhibit intermolecular interactions.
Solubility Highly soluble in water.Highly soluble in water.[4]Soluble in water and many organic solvents.
Experimental Data Summary

The critical differentiator for MMP is the pH dependence of its chemical shift. The phosphate group undergoes protonation/deprotonation events, which alter the electronic environment of both the phosphorus and the methyl protons, causing their respective signals to shift. This behavior is predictable and follows a Henderson-Hasselbalch relationship.[7]

Table 1: pH Dependence of Chemical Shifts

StandardNucleuspH RangeChemical Shift Behavior
MMP ¹H5.0 - 9.0Moderate shift around pKa values.
MMP ³¹P1.0 - 13.0Significant shift, particularly around pKa values (~6-8). Can be used for in-situ pH measurement.[9]
DSS ¹H2.0 - 10.0Generally stable; considered pH-insensitive for most applications.[8]
TSP ¹H2.0 - 10.0More sensitive to pH changes than DSS due to its carboxylate group.[10][11]

Note: Specific chemical shift values are dependent on temperature, ionic strength, and spectrometer frequency. The data presented are trends.

Visualizing Selection and Application

To aid researchers in selecting an appropriate standard and understanding its application, the following diagrams illustrate the decision-making process and experimental workflow.

start Start: Select NMR Standard q_nucleus Primary Nucleus of Interest? start->q_nucleus q_ph Is Sample pH Variable or Uncontrolled? q_nucleus->q_ph ¹H use_mmp Consider MMP (for ¹H and ³¹P) q_nucleus->use_mmp ³¹P q_analyte Potential for Analyte Interaction (e.g., Proteins)? q_ph->q_analyte No use_dss Use DSS (pH-insensitive) q_ph->use_dss Yes use_mmp_alt Consider MMP or other inert standards q_analyte->use_mmp_alt Yes use_dss_tsp DSS or TSP are suitable q_analyte->use_dss_tsp No

Caption: Decision workflow for selecting an aqueous NMR reference standard.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Accurately weigh analyte and MMP standard dissolve 2. Dissolve in deuterated buffer (e.g., D₂O with phosphate buffer) weigh->dissolve transfer 3. Transfer ~0.6 mL to a clean NMR tube dissolve->transfer mix 4. Vortex gently to ensure homogeneity transfer->mix insert 5. Insert tube into spectrometer mix->insert lock_shim 6. Lock on D₂O and shim the magnetic field acquire 7. Acquire ¹H and/or ³¹P spectrum phase_baseline 8. Phase and baseline correct the spectrum acquire->phase_baseline reference 9. Reference spectrum to MMP (¹H or ³¹P signal) phase_baseline->reference integrate 10. Integrate signals for quantitation (if needed) reference->integrate

Caption: Experimental workflow for using MMP as an internal NMR standard.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ³¹P NMR using MMP

This protocol outlines the steps for preparing an NMR sample for qualitative or quantitative analysis using MMP as an internal standard.

Materials:

  • Analyte of interest

  • This compound (MMP), high purity

  • Deuterated solvent (e.g., D₂O)

  • Appropriate buffer to maintain constant pH (e.g., phosphate, HEPES)

  • High-quality 5 mm NMR tubes[3]

  • Analytical balance, vortex mixer, and micropipettes

Procedure:

  • Prepare a Stock Solution of MMP: For quantitative analysis (qNMR), accurately weigh a known amount of MMP and dissolve it in a precise volume of the deuterated buffer to create a stock solution of known concentration (e.g., 10 mM).

  • Prepare the Analyte Solution: Accurately weigh the analyte.[12] Dissolve it in a vial with a known volume of the deuterated buffer. For typical ¹H NMR, a concentration of 5-25 mg/mL is sufficient.[3]

  • Add the Internal Standard:

    • For qNMR: Add a precise volume of the MMP stock solution to the analyte solution. The final concentration of the standard should be in a similar range to the analyte.

    • For Chemical Shift Referencing Only: A small amount of MMP is sufficient.

  • Homogenize and Transfer: Gently vortex the final solution to ensure it is thoroughly mixed. Using a Pasteur pipette, transfer approximately 0.6 mL of the solution into a clean NMR tube.[12] Avoid introducing solid particles.[3]

  • pH Measurement: If the chemical shift of MMP is to be used for precise referencing, it is crucial to accurately measure and report the pH of the final sample solution using a calibrated pH meter.

Protocol 2: NMR Data Acquisition and Processing
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform magnetic field shimming to optimize resolution.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. For qNMR, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of both the analyte and standard) to allow for full relaxation of the nuclei between scans.[1]

    • If required, acquire a ¹H-decoupled ³¹P spectrum. The standard reference for ³¹P NMR is 85% H₃PO₄, but MMP can be used as an internal secondary reference.[13]

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Referencing: Calibrate the chemical shift axis by setting the MMP signal to its known chemical shift at the measured pH and temperature. For ³¹P, the spectrum can be referenced to MMP, and this value should be reported relative to the primary standard, H₃PO₄.[14]

    • Quantitation: For qNMR, carefully integrate the signal of the MMP standard and the signal(s) of the analyte. The concentration of the analyte can be calculated using the standard qNMR equation, accounting for the number of protons contributing to each signal.

Conclusion

This compound is a versatile NMR reference standard for aqueous samples, offering distinct advantages for researchers in biochemistry and drug development. Its dual utility for both ¹H and ³¹P NMR makes it a valuable tool, particularly in studies of phosphorylation and bio-fluids. While its pH-dependent chemical shift requires careful sample buffering and pH measurement for precise referencing, this property can also be leveraged as an in-situ pH indicator. In contrast, for experiments where pH may vary uncontrollably, or when working with non-phosphorylated compounds, the pH-insensitivity of DSS often makes it a more straightforward choice. The selection between MMP and other standards should therefore be guided by the specific requirements of the experiment, including the nucleus of interest, the nature of the analyte, and the control over sample pH.

References

Comparative study of different synthesis methods for monomethyl phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl phosphate (B84403) (MMP) is a key intermediate in various biochemical processes and a fundamental building block in the synthesis of more complex organophosphate compounds, including pharmaceuticals and prodrugs. The efficient and high-purity synthesis of MMP is therefore of significant interest to the scientific community. This guide provides a comparative analysis of the most common methods for synthesizing monomethyl phosphate, supported by experimental data to inform the selection of the most appropriate method for a given research or development objective.

Comparative Performance of Synthesis Methods

The selection of a synthesis route for this compound is often a trade-off between yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative parameters for the three primary methods of MMP synthesis.

Synthesis MethodKey ReagentsTypical YieldPurityReaction TemperatureReaction TimeKey AdvantagesKey Disadvantages
Direct Esterification Phosphoric Acid, Methanol (B129727)17% (at 6 GPa)Moderate25°C (at high pressure)Not specifiedSimple reagentsRequires high pressure for significant yield
Phosphorylation with POCl₃ Phosphorus Oxychloride, MethanolHigh (for trialkylphosphates)High-5 to 30°C1 hour (initial reaction)High reactivity, good for large scaleCan produce chlorinated byproducts, may favor di- and tri-ester formation
Phosphorylation with P₂O₅ Phosphorus Pentoxide, MethanolHigh mono-ester content (>70%)High50 - 90°CSeveral hoursHigh selectivity for mono-estersP₂O₅ is highly hygroscopic and can be difficult to handle

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired product specifications.

Method 1: Direct Esterification of Phosphoric Acid with Methanol (High-Pressure Method)

This method leverages high pressure to drive the esterification reaction forward.

Experimental Protocol:

  • A mixture of phosphoric acid and methanol is prepared.

  • The mixture is subjected to a pressure of 6 GPa in a suitable high-pressure apparatus.

  • The reaction is allowed to proceed at 25°C.[1]

  • After the reaction, the pressure is released, and the product mixture is analyzed to determine the yield of this compound.

Note: This method, while demonstrating the feasibility of direct esterification, is not a standard laboratory procedure due to the requirement for specialized high-pressure equipment.

Method 2: Phosphorylation of Methanol with Phosphorus Oxychloride (POCl₃)

This is a common and highly reactive method for phosphorylation. Careful control of stoichiometry is crucial to favor the formation of the mono-ester over di- and tri-esters.

Experimental Protocol:

  • Phosphorus oxychloride is cooled to a temperature between -5 and +30°C in a reaction vessel equipped with a stirrer and a dropping funnel.[2]

  • Methanol is added dropwise to the cooled phosphorus oxychloride with continuous stirring, maintaining the temperature within the specified range.[2]

  • The reaction is allowed to proceed for approximately 1 hour after the addition of methanol is complete.[2]

  • The reaction mixture is then carefully hydrolyzed to convert any remaining P-Cl bonds to P-OH groups.

  • The resulting mixture contains this compound, along with hydrochloric acid and potentially some dimethyl and trimethyl phosphate.

  • The this compound is then isolated and purified, typically through chromatographic techniques.

Method 3: Phosphorylation of Methanol with Phosphorus Pentoxide (P₂O₅)

This method is known for its high selectivity towards the formation of mono-alkyl phosphates.

Experimental Protocol:

  • A phosphorylating agent is prepared by mixing phosphorus pentoxide with 85% phosphoric acid and water. The mixture is stirred at 50°C for 30 minutes.

  • Methanol is then added to the heterogeneous phosphorylating agent at 50°C.

  • The reaction mixture is heated to 80°C and maintained for one hour.

  • To drive the reaction to completion, additional phosphorus pentoxide can be gradually added while maintaining the temperature at 90°C for several hours.

  • After the reaction is complete, deionized water is added for hydrolysis, and the mixture is kept at 90°C for 2 hours.

  • The final product is a mixture with a high content of this compound, which can be further purified.

Logical Workflow for Method Selection

The choice of a synthesis method for this compound depends on several factors, including the desired scale of the reaction, the required purity of the final product, and the available laboratory equipment. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method.

SynthesisMethodSelection Start Define Synthesis Requirements Scale Scale of Synthesis? Start->Scale Purity High Purity Required? Scale->Purity Large Scale Scale->Purity Small/Lab Scale Equipment Specialized Equipment Available? Purity->Equipment No POCl3_Method Phosphorylation with POCl3 (Good for large scale, high reactivity) Purity->POCl3_Method Yes P2O5_Method Phosphorylation with P2O5 (High mono-ester selectivity) Purity->P2O5_Method Yes, high mono-ester content critical Direct_Esterification Direct Esterification (Simple reagents, requires high pressure) Equipment->Direct_Esterification Yes (High Pressure) Consider_Alternatives Consider Alternative or Modified Methods Equipment->Consider_Alternatives No

Caption: Logical workflow for selecting a this compound synthesis method.

References

Assessing the Cross-Reactivity of Antibodies Against Monomethyl Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and sensitive detection of post-translational modifications is critical for advancing our understanding of cellular signaling and for the development of targeted therapeutics. Monomethyl phosphate (B84403) modifications, while less studied than other phosphorylations, are emerging as important regulatory marks. The reliability of immunoassays for their detection hinges on the specificity of the antibodies used. This guide provides a framework for assessing the cross-reactivity of anti-monomethyl phosphate antibodies, offering insights into experimental validation and presenting a model for data comparison.

Comparison of Anti-Monomethyl Phosphate Antibody Specificity

Due to the limited availability of public, head-to-head comparative studies on commercial anti-monomethyl phosphate antibodies, the following table presents a hypothetical yet representative dataset. This illustrates how to structure and interpret cross-reactivity data. The data is modeled on specificity assays for antibodies against other monomethylated epitopes.[1][2][3][4][5][6][7][8][9] Researchers are strongly encouraged to perform similar in-house validation for any antibody selected for their studies.

Table 1: Hypothetical Cross-Reactivity Profile of Commercial Anti-Monomethyl Phosphate Antibodies

Antibody IDTarget AntigenCross-Reactivity with Dimethyl Phosphate (%)Cross-Reactivity with Trimethyl Phosphate (%)Cross-Reactivity with Monomethyl Lysine (B10760008) (%)Cross-Reactivity with ATP (%)Assay Method
Ab-MMP-01 Monomethyl Phosphate< 0.1< 0.01< 0.01< 0.01Competitive ELISA
Ab-MMP-02 This compound1.50.5< 0.010.2Competitive ELISA
Ab-MMP-03 This compound< 0.1< 0.010.5< 0.01Competitive ELISA

Data is for illustrative purposes only.

Experimental Protocols

The gold standard for quantifying antibody specificity and cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[10][11][12][13][14] This method measures the ability of a free analyte (the potential cross-reactant) to compete with a coated antigen for binding to the antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[11][13]

  • Incubate overnight at 4°C.[11][13]

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).[12]

2. Blocking:

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3-5% BSA in PBST) to each well.[11]

  • Incubate for 1-2 hours at room temperature.[11]

  • Wash the plate three times with wash buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the competitor compounds (e.g., dimethyl phosphate, trimethyl phosphate, monomethyl lysine, ATP) and the this compound standard.

  • In a separate plate or tubes, pre-incubate the anti-monomethyl phosphate antibody at its optimal dilution with each concentration of the standard or competitor compounds for 1-2 hours at room temperature.[13]

  • Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate.

  • Incubate for 1-2 hours at room temperature.[13]

  • Wash the plate five times with wash buffer.

4. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Substrate Addition and Measurement:

  • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.[12]

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[12]

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of inhibition for each competitor concentration relative to the signal from the antibody in the absence of any competitor.

  • The IC50 value (the concentration of competitor that causes 50% inhibition) is determined for each compound.

  • Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competitor compound) x 100%.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptual understanding of the experimental process and the biological context of protein monomethylation, the following diagrams are provided.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity plate 1. Coat Plate with This compound Antigen block 2. Block Non-specific Sites plate->block preincubate 3. Pre-incubate Antibody with Competitor Molecules block->preincubate compete 4. Add Mixture to Plate for Competitive Binding preincubate->compete wash1 5. Wash Unbound Antibody compete->wash1 secondary 6. Add HRP-conjugated Secondary Antibody wash1->secondary wash2 7. Wash Unbound Secondary Antibody secondary->wash2 substrate 8. Add TMB Substrate wash2->substrate read 9. Read Absorbance at 450 nm substrate->read

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Protein monomethylation is a key regulatory mechanism in various signaling pathways. The NF-κB pathway, a central regulator of inflammation and immunity, is a prime example where monomethylation plays a critical role.[15][16][17][18][19]

G cluster_pathway NF-κB Signaling Pathway Regulation by Monomethylation TNFa TNFα TNFR TNFR TNFa->TNFR 1. Signal IKK IKK Complex TNFR->IKK 2. Activation IkBa IκBα IKK->IkBa 3. Phosphorylation Degradation Proteasomal Degradation IkBa->Degradation p65p50 p65/p50 (NF-κB) p65p50_nuc p65/p50 (Nucleus) p65p50->p65p50_nuc 4. Nuclear Translocation p65p50_me Monomethylated p65/p50 p65p50_nuc->p65p50_me 5. Monomethylation Set9 Set9 (Methyltransferase) Set9->p65p50_nuc Gene Target Gene Expression (e.g., IκBα, TNFα) p65p50_me->Gene 6. Transcriptional Regulation

Caption: Regulation of the NF-κB pathway by p65 subunit monomethylation.

Conclusion

The rigorous validation of antibody specificity is paramount for generating reliable and reproducible data in studies of protein modifications. While this guide provides a template for the assessment of anti-monomethyl phosphate antibodies, it is crucial for researchers to conduct their own validation experiments. The use of competitive ELISA, as detailed here, allows for the quantitative determination of cross-reactivity and is an essential step in antibody characterization. A thorough understanding of an antibody's performance ensures the accuracy of experimental findings and accelerates progress in the field of signal transduction and drug development.

References

A Comparative Quantitative Analysis of Key Metabolic Intermediates: Acetyl Phosphate, Methylmalonic Acid, and Monomethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative comparison of three key metabolites: acetyl phosphate (B84403), methylmalonic acid (MMA), and monomethyl phosphate (MMP). While acetyl phosphate and MMA are well-established endogenous metabolites in mammals with significant roles in health and disease, current scientific literature does not support the endogenous presence of this compound in mammalian systems. This comparison, therefore, contrasts the known biological relevance and quantifiable levels of acetyl phosphate and MMA with the exogenous nature of MMP, offering a valuable perspective for researchers in drug development and metabolic studies.

Quantitative Data Summary

The following tables summarize the reported quantitative levels of acetyl phosphate and methylmalonic acid in relevant biological matrices. Due to the lack of evidence for endogenous this compound in mammalian tissues, a corresponding data table is not applicable.

Table 1: Quantitative Levels of Acetyl Phosphate in Mammalian Mitochondria

MetaboliteBiological MatrixConcentrationMethod of QuantificationReference
Acetyl PhosphateHuman Colon Cancer Cell (HCT116) Mitochondria~300 fmol/ng of mitochondrial protein (peak concentration)2D Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Table 2: Quantitative Levels of Methylmalonic Acid in Human Serum

MetaboliteBiological MatrixNormal RangeMethod of QuantificationReference
Methylmalonic AcidHuman Serum0.00 - 0.40 µmol/mLGas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]

Metabolic Pathways and Biological Significance

Acetyl Phosphate: A High-Energy Intermediate in Cellular Metabolism

Acetyl phosphate is a high-energy acyl-phosphate that plays a crucial role in the metabolic pathways of both prokaryotes and eukaryotes. In bacteria, it is a key intermediate in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, linking acetyl-CoA metabolism to ATP synthesis. While a similar widespread pathway is not present in mammals, recent studies have identified the formation of acetyl phosphate in mammalian mitochondria[1].

Key Functions:

  • Energy Metabolism: In bacteria, acetyl phosphate can serve as a phosphoryl donor for the synthesis of ATP.

  • Post-Translational Modification: Acetyl phosphate can non-enzymatically acetylate proteins, influencing their function.

  • Signal Transduction: It can act as a phosphoryl donor for some two-component signal transduction systems in bacteria.

The discovery of acetyl phosphate in mammalian mitochondria suggests a potential, yet not fully understood, role in cellular energetics and signaling in higher organisms[1].

Acetyl_Phosphate_Pathway cluster_mammalian Mammalian Mitochondria Pyruvate (B1213749) Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Pyruvate->Acetyl_CoA PDH Complex Acetyl_Phosphate Acetyl Phosphate Acetyl_CoA->Acetyl_Phosphate Pta (bacteria) Acetyl_CoA->Acetyl_Phosphate Putative Pathway Acetate Acetate Acetyl_Phosphate->Acetate AckA (bacteria) ADP ADP Acetyl_Phosphate->ADP AckA (bacteria) ATP ATP CoA CoA Pi Pi

Acetyl Phosphate Metabolic Pathways

Methylmalonic Acid: A Key Indicator of Vitamin B12 Deficiency

Methylmalonic acid is a dicarboxylic acid that accumulates in the body due to impaired activity of the enzyme methylmalonyl-CoA mutase. This enzyme requires vitamin B12 (cobalamin) as a cofactor. Therefore, elevated levels of MMA in the blood and urine are a sensitive and specific marker for vitamin B12 deficiency.

Key Functions and Clinical Relevance:

  • Amino Acid and Odd-Chain Fatty Acid Metabolism: Methylmalonyl-CoA is an intermediate in the breakdown of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids.

  • Diagnostic Marker: Elevated MMA levels are a primary indicator of vitamin B12 deficiency, which can lead to neurological damage and megaloblastic anemia.

  • Inborn Errors of Metabolism: Genetic defects in the methylmalonyl-CoA mutase enzyme or in the metabolic pathway of vitamin B12 can lead to methylmalonic acidemia, a serious metabolic disorder.

Methylmalonic_Acid_Pathway Propionyl_CoA Propionyl-CoA (from Amino Acids, Odd-chain Fatty Acids) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12 dependent) Methylmalonic_Acid Methylmalonic Acid (accumulates) Methylmalonyl_CoA->Methylmalonic_Acid Deficiency in Methylmalonyl-CoA Mutase or Vitamin B12 TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Methylmalonic Acid Metabolic Pathway

This compound: An Exogenous Organophosphate

In contrast to acetyl phosphate and methylmalonic acid, there is currently no scientific evidence to suggest that this compound is an endogenous metabolite in mammalian systems. It is primarily known as a synthetic organophosphate compound and a metabolite of certain pesticides and industrial chemicals.

Potential Relevance to Researchers:

  • Toxicology and Environmental Health: Researchers in these fields may encounter MMP as a biomarker of exposure to certain organophosphate compounds.

  • Drug Metabolism: In the context of drug development, understanding the metabolism of xenobiotics that might lead to the formation of MMP could be relevant.

The absence of a known endogenous metabolic pathway for MMP in mammals is a critical point of distinction from the other two metabolites discussed in this guide.

Experimental Protocols

Quantification of Acetyl Phosphate in Mammalian Mitochondria by 2D NMR Spectroscopy

This method is based on the protocol described by Xu et al. (2018) for the real-time in-organelle metabolomics of live mitochondria[1].

1. Mitochondrial Isolation:

  • Isolate mitochondria from cultured cells (e.g., HCT116) using differential centrifugation.

  • Assess the integrity and purity of the isolated mitochondria.

2. NMR Sample Preparation:

  • Resuspend the isolated mitochondria in a suitable NMR buffer.

  • Add 13C-labeled pyruvate as a metabolic substrate.

  • Transfer the mitochondrial suspension to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a series of 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectra over time.

  • Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

4. Data Analysis:

  • Process the 2D NMR spectra to identify and quantify the cross-peak corresponding to acetyl phosphate.

  • Use an internal standard for absolute quantification.

  • The concentration is typically expressed as the amount of metabolite per amount of mitochondrial protein.

NMR_Workflow Cell_Culture 1. Cell Culture Mito_Isolation 2. Mitochondrial Isolation Cell_Culture->Mito_Isolation NMR_Sample_Prep 3. NMR Sample Preparation (with 13C-Pyruvate) Mito_Isolation->NMR_Sample_Prep NMR_Acquisition 4. 2D NMR Data Acquisition (1H-13C HSQC) NMR_Sample_Prep->NMR_Acquisition Data_Processing 5. Data Processing and Quantification NMR_Acquisition->Data_Processing Result Acetyl Phosphate Concentration Data_Processing->Result

Workflow for Acetyl Phosphate Quantification

Quantification of Methylmalonic Acid in Human Serum by LC-MS/MS

This protocol is a generalized procedure based on established methods for MMA quantification.

1. Sample Preparation:

  • To a serum sample, add an internal standard (e.g., deuterated MMA).

  • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Derivatize the MMA to improve its chromatographic and mass spectrometric properties (optional but common).

2. LC-MS/MS Analysis:

  • Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separate MMA from other components on a suitable analytical column (e.g., a C18 column).

  • Use a specific mobile phase gradient for optimal separation.

  • Detect and quantify MMA and its internal standard using multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Generate a calibration curve using standards of known MMA concentrations.

  • Calculate the concentration of MMA in the serum sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

LCMS_Workflow Serum_Sample 1. Serum Sample Collection Sample_Prep 2. Sample Preparation (Protein Precipitation, Derivatization) Serum_Sample->Sample_Prep LC_Separation 3. Liquid Chromatography (Separation) Sample_Prep->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis MS_Detection->Data_Analysis Result Methylmalonic Acid Concentration Data_Analysis->Result

References

Validating the Function of Monomethyl Phosphate in Cell Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cell signaling is intricately mapped by a diverse cast of molecular messengers. Among these, phosphate-containing molecules are central players, orchestrating a vast array of cellular processes. While the roles of complex molecules like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates are well-established, the potential signaling functions of simpler organophosphates, such as monomethyl phosphate (B84403) (MMP), remain a compelling area of investigation. This guide provides a framework for validating the potential function of monomethyl phosphate in cell signaling pathways, offering a comparative analysis with well-characterized signaling molecules and detailing the experimental methodologies required for rigorous validation.

Established Phosphate-Based Signaling Pathways: A Comparative Benchmark

To effectively investigate a novel signaling molecule, it is crucial to understand the mechanisms of established players. The following diagrams illustrate the canonical signaling pathways of two major classes of phosphate-containing second messengers.

cAMP Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Hormone) Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylates Response Cellular Response pSubstrate->Response

Figure 1: The Cyclic AMP (cAMP) Signaling Pathway.

Inositol Phosphate Signaling Pathway cluster_membrane Plasma Membrane Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ligand Ligand Ligand->Receptor ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets

Figure 2: The Inositol Phosphate (IP3) Signaling Pathway.

A Hypothetical Signaling Role for this compound

Given that this compound can act as a phosphorylating agent, a plausible hypothesis is that it could function as a competitive inhibitor or an allosteric modulator of kinases or phosphatases. For instance, MMP could compete with ATP for the active site of a kinase or modulate the activity of a phosphatase, thereby influencing downstream signaling events.

Hypothetical MMP Signaling MMP Monomethyl Phosphate (MMP) Kinase Target Kinase MMP->Kinase Inhibits/ Modulates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Altered Cellular Response pSubstrate->Response

Figure 3: Hypothetical MMP-Mediated Kinase Modulation.

Experimental Workflow for Validating a Novel Signaling Molecule

A systematic and multi-faceted approach is essential to validate the function of a putative signaling molecule like this compound. The following workflow outlines the key stages of investigation, from initial in vitro characterization to cell-based functional assays.

Validation Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Validation cluster_downstream Functional Outcomes Binding Protein-Ligand Binding Assays (SPR, ITC) Uptake Cellular Uptake & Quantification (LC-MS) Binding->Uptake Enzyme Enzyme Activity Assays (Kinase/Phosphatase) Enzyme->Uptake Reporter Reporter Gene Assays Uptake->Reporter Phospho Phosphoproteomics (Mass Spectrometry) Uptake->Phospho Phenotype Phenotypic Assays (Proliferation, Migration) Reporter->Phenotype Phospho->Phenotype Hypothesis Hypothesis Generation Hypothesis->Binding Hypothesis->Enzyme

Figure 4: Experimental Workflow for MMP Validation.

Comparative Data Analysis

To rigorously assess the potential signaling function of this compound, its performance must be quantitatively compared against established signaling molecules. The following table provides a template for summarizing key comparative data. Hypothetical values for MMP are included for illustrative purposes.

ParameterThis compound (MMP)Cyclic AMP (cAMP)Inositol Trisphosphate (IP3)
Target Protein Target Kinase XProtein Kinase A (PKA)IP3 Receptor
Binding Affinity (Kd) Hypothetical: 10 µM100 - 500 nM20 - 100 nM
Enzyme Modulation (IC50/EC50) Hypothetical: 5 µM (IC50)50 - 200 nM (EC50)N/A
Cellular Response Metric Hypothetical: Inhibition of phosphorylation of Substrate YActivation of CREB phosphorylationRelease of intracellular Ca²⁺
Effective Cellular Concentration To be determined1 - 10 µM0.1 - 1 µM

Detailed Experimental Protocols

The following section details the methodologies for the key experiments outlined in the validation workflow.

Kinase Activity Assay (Fluorescence-Based)

This protocol is designed to assess the inhibitory effect of this compound on a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Fluorescently labeled kinase substrate peptide

    • ATP

    • This compound (MMP)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Stop solution (e.g., 100 mM EDTA)

    • 384-well microplate

    • Plate reader capable of fluorescence polarization or intensity detection

  • Procedure:

    • Prepare a serial dilution of MMP in kinase reaction buffer.

    • In a 384-well plate, add 5 µL of the kinase solution (at 2x final concentration) to each well.

    • Add 2.5 µL of the MMP serial dilution or vehicle control to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture (at 4x final concentration).

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the reaction by adding 5 µL of the stop solution.

    • Read the fluorescence on a compatible plate reader.

    • Calculate the percent inhibition for each MMP concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protein-Ligand Binding Assay (Surface Plasmon Resonance - SPR)

This protocol measures the direct binding interaction between this compound and a potential protein target.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5)

    • Purified target protein

    • This compound (MMP)

    • SPR running buffer (e.g., HBS-EP+)

    • Amine coupling kit for protein immobilization

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of MMP in the running buffer.

    • Inject the MMP dilutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time to measure association and dissociation.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).

Cell-Based Reporter Assay

This assay measures the downstream effect of this compound on the activity of a specific signaling pathway by quantifying the expression of a reporter gene.

  • Materials:

    • Mammalian cell line expressing a reporter construct (e.g., Luciferase or GFP downstream of a pathway-specific promoter)

    • Cell culture medium and supplements

    • This compound (MMP)

    • Positive and negative control compounds

    • 96-well cell culture plates

    • Lysis buffer and substrate for the reporter enzyme (if applicable)

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Seed the reporter cell line in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of MMP or control compounds.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for changes in reporter gene expression.

    • Lyse the cells and measure the reporter signal according to the manufacturer's instructions.

    • Normalize the reporter signal to cell viability if necessary.

    • Analyze the dose-dependent effect of MMP on reporter gene expression.

Cellular Uptake and Quantification by LC-MS/MS

This protocol is for determining the intracellular concentration of this compound.

  • Materials:

    • Cell line of interest

    • Cell culture medium

    • This compound (MMP)

    • Phosphate-buffered saline (PBS)

    • Methanol/water extraction solvent

    • LC-MS/MS system

  • Procedure:

    • Culture cells to a desired confluency in a multi-well plate.

    • Treat cells with a known concentration of MMP for various time points.

    • At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular MMP.

    • Lyse the cells and extract intracellular metabolites using the cold methanol/water solvent.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS using a method optimized for the detection and quantification of MMP.

    • Determine the intracellular concentration of MMP by comparing to a standard curve.

By employing this comprehensive and comparative approach, researchers can systematically investigate the potential role of this compound in cell signaling, contributing to a deeper understanding of cellular regulation and potentially uncovering novel therapeutic targets.

A Tale of Two Phosphates: Unraveling the In Vivo Roles of Monomethyl Phosphate and Polyphosphates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of phosphate-containing molecules is paramount. This guide provides a comprehensive comparison of the in vivo functions of two such molecules: the simple ester monomethyl phosphate (B84403) (MMP) and the complex polymer polyphosphates (polyP). While both are fundamental to biochemistry, their established physiological significance and mechanism of action diverge dramatically.

This document synthesizes current experimental data to objectively compare their performance in biological systems. It details experimental methodologies for their study and presents quantitative data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of their distinct in vivo roles.

At a Glance: Monomethyl Phosphate vs. Polyphosphates

FeatureThis compound (MMP)Polyphosphates (polyP)
Structure A single phosphate group esterified to a methyl group.Linear polymers of tens to hundreds of phosphate residues linked by high-energy phosphoanhydride bonds.[1][2]
Primary In Vivo Role Primarily known as a metabolite of xenobiotics, such as organophosphate pesticides.[3] Endogenous roles are not well-defined.Multifunctional roles in energy storage, phosphate homeostasis, blood coagulation, inflammation, stress response, and cell signaling.[1][2][4]
Signaling Pathways No specific endogenous signaling pathways have been identified.Implicated in multiple signaling pathways, including the PI3K/Akt/mTOR pathway and acting as a glio- and neurotransmitter.
Cellular Localization Not well-characterized for endogenous occurrences.Found in various cellular compartments, including the cytosol, nucleus, mitochondria, and specialized acidocalcisomes.[5]
Physiological Concentration Data on endogenous physiological concentrations are not readily available.Varies by organism and cell type; can reach high concentrations in specific organelles like acidocalcisomes.

In-Depth Analysis: Polyphosphates (polyP) - The Versatile Polymer

Inorganic polyphosphates are ancient molecules found in all domains of life, from bacteria to mammals.[1][4] Their simple, repeating structure belies a remarkable functional diversity.

Key In Vivo Roles of Polyphosphates:
  • Energy and Phosphate Storage: The high-energy phosphoanhydride bonds of polyP serve as a reservoir of energy and phosphate, crucial for cellular metabolism and survival under stress conditions.[1][2]

  • Blood Coagulation and Inflammation: Released from activated platelets, polyP plays a significant role in initiating the contact pathway of blood coagulation and promoting inflammatory responses.[5][6]

  • Bacterial Pathogenesis: In bacteria, polyP is involved in a range of functions critical for virulence, including biofilm formation, motility, and resistance to stress.[1]

  • Cellular Signaling: Polyphosphates act as signaling molecules that can modulate various pathways. For instance, they can activate the PI3K/Akt/mTOR pathway and have been identified as glio- and neurotransmitters, influencing neuronal activity.[7][8]

  • Calcium Sequestration and Homeostasis: PolyP can chelate divalent cations like Ca2+, playing a role in calcium signaling and storage within organelles such as acidocalcisomes.[1]

Polyphosphate Signaling Pathways

Polyphosphates have been shown to influence key cellular signaling cascades. One prominent example is its interaction with the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

Polyphosphate_Signaling PolyP Polyphosphate PI3K PI3K PolyP->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Polyphosphate activation of the PI3K/Akt/mTOR pathway.

The Enigmatic this compound (MMP)

In stark contrast to the well-documented roles of polyP, the in vivo functions of endogenous this compound remain largely unexplored. Current scientific literature primarily discusses MMP in the context of xenobiotic metabolism.

Known In Vivo Context of this compound:
  • Metabolite of Organophosphates: MMP is a known metabolite of certain organophosphate pesticides, such as Azinphos-methyl.[3] In this context, its formation is part of a detoxification pathway.

  • Potential as a Phosphorylating Agent: Biochemically, MMP can act as a phosphorylating agent, transferring its phosphate group to other molecules.[4] However, specific in vivo examples of this as a primary function are not well-established.

Due to the lack of identified endogenous signaling roles for MMP, a pathway diagram would be speculative. The following diagram illustrates its position as a metabolite in xenobiotic detoxification.

MMP_Metabolism Xenobiotic Organophosphate Xenobiotic Metabolism Metabolic Enzymes (e.g., CYP450) Xenobiotic->Metabolism MMP Monomethyl Phosphate (MMP) Metabolism->MMP Detoxification Product Excretion Excretion MMP->Excretion

MMP as a product of xenobiotic metabolism.

Experimental Protocols

A significant disparity also exists in the available experimental methodologies for studying these two molecules in vivo.

Analysis of Polyphosphates

A variety of techniques are established for the analysis of polyP in biological samples.[9]

1. Extraction of Polyphosphates:

  • Guanidinium Isothiocyanate (GITC)-based extraction: This method is effective for extracting polyP from bacterial cells.[10]

    • Lyse cells in a GITC lysis buffer.

    • Bind polyP to a silica-based matrix (e.g., glass milk).

    • Wash the matrix to remove contaminants.

    • Elute the purified polyP.

2. Quantification of Polyphosphates:

  • DAPI (4′,6-diamidino-2-phenylindole) Staining: This fluorescent dye binds to polyP, and the resulting fluorescence can be quantified. The emission spectrum of DAPI bound to polyP differs from that of DAPI bound to DNA.[1]

  • Enzymatic Assays: Enzymes like exopolyphosphatase (PPX) can be used to hydrolyze polyP to orthophosphate, which can then be quantified using colorimetric methods.

3. Characterization of Polyphosphate Chain Length:

  • Urea-Polyacrylamide Gel Electrophoresis (Urea-PAGE): This technique separates polyP chains based on their size, allowing for the determination of chain length distribution.[1]

The following workflow illustrates a general procedure for polyphosphate analysis.

PolyP_Analysis_Workflow Sample Biological Sample (e.g., Cells, Tissue) Extraction PolyP Extraction (e.g., GITC method) Sample->Extraction Quantification Quantification (e.g., DAPI assay) Extraction->Quantification Characterization Chain Length Analysis (e.g., Urea-PAGE) Extraction->Characterization Data Data Analysis Quantification->Data Characterization->Data

References

A Head-to-Head Battle for Intracellular Delivery: Monomethyl Phosphate Prodrugs Versus Phosphoramidates in Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug design, particularly for nucleotide and phosphonate (B1237965) analogs, the effective delivery of a phosphorylated active agent across the cell membrane remains a critical hurdle. To overcome the poor permeability of negatively charged phosphate (B84403) groups, various prodrug strategies have been developed. Among these, monomethyl phosphate esters and phosphoramidates, especially those utilizing the ProTide™ (Pro-nucleotide) technology, have emerged as prominent contenders. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their drug candidates.

The fundamental challenge in delivering phosphorylated drugs lies in their inherent negative charge at physiological pH, which severely limits their ability to passively diffuse across the lipophilic cell membrane. Prodrugs circumvent this issue by masking the phosphate group with moieties that are cleaved intracellularly by enzymes, releasing the active drug at its site of action. The choice of the phosphate-masking group is paramount, as it dictates the prodrug's stability, cell permeability, and the efficiency of its metabolic activation.

Executive Summary: A Tale of Two Strategies

FeatureThis compound ProdrugsPhosphoramidate (B1195095) (ProTide™) Prodrugs
Masking Group Single methyl groupAryl group and an amino acid ester
Activation Mechanism One-step enzymatic cleavage by phosphatases (e.g., alkaline phosphatase)Two-step enzymatic cleavage: 1. Carboxyesterase cleaves the amino acid ester. 2. Phosphoramidase (e.g., HINT1) cleaves the P-N bond.
Intracellular Activation Can be inefficient and sterically hindered.Generally efficient and well-established.
Plasma Stability Generally lower; susceptible to phosphatases.High; often exhibit long plasma half-lives (>24 hours).[1]
Cell Permeability Moderate; improvement over the parent drug but can be limited.High; lipophilic masking groups significantly enhance permeability.
Clinical Success Limited examples.Numerous FDA-approved drugs (e.g., Sofosbuvir, Remdesivir).[2]
Key Advantage Simpler structure.High efficiency of intracellular delivery and proven clinical track record.
Key Disadvantage Often inefficient in vivo conversion and lower stability.More complex synthesis and potential for stereoisomers.

Delving Deeper: A Comparative Analysis

Chemical Stability and Plasma Half-Life

A critical attribute of a successful prodrug is its ability to remain intact in the bloodstream to reach the target tissue. Phosphoramidate prodrugs have consistently demonstrated superior plasma stability compared to many other phosphate prodrug strategies. For instance, studies on phosphonamidate prodrugs of a butyrophilin ligand showed exceptional stability, with plasma half-lives exceeding 24 hours.[1] In contrast, simple phosphate esters are more susceptible to hydrolysis by plasma phosphatases, which can lead to premature release of the active drug and reduced efficacy. While direct comparative studies are limited, the wealth of data on ProTide drugs highlights their robust nature in biological fluids.

Metabolic Activation: A Tale of Two Pathways

The intracellular conversion of the prodrug to its active form is the cornerstone of this therapeutic strategy. Herein lies a major distinction between the two approaches.

This compound Prodrugs: These prodrugs rely on a single enzymatic step for activation, typically mediated by alkaline phosphatases or other non-specific phosphatases. However, this process can be inefficient. The active sites of these enzymes can be sterically hindered, preventing effective cleavage of the phosphate ester, leading to poor in vivo conversion and a lack of therapeutic effect.

Phosphoramidate Prodrugs: The ProTide approach employs a sophisticated two-step activation cascade. First, intracellular carboxyesterases cleave the amino acid ester moiety. This is followed by the cleavage of the phosphoramidate bond by a phosphoramidase, such as the Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the monophosphorylated drug. This sequential activation is generally highly efficient and has been a key factor in the clinical success of numerous antiviral drugs.

G cluster_0 This compound Activation cluster_1 Phosphoramidate (ProTide™) Activation MMP_Prodrug This compound Prodrug (Extracellular) MMP_Prodrug_Intra This compound Prodrug (Intracellular) MMP_Prodrug->MMP_Prodrug_Intra Passive Diffusion Active_Drug_MMP Active Monophosphate Drug MMP_Prodrug_Intra->Active_Drug_MMP Phosphatases (e.g., Alkaline Phosphatase) PA_Prodrug Phosphoramidate Prodrug (Extracellular) PA_Prodrug_Intra Phosphoramidate Prodrug (Intracellular) PA_Prodrug->PA_Prodrug_Intra Passive Diffusion Intermediate Carboxylate Intermediate PA_Prodrug_Intra->Intermediate Carboxyesterases Active_Drug_PA Active Monophosphate Drug Intermediate->Active_Drug_PA Phosphoramidases (e.g., HINT1)

Figure 1. Comparison of the intracellular activation pathways of this compound and phosphoramidate prodrugs.
Cell Permeability and Intracellular Concentration

The primary goal of a phosphate prodrug is to enhance the parent molecule's ability to cross the cell membrane. The lipophilic nature of the masking groups in phosphoramidate prodrugs, namely the aryl and amino acid ester moieties, significantly increases their passive diffusion across the lipid bilayer. This leads to higher intracellular concentrations of the prodrug, which in turn drives a more efficient conversion to the active monophosphate. While this compound prodrugs do improve permeability compared to the parent drug, the single methyl group provides a less substantial increase in lipophilicity, potentially resulting in lower intracellular accumulation.

Experimental Protocols

To aid researchers in the evaluation of these prodrug strategies, detailed methodologies for key experiments are provided below.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a prodrug in plasma.

Protocol:

  • Preparation: Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).

  • Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma (human, rat, or mouse).

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately terminate the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile (B52724) containing an internal standard).

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining prodrug using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining prodrug against time. The half-life (t½) can be calculated from the slope of the linear regression.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a prodrug using an in vitro model of the intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test prodrug solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer. Also, collect a sample from the apical compartment at the end of the experiment.

  • Analysis: Quantify the concentration of the prodrug in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Enzymatic Cleavage Assays

This compound Prodrugs (Alkaline Phosphatase):

  • Reaction Mixture: Prepare a reaction mixture containing the this compound prodrug, alkaline phosphatase, and a suitable buffer (e.g., Tris-HCl).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Analysis: Monitor the formation of the dephosphorylated parent drug over time using HPLC or LC-MS/MS.

Phosphoramidate Prodrugs (Carboxyesterase):

  • Reaction Mixture: Prepare a reaction mixture containing the phosphoramidate prodrug, a source of carboxylesterase (e.g., human liver microsomes), and a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Analysis: Monitor the disappearance of the prodrug and the appearance of the carboxylate intermediate using LC-MS/MS.

Conclusion: A Clear Winner for Most Applications

While the simpler structure of this compound prodrugs is appealing, the available evidence strongly suggests that phosphoramidates, particularly those developed under the ProTide™ technology, offer a more robust and effective solution for the intracellular delivery of phosphorylated drugs. Their superior plasma stability, efficient and well-defined two-step activation mechanism, and enhanced cell permeability have translated into significant clinical success. For researchers seeking to maximize the intracellular concentration of a monophosphorylated therapeutic agent, the phosphoramidate approach represents the current gold standard. However, for specific applications where simplicity is paramount and the parent drug's steric hindrance is minimal, the this compound strategy could still be a viable option, warranting careful in vitro and in vivo evaluation.

G cluster_0 Experimental Workflow for Prodrug Evaluation Start Prodrug Candidate Stability In Vitro Stability (Plasma, Buffers) Start->Stability Permeability Caco-2 Permeability (Papp) Start->Permeability Metabolism Intracellular Metabolism (Cell Lysates) Stability->Metabolism Permeability->Metabolism Efficacy In Vitro Efficacy (Cell-based Assays) Metabolism->Efficacy InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Efficacy->InVivo Decision Proceed to Clinical Trials? InVivo->Decision

Figure 2. A typical experimental workflow for the evaluation of phosphate prodrugs.

References

Safety Operating Guide

Proper Disposal of Monomethyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of monomethyl phosphate (B84403) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Monomethyl phosphate is a corrosive substance that requires careful handling in a well-ventilated area.[1] Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl, neoprene, nitrile, or viton). Gloves must be inspected for integrity before use.
Body Protection A lab coat or chemical-resistant apron to prevent skin contact.
Respiratory Work should be conducted in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and acid gases is required.

In the event of a small spill, use absorbent paper to collect the liquid. The contaminated absorbent paper and any contaminated clothing should be sealed in a vapor-tight plastic bag for disposal. The affected area should then be thoroughly washed with soap and water.[2]

Disposal Plan: Regulatory Compliance

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA).[3][4] It is the responsibility of the waste generator to properly characterize the waste to ensure compliance with federal, state, and local regulations.

Hazardous Waste Characterization

To determine the appropriate disposal method, the hazardous characteristics of the this compound waste must be identified. The four key characteristics defined by the EPA are ignitability, corrosivity, reactivity, and toxicity.[2][5][6]

Table 2: RCRA Hazardous Waste Characteristics

CharacteristicEPA Waste CodeCriteria for this compound Waste
Ignitability D001This compound has a flash point greater than 220°F and is not typically considered ignitable. However, if mixed with flammable solvents, the entire waste stream may be classified as ignitable.
Corrosivity D002This compound is an acidic compound. A waste solution with a pH less than or equal to 2 is considered corrosive.[2][5] The pH of the this compound waste must be tested to determine if it meets this criterion.
Reactivity D003This compound is not generally considered reactive. However, it can form highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[1] If the waste has been in contact with such agents, it may be classified as reactive. It can also release toxic phosphorus oxides upon partial oxidation.
Toxicity D004-D043Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While this compound itself is not a listed toxic waste, if the waste stream contains any of the 40 chemicals listed in the TCLP regulations at or above their regulatory limits, it must be classified as toxic. This is particularly relevant if the this compound is part of a mixture.

Based on the characterization, the waste container must be labeled with the appropriate EPA hazardous waste code(s). All hazardous waste must be managed and disposed of through a licensed hazardous waste disposal facility.

In-Lab Neutralization Protocol (for Dilute Aqueous Solutions)

For small quantities of dilute aqueous solutions of this compound that do not contain other hazardous materials (e.g., heavy metals), in-lab neutralization may be a viable option prior to disposal, subject to local regulations. This procedure aims to adjust the pH of the waste to a neutral range (typically between 6 and 8).

Important: Always perform a trial neutralization on a small scale (e.g., 1-10 mL) before proceeding with larger volumes.[7]

Materials:
  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), 1 M solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:
  • Preparation: Conduct the entire procedure in a fume hood while wearing the appropriate PPE. Place the beaker or flask containing the dilute this compound solution in an ice bath on a stir plate to manage any heat generated during neutralization.

  • Dilution: If the concentration of the this compound solution is high, dilute it with cold water to a concentration of less than 5% before proceeding.[8]

  • Neutralization: Begin stirring the solution. Slowly add the 1 M NaOH or KOH solution dropwise to the acidic waste.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can typically be discharged to the sanitary sewer with copious amounts of water. However, you must confirm that this is permissible according to your institution's and local wastewater authority's regulations.

Diagram 1: Workflow for In-Lab Neutralization

start Start: Dilute Aqueous This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood ice_bath Place Waste in Ice Bath fume_hood->ice_bath add_base Slowly Add 1M NaOH or KOH while stirring ice_bath->add_base monitor_ph Monitor pH add_base->monitor_ph ph_check Is pH between 6.0 and 8.0? monitor_ph->ph_check ph_check->add_base No sewer_disposal Dispose to Sanitary Sewer (pending local regulations) ph_check->sewer_disposal Yes end End sewer_disposal->end

Caption: Workflow for the in-lab neutralization of dilute this compound waste.

Verification of Degradation

For neutralized waste, it is important to confirm that the active hazardous component has been degraded. The primary degradation product of this compound hydrolysis is phosphate and methanol. The concentration of phosphate in the final solution can be determined using established analytical methods, such as the molybdenum blue method, to ensure that the degradation is complete and that the discharged solution complies with local phosphate concentration limits for wastewater.[9]

Disposal of Concentrated or Contaminated this compound

Concentrated this compound or solutions containing other hazardous materials should not be neutralized in the lab. This waste must be disposed of as hazardous waste.

Procedure for Off-Site Disposal:
  • Containerization: Place the waste in a clearly labeled, sealed, and non-leaking container that is compatible with the chemical. The original container is often suitable.

  • Labeling: Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the determined hazardous waste characteristics and corresponding EPA waste codes.

  • Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Diagram 2: Logical Flow for this compound Disposal Decisions

start This compound Waste is_dilute Is the waste a dilute aqueous solution? start->is_dilute contains_other_hazards Does the waste contain other hazardous materials? is_dilute->contains_other_hazards Yes off_site_disposal Dispose as Hazardous Waste (Follow Off-Site Protocol) is_dilute->off_site_disposal No neutralize Perform In-Lab Neutralization (Follow Protocol) contains_other_hazards->neutralize No contains_other_hazards->off_site_disposal Yes end Disposal Complete neutralize->end off_site_disposal->end

Caption: Decision tree for selecting the appropriate disposal path for this compound waste.

References

Navigating the Safe Handling of Monomethyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on personal protective equipment (PPE), operational protocols, and disposal for researchers, scientists, and drug development professionals handling Monomethyl phosphate (B84403).

Monomethyl phosphate is a chemical compound that requires careful handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural steps is critical for minimizing risks associated with the handling of this compound.

Essential Safety and Logistical Information

Proper handling of this compound begins with a thorough understanding of its potential hazards and the necessary precautions. The following table summarizes the key safety information.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin corrosion/irritationCorrosionDangerH314: Causes severe skin burns and eye damage.
Serious eye damage/eye irritationCorrosionDangerH318: Causes serious eye damage.

Data derived from safety data sheets for this compound and its surrogate, dimethyl phosphate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound. Due to the absence of specific quantitative data for this compound, general recommendations are provided.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and burns.
Eyes/Face Safety goggles with side shields or a face shield.To protect against splashes and severe eye damage.
Body Protective clothing, such as a lab coat or chemical-resistant apron.To shield the skin from spills.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation.To prevent inhalation of vapors or mists.

Note: No specific breakthrough times or permeation rates for gloves against this compound were found in the available safety literature. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Occupational Exposure Limits

No established Occupational Exposure Limits (OELs) for this compound were identified in the reviewed literature. As a prudent measure, exposure should be minimized to the lowest achievable level.

Operational Plans: From Handling to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and compliance.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense this compound in Fume Hood prep_materials->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill emergency_exposure Personal Exposure Occurs handle_experiment->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe action_spill Follow Spill Management Protocol emergency_spill->action_spill IMMEDIATE ACTION action_exposure Follow First Aid Protocol emergency_exposure->action_exposure IMMEDIATE ACTION action_notify Notify Supervisor and EHS action_spill->action_notify action_exposure->action_notify

Caption: A flowchart outlining the procedural steps for the safe handling of this compound, including emergency protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monomethyl phosphate
Reactant of Route 2
Reactant of Route 2
Monomethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.